molecular formula C23H28FN2O5P B606290 BMS-986163 CAS No. 1801151-09-6

BMS-986163

Cat. No.: B606290
CAS No.: 1801151-09-6
M. Wt: 462.4582
InChI Key: ZPUVTBAQHJFPHE-BHDDXSALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-986163 is a water-soluble intravenous prodrug of the active compound BMS-986169, which functions as a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the NMDA receptor . This compound demonstrates high binding affinity for the GluN2B allosteric site (Ki = 4.0 nM) and selective inhibition of GluN2B receptor function (IC50 = 24 nM) in cellular assays . Its research value lies in its potential as a rapidly acting antidepressant agent for investigating novel therapeutic pathways for major depressive disorder (MDD) and treatment-resistant depression (TRD) . Preclinical studies show that after intravenous administration, BMS-986163 is rapidly converted to its active parent molecule and exhibits robust levels of ex vivo GluN2B target engagement in the brain and antidepressant-like activity in rodent models . The compound was designed to offer an improved safety and selectivity profile, with no significant off-target activity observed for the prodrug, its active parent, or major circulating metabolites in preclinical characterization . BMS-986163 represents a critical research tool for neuroscientists exploring the role of GluN2B-containing NMDA receptors in neuroplasticity and for advancing the development of new neuropsychiatric therapeutics .

Properties

CAS No.

1801151-09-6

Molecular Formula

C23H28FN2O5P

Molecular Weight

462.4582

IUPAC Name

4-((3S,4S)-3-fluoro-1-((R)-1-(4-methylbenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)phenyl dihydrogen phosphate

InChI

InChI=1S/C23H28FN2O5P/c1-16-2-4-17(5-3-16)14-26-13-11-22(23(26)27)25-12-10-20(21(24)15-25)18-6-8-19(9-7-18)31-32(28,29)30/h2-9,20-22H,10-15H2,1H3,(H2,28,29,30)/t20-,21+,22+/m0/s1

InChI Key

ZPUVTBAQHJFPHE-BHDDXSALSA-N

SMILES

O=C1N(CC2=CC=C(C)C=C2)CC[C@H]1N3C[C@@H](F)[C@H](C4=CC=C(OP(O)(O)=O)C=C4)CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-986163;  BMS 986163;  BMS986163.

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Comparative Pharmacology of BMS-986163 and BMS-986169

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: GluN2B-Selective Negative Allosteric Modulators (NAMs) Therapeutic Indication: Major Depressive Disorder (MDD), Treatment-Resistant Depression (TRD)

Executive Summary

This technical guide analyzes the pharmacological relationship between BMS-986169 and BMS-986163 , a pair of compounds developed to target the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5]

  • BMS-986169 is the active parent molecule , a highly potent and selective negative allosteric modulator (NAM) of GluN2B.[2][3][4][5] Despite its high potency, it suffers from poor aqueous solubility, limiting its utility in intravenous (IV) formulations.

  • BMS-986163 is the phosphate prodrug of BMS-986169.[1][4] It is pharmacologically inert in its native form but is rapidly bioconverted by phosphatases in vivo to release the active parent (BMS-986169).

The development of this pair represents a classic medicinal chemistry strategy: optimizing the pharmacodynamic (PD) profile first (BMS-986169) and subsequently solving pharmacokinetic (PK) and formulation challenges via prodrug derivatization (BMS-986163).

Mechanism of Action: GluN2B Allosteric Modulation[4][5][6]

Unlike non-selective NMDA receptor antagonists (e.g., ketamine) which block the channel pore and can cause dissociative side effects, BMS-986169 functions as a Negative Allosteric Modulator (NAM) . It binds to the Ifenprodil-binding site at the interface of the GluN1 and GluN2B subunits, stabilizing the receptor in a closed, non-conducting conformation.

Signaling Pathway & Physiological Impact

Inhibition of GluN2B-containing receptors preferentially impacts extrasynaptic signaling associated with excitotoxicity, while largely sparing synaptic transmission mediated by GluN2A-containing receptors. This selectivity is hypothesized to drive rapid antidepressant effects via the mTOR pathway without the psychotomimetic profile of pore blockers.

GluN2B_Mechanism GluN2B GluN2B-NMDA Receptor Ca_Influx Ca2+ Influx (Reduced) GluN2B->Ca_Influx Modulates SideEffects Dissociative Effects (Avoided) GluN2B->SideEffects Selective Inhibition Minimizes Risk BMS169 BMS-986169 (Active Parent) BMS169->GluN2B Allosteric Binding (Ifenprodil Site) Glutamate Glutamate/Glycine Glutamate->GluN2B Agonist Binding mTOR mTORC1 Activation Ca_Influx->mTOR Downstream Signaling BDNF BDNF Release (Synaptogenesis) mTOR->BDNF Protein Synthesis

Figure 1: Mechanism of Action. BMS-986169 selectively modulates GluN2B, triggering neuroplasticity pathways (mTOR/BDNF) while minimizing dissociative side effects associated with pan-NMDA blockade.

Comparative Pharmacology Profile

The distinction between these two agents is primarily physicochemical and pharmacokinetic. The table below summarizes the core differences.

Data Summary Table
FeatureBMS-986169 (Parent)BMS-986163 (Prodrug)
Role Active Pharmacological AgentDelivery Vehicle (Pro-agent)
Target GluN2B Allosteric SiteAlkaline Phosphatase (Substrate)
Binding Affinity (Ki) 4.0 nM > 1000 nM (Inactive prior to cleavage)
Functional Potency (IC50) 24 nM (Oocyte electrophysiology)N/A (Requires conversion)
Aqueous Solubility Poor (< 0.01 mg/mL)High (> 10 mg/mL)
Route of Admin Oral (limited), Solubilized IVIntravenous (IV)
In Vivo Conversion N/ARapid (t1/2 < 5 min in plasma)
Selectivity >500x vs GluN2A, GluN2CN/A
hERG Inhibition Weak (IC50 = 28.4 µM)Low Risk
Bioactivation Workflow

BMS-986163 is a phosphate ester.[1] Upon IV administration, it is cleaved by systemic alkaline phosphatases. This design ensures that high concentrations of the insoluble parent (169) are generated directly in the bloodstream, bypassing dissolution rate limits.

Prodrug_Conversion cluster_0 Intravenous Administration cluster_1 Systemic Circulation cluster_2 Target Tissue (Brain) BMS163 BMS-986163 (Phosphate Prodrug) Enzyme Alkaline Phosphatase BMS163->Enzyme Substrate BMS169 BMS-986169 (Active Parent) Enzyme->BMS169 Hydrolysis Phosphate Inorganic Phosphate Enzyme->Phosphate Target GluN2B Receptor Occupancy BMS169->Target BBB Penetration (Brain/Plasma ~ 2.8)

Figure 2: Bioactivation Pathway. BMS-986163 is hydrolyzed by phosphatases to release the active BMS-986169, which then crosses the blood-brain barrier (BBB).

Detailed Experimental Protocols

To validate the pharmacology of these agents, researchers must employ specific assays distinguishing between the prodrug's stability and the parent's activity.

Protocol A: GluN2B Functional Inhibition Assay (Two-Electrode Voltage Clamp)

Purpose: To determine the IC50 of BMS-986169 on human GluN2B receptors. Note: This assay uses BMS-986169.[1][4][5][6][7] BMS-986163 should not be used here as oocytes lack the necessary phosphatases for rapid conversion.

  • Expression System: Xenopus laevis oocytes injected with cRNA encoding human GluN1 and GluN2B subunits (1:1 ratio).

  • Buffer Preparation: Mg2+-free Barth’s solution (to prevent Mg2+ block of the NMDA channel).

  • Agonist Application: Perfuse oocytes with Glutamate (10 µM) and Glycine (10 µM) to elicit a baseline current (

    
    ).
    
  • Compound Application:

    • Wash oocytes for 5 minutes.

    • Pre-incubate with BMS-986169 (concentrations: 0.1 nM to 1000 nM) for 30 seconds.

    • Co-apply Agonists + BMS-986169.

  • Data Acquisition: Measure peak current (

    
    ) using a voltage clamp amplifier at -70 mV holding potential.
    
  • Calculation:

    
    
    Fit data to a Hill equation to derive IC50.
    
Protocol B: In Vitro Prodrug Conversion Assay

Purpose: To verify the cleavage rate of BMS-986163 into BMS-986169.

  • Matrix: Rat, Monkey, or Human plasma (heparinized).

  • Incubation:

    • Spike BMS-986163 (1 µM final) into plasma at 37°C.

  • Sampling:

    • Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately mix aliquots with 150 µL ice-cold Acetonitrile (containing internal standard) to stop enzymatic activity and precipitate proteins.

  • Analysis:

    • Centrifuge at 4000g for 10 mins.

    • Analyze supernatant via LC-MS/MS.

    • Monitor disappearance of BMS-986163 (m/z transition for prodrug) and appearance of BMS-986169 (m/z transition for parent).

  • Validation Criteria:

    
     should be < 15 minutes in rodent plasma to ensure rapid bioactivation.
    

In Vivo Pharmacology & Efficacy[2][3][4][5][9][10][11][12]

The efficacy of the BMS-986163/169 pair relies on achieving sufficient Receptor Occupancy (RO) in the brain.

  • Target Engagement: In vivo displacement of radioligand

    
     or specific GluN2B tracers demonstrates that IV administration of the prodrug (163) results in high brain occupancy of the parent (169).[1]
    
  • Threshold: Preclinical models suggest that >70% GluN2B receptor occupancy is required for robust antidepressant-like efficacy in the Mouse Forced Swim Test (mFST).

  • Differentiation: Unlike Ketamine, BMS-986169 (delivered via 163) does not increase locomotor activity (hyperlocomotion) in open field tests, confirming a lower risk of psychotomimetic effects.[1]

References

  • Marcin, L. R., et al. (2018). "BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder."[2][4][8] ACS Medicinal Chemistry Letters, 9(5), 472-477.[2][8]

    • [5]

  • Bristow, L. J., et al. (2017). "Preclinical Characterization of (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator." Journal of Pharmacology and Experimental Therapeutics, 363(3), 377-393.[7][9]

  • Warrier, J., et al. (2018). "Automated Design and Optimization of GluN2B Negative Allosteric Modulators." Bioorganic & Medicinal Chemistry Letters.

Sources

The Role of the GluN2B Subunit in Treatment-Resistant Depression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Treatment-resistant depression (TRD) represents a significant clinical challenge, necessitating the exploration of novel therapeutic targets beyond conventional monoaminergic systems. The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, has emerged as a focal point of investigation. This in-depth technical guide provides a comprehensive overview of the critical role of the GluN2B subunit of the NMDA receptor in the pathophysiology of TRD and as a target for rapid-acting antidepressants. We delve into the molecular mechanisms, key signaling pathways, and preclinical and clinical evidence supporting the involvement of GluN2B. Furthermore, this guide offers detailed, field-proven protocols for essential experimental techniques to facilitate robust and reproducible research in this area. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative treatments for depression.

The Clinical Landscape of Treatment-Resistant Depression and the Glutamatergic Hypothesis

Major depressive disorder (MDD) is a debilitating condition affecting a significant portion of the global population. A substantial subset of individuals with MDD do not respond adequately to at least two courses of standard antidepressant therapy, a condition defined as treatment-resistant depression (TRD). The delayed onset of action and limited efficacy of traditional monoaminergic antidepressants highlight the urgent need for novel therapeutic strategies.

The "glutamatergic hypothesis of depression" has gained considerable traction, postulating that dysregulation of the glutamate system, the primary excitatory neurotransmitter network in the brain, is a key contributor to the pathophysiology of depression. This hypothesis is strongly supported by the discovery of the rapid and robust antidepressant effects of the NMDA receptor antagonist, ketamine, in patients with TRD.[1]

The NMDA Receptor and the Specific Significance of the GluN2B Subunit

NMDA receptors are ionotropic glutamate receptors that function as heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, including its affinity for glutamate, channel kinetics, and downstream signaling.

The GluN2B subunit is of particular interest in the context of depression for several reasons:

  • Prefrontal Cortex Expression: GluN2B-containing NMDA receptors are highly expressed in the prefrontal cortex (PFC), a brain region critically implicated in the regulation of mood and executive function, and which shows structural and functional abnormalities in depression.

  • Synaptic and Extrasynaptic Localization: GluN2B subunits are found at both synaptic and extrasynaptic locations. Extrasynaptic GluN2B-containing receptors, in particular, are thought to play a significant role in mediating the pathological signaling associated with stress and depression.[2][3]

  • Role in Synaptic Plasticity: The GluN2B subunit is a key regulator of synaptic plasticity, the cellular mechanism underlying learning and memory. Its involvement in processes like long-term potentiation (LTP) and long-term depression (LTD) is crucial for the dynamic adaptation of neural circuits.[4]

  • Target of Ketamine and Other Modulators: The rapid antidepressant effects of ketamine are, at least in part, attributed to its interaction with GluN2B-containing NMDA receptors.[5][6] This has spurred the development of more selective GluN2B antagonists with the aim of achieving similar efficacy with an improved side-effect profile.

A prevailing model suggests that in a state of chronic stress or depression, there is a tonic activation of GluN2B-containing NMDA receptors by ambient extracellular glutamate.[7] This persistent activation is thought to suppress the synthesis of key synaptic proteins, leading to a reduction in synaptic strength and dendritic spine density, particularly in the PFC.[5][6]

The Mechanism of Action of GluN2B-Targeting Antidepressants

The discovery of ketamine's rapid antidepressant effects revolutionized the field. While initially understood as a non-selective NMDA receptor antagonist, subsequent research has pointed to a more nuanced mechanism involving the GluN2B subunit.

The "Disinhibition" Hypothesis and Downstream Signaling Cascades

One prominent hypothesis suggests that ketamine preferentially blocks GluN2B-containing NMDA receptors on inhibitory GABAergic interneurons. This "disinhibition" leads to a surge in glutamate release from pyramidal neurons. The subsequent activation of AMPA receptors triggers a cascade of intracellular signaling events that are crucial for the antidepressant response.

The key downstream signaling pathways implicated in the antidepressant effects of GluN2B modulation include:

  • Brain-Derived Neurotrophic Factor (BDNF) Signaling: The glutamate surge promotes the synthesis and release of BDNF, a neurotrophin essential for neuronal survival, growth, and synaptic plasticity. BDNF then activates its receptor, Tropomyosin receptor kinase B (TrkB), initiating further downstream signaling.[8][9]

  • Mammalian Target of Rapamycin (mTOR) Pathway: The activation of the BDNF-TrkB pathway, in concert with AMPA receptor stimulation, converges on the activation of the mTOR signaling cascade. mTOR is a critical regulator of protein synthesis, and its activation leads to the rapid synthesis of synaptic proteins, such as postsynaptic density protein 95 (PSD-95) and the AMPA receptor subunit GluA1. This surge in protein synthesis is thought to drive synaptogenesis and reverse the synaptic deficits observed in depression.[7]

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition: GluN2B signaling also influences the activity of GSK-3β, a kinase implicated in the pathophysiology of depression. Inhibition of GSK-3β is associated with antidepressant effects and is a downstream consequence of the signaling cascades initiated by GluN2B modulation.

The interplay of these pathways ultimately leads to an increase in dendritic spine density and a restoration of synaptic function in the PFC, correlating with the rapid improvement in depressive symptoms.

The Role of Ketamine Metabolites

Recent research has revealed that the antidepressant effects of ketamine may not solely rely on direct NMDA receptor antagonism. The metabolite, (2R,6R)-hydroxynorketamine (HNK), has been shown to produce antidepressant-like effects in preclinical models, seemingly independent of direct NMDA receptor blockade.[1][10] Instead, (2R,6R)-HNK appears to potentiate AMPA receptor function, suggesting an alternative or complementary mechanism of action.[1] Some studies suggest that (2R,6R)-HNK's effects may converge with metabotropic glutamate receptor 2 (mGlu2) signaling.[11] Further research indicates a potential role for the GluN2D subunit in the sustained effects of (2R,6R)-HNK.[12]

The Significance of GluN2B Phosphorylation

The function of the GluN2B subunit is dynamically regulated by phosphorylation. The phosphorylation of specific tyrosine residues, such as Y1070, has been identified as a critical molecular switch in the context of depression-like behaviors.[13][14] Increased phosphorylation at this site is associated with stress, while preventing this phosphorylation produces antidepressant-like effects in preclinical models.[13][14] This highlights the potential for developing therapeutics that target the phosphorylation state of GluN2B rather than direct channel blockade.

Key Experimental Methodologies

To facilitate rigorous investigation into the role of the GluN2B subunit in TRD, this section provides detailed, step-by-step protocols for essential experimental techniques.

Molecular Biology Techniques

Objective: To quantify the total and phosphorylated levels of GluN2B in brain tissue lysates.

Protocol:

  • Tissue Homogenization:

    • Dissect the brain region of interest (e.g., prefrontal cortex) on ice.

    • Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel.

    • Run the gel at 100 V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane at 100 V for 90 minutes at 4°C.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against total GluN2B (e.g., Rabbit anti-GluN2B, 1:1000 dilution) or phospho-GluN2B (e.g., Rabbit anti-phospho-GluN2B Ser1284, 1:1000 dilution) overnight at 4°C with gentle agitation.[15][16]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Pro-Tips and Troubleshooting:

  • Ensure complete homogenization of the tissue to maximize protein extraction.

  • The high molecular weight of GluN2B (~180 kDa) requires a lower percentage acrylamide gel for optimal resolution.

  • Optimize transfer time and voltage to ensure efficient transfer of high molecular weight proteins.

  • Thorough washing is crucial to minimize background noise.

Objective: To visualize the distribution and localization of the GluN2B subunit in brain sections.

Protocol:

  • Tissue Preparation:

    • Perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain in 30% sucrose in PBS until it sinks.

    • Freeze the brain and cut 30-40 µm coronal sections using a cryostat.

  • Immunostaining:

    • Wash the sections three times in PBS.

    • Perform antigen retrieval by incubating the sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes.

    • Cool the sections to room temperature and wash three times in PBS.

    • Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.

    • Block with 5% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour.

    • Incubate with the primary antibody against GluN2B (e.g., Mouse anti-GluN2B, 1:500 dilution) overnight at 4°C.[12]

    • Wash three times in PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-mouse Alexa Fluor 488, 1:1000 dilution) for 2 hours at room temperature.

    • Wash three times in PBS.

    • Counterstain with DAPI to visualize cell nuclei.

  • Imaging:

    • Mount the sections onto glass slides and coverslip with an anti-fade mounting medium.

    • Image the sections using a confocal microscope.

Pro-Tips and Troubleshooting:

  • Optimal fixation time is critical; over-fixation can mask the epitope.

  • The choice of antigen retrieval method may need to be optimized for different antibodies.

  • Include a negative control (omitting the primary antibody) to check for non-specific binding of the secondary antibody.

Objective: To identify proteins that interact with the GluN2B subunit in the brain.

Protocol:

  • Lysate Preparation:

    • Homogenize brain tissue in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against GluN2B (or a control IgG) overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., PSD-95, CaMKII).

Pro-Tips and Troubleshooting:

  • Use a gentle lysis buffer to preserve protein-protein interactions.

  • Thorough pre-clearing of the lysate is essential to reduce non-specific binding to the beads.

  • Include an IgG control to ensure that the co-precipitated proteins are specific to the GluN2B antibody.

Behavioral Assays in Rodent Models

Objective: To assess depressive-like behavior (behavioral despair) in mice.

Protocol:

  • Apparatus: A transparent cylindrical container (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.[17]

  • Procedure:

    • Acclimate the mice to the testing room for at least 1 hour.

    • Gently place each mouse into the water-filled cylinder.

    • Record the behavior for a 6-minute session.[17]

    • After the test, remove the mouse, dry it thoroughly, and return it to its home cage.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements to keep the head above water.[17]

    • A decrease in immobility time is interpreted as an antidepressant-like effect.

Pro-Tips and Troubleshooting:

  • Maintain a consistent water temperature throughout the experiment.

  • Change the water between each animal to avoid olfactory cues.

  • Blinding the experimenter to the treatment conditions is crucial for unbiased scoring.

Objective: To measure anhedonia, a core symptom of depression, in rodents.

Protocol:

  • Habituation:

    • Single-house the mice for at least 48 hours before the test.[18]

    • Habituate the mice to drinking from two sipper bottles for 24-48 hours. Both bottles should contain water.

  • Test:

    • Deprive the mice of water and food for a defined period (e.g., 12-24 hours).[19]

    • Present the mice with two pre-weighed bottles: one containing 1% sucrose solution and the other containing water.[18]

    • Allow the mice to drink freely for a set duration (e.g., 1-2 hours or overnight).

    • Swap the position of the bottles halfway through the test to control for side preference.[20]

  • Data Analysis:

    • Weigh the bottles at the end of the test to determine the amount of each liquid consumed.

    • Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100%.[19]

    • A decrease in sucrose preference is indicative of anhedonia.

Pro-Tips and Troubleshooting:

  • Ensure the sipper tubes are functioning correctly and not leaking.

  • The concentration of the sucrose solution may need to be optimized for the specific strain of mice.

  • Consistent timing of the test is important due to circadian rhythms in drinking behavior.

Electrophysiology

Objective: To measure NMDA receptor-mediated synaptic currents in brain slices.

Protocol:

  • Slice Preparation:

    • Prepare acute coronal brain slices (300 µm) containing the prefrontal cortex from mice.

    • Maintain the slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with aCSF.

    • Visualize pyramidal neurons in layer V of the PFC using an upright microscope with infrared differential interference contrast optics.

    • Perform whole-cell patch-clamp recordings from these neurons.

    • To isolate NMDA receptor currents, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block and include an AMPA receptor antagonist (e.g., CNQX) in the aCSF.

    • Evoke synaptic currents by stimulating afferent fibers with a bipolar electrode.

  • Data Analysis:

    • Record and analyze the amplitude, decay kinetics, and frequency of the NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

Pro-Tips and Troubleshooting:

  • Maintaining healthy brain slices is critical for obtaining stable recordings.

  • Ensure complete blockade of AMPA receptors to isolate NMDA receptor currents.

  • The composition of the internal pipette solution should be optimized for the specific recording conditions.

Structural Plasticity Analysis

Objective: To measure the density and morphology of dendritic spines on neurons.

Protocol:

  • Neuronal Labeling:

    • Label neurons of interest using a fluorescent marker (e.g., via viral transfection with a GFP-expressing vector or by using transgenic animals expressing fluorescent proteins in specific neuronal populations).

  • Imaging:

    • Acquire high-resolution Z-stack images of dendritic segments using a confocal or two-photon microscope.[5]

  • Analysis:

    • Use image analysis software (e.g., ImageJ with the NeuronJ plugin or specialized software like Imaris) to reconstruct the dendritic segments in 3D.

    • Manually or semi-automatically identify and count the dendritic spines along a defined length of the dendrite.

    • Calculate the spine density as the number of spines per unit length of the dendrite (e.g., spines/10 µm).

    • Spine morphology can also be classified (e.g., thin, stubby, mushroom-shaped).

Pro-Tips and Troubleshooting:

  • High-quality imaging is essential for accurate spine identification and analysis.

  • Consistent criteria for spine identification and classification should be used across all samples.

  • Analyze a sufficient number of dendritic segments from multiple neurons and animals to ensure statistical power.[21]

Signaling Pathways and Experimental Workflows

GluN2B-Mediated Downstream Signaling

The following diagram illustrates the key signaling pathways initiated by the modulation of GluN2B-containing NMDA receptors, leading to synaptogenesis and antidepressant effects.

GluN2B_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate GluN2B_NMDAR GluN2B-NMDA Receptor Glutamate->GluN2B_NMDAR activates (tonic) AMPAR AMPA Receptor Glutamate->AMPAR activates (phasic) Ketamine Ketamine Ketamine->GluN2B_NMDAR blocks CaMKII CaMKII GluN2B_NMDAR->CaMKII activates GSK3b_inhibition GSK-3β Inhibition GluN2B_NMDAR->GSK3b_inhibition BDNF_release BDNF Release AMPAR->BDNF_release TrkB TrkB Receptor mTOR mTOR TrkB->mTOR activates Synaptogenesis Synaptogenesis & Spine Growth CaMKII->Synaptogenesis BDNF BDNF BDNF_release->BDNF BDNF->TrkB activates Protein_Synthesis Synaptic Protein Synthesis mTOR->Protein_Synthesis Protein_Synthesis->Synaptogenesis Antidepressant_Effects Antidepressant Effects Synaptogenesis->Antidepressant_Effects GSK3b_inhibition->Antidepressant_Effects

Caption: GluN2B signaling cascade in antidepressant action.

Experimental Workflow for Preclinical Assessment of a Novel GluN2B Modulator

This diagram outlines a typical experimental workflow for evaluating the antidepressant potential of a novel compound targeting the GluN2B subunit.

Preclinical_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo Binding_Assay Receptor Binding Assay (GluN2B affinity) Electrophysiology Electrophysiology (NMDA currents in PFC slices) Binding_Assay->Electrophysiology Confirm functional activity Behavioral_Tests Behavioral Assays (FST, SPT) Electrophysiology->Behavioral_Tests Assess antidepressant efficacy Molecular_Analysis Molecular Analysis (Western Blot, IHC) Behavioral_Tests->Molecular_Analysis Correlate with molecular changes Structural_Analysis Structural Analysis (Dendritic Spine Density) Molecular_Analysis->Structural_Analysis Investigate synaptic plasticity

Caption: Preclinical evaluation workflow for GluN2B modulators.

Novel GluN2B Modulators in Development

The success of ketamine has spurred the development of more selective GluN2B antagonists with the goal of achieving rapid antidepressant effects with fewer side effects. The following table summarizes some of the key compounds that have been investigated in clinical trials.

Compound Name (Alias)Mechanism of ActionHighest Phase of Development for TRDKey Findings and Status
Traxoprodil (CP-101,606) Selective GluN2B antagonistPhase IIShowed early antidepressant effects but development was halted due to dissociative side effects and potential for cardiotoxicity.[15]
Rislenemdaz (CERC-301, MK-0657) Selective GluN2B antagonistPhase IIEarly pilot studies suggested potential antidepressant properties with good tolerability.[6][22] However, subsequent larger Phase II trials failed to meet their primary endpoints.[23][24][25]

Future Directions and Conclusion

The GluN2B subunit of the NMDA receptor remains a highly promising target for the development of novel, rapid-acting antidepressants for TRD. While the first generation of selective GluN2B antagonists has faced challenges in clinical development, the field continues to advance with a deeper understanding of the underlying molecular mechanisms.

Future research should focus on:

  • Targeting Specific GluN2B Populations: Differentiating between synaptic and extrasynaptic GluN2B receptors may lead to more targeted therapies with improved efficacy and tolerability.

  • Modulating GluN2B Function: Developing allosteric modulators or compounds that target the phosphorylation state of GluN2B could offer a more nuanced approach than direct channel blockade.

  • Combination Therapies: Exploring the synergistic effects of GluN2B modulators with other antidepressant agents or compounds that target downstream signaling pathways could enhance therapeutic outcomes.

  • Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to GluN2B-targeted therapies will be crucial for personalizing treatment.

References

  • Disrupting phosphorylation of Tyr-1070 at GluN2B selectively produces resilience to depression-like behaviors. Cell Reports, 2021. [Link]

  • Zanos, P., et al. Mechanisms of Ketamine Action as an Antidepressant. Molecular Psychiatry, 2018. [Link]

  • Zanos, P., et al. NMDAR inhibition-independent antidepressant actions of ketamine metabolites. Nature, 2016. [Link]

  • Disrupting phosphorylation of Tyr-1070 at GluN2B selectively produces resilience to depression-like behaviors. ResearchGate, 2021. [Link]

  • Srivastava, D.P., et al. Analysis of Dendritic Spine Morphology in Cultured CNS Neurons. Journal of Visualized Experiments, 2011. [Link]

  • Xu, T., et al. Phosphorylation of Tyrosine 1070 at the GluN2B Subunit Is Regulated by Synaptic Activity and Critical for Surface Expression of N-Methyl-d-aspartate (NMDA) Receptors. Journal of Biological Chemistry, 2015. [Link]

  • Ibrahim, L., et al. A Randomized, Placebo-Controlled, Crossover Pilot Trial of the Oral Selective NR2B Antagonist MK-0657 in Patients With Treatment-Resistant Major Depressive Disorder. Journal of Clinical Psychopharmacology, 2012. [Link]

  • Cerecor. Results from Phase 2 Study of CERC-301 in Major Depressive Disorder to be Announced in November 2016. Zacks Investment Research, 2016. [Link]

  • Cerecor's Phase II clinical trial of CERC-301 to treat MDD fails to meet primary endpoint. Pharmaceutical Technology, 2016. [Link]

  • Do, Q. Visualisation and quantification of dendritic spines in cultured human Medium Spiny Neurons (MSNs). Protocols.io, 2023. [Link]

  • Sucrose Preference Test to Measure Anhedonic Behaviour in Mice. FAO AGRIS, 2016. [Link]

  • Zanos, P., et al. NMDAR inhibition-independent antidepressant actions of ketamine metabolites. Nature, 2016. [Link]

  • Can, A., et al. The Mouse Forced Swim Test. Journal of Visualized Experiments, 2012. [Link]

  • Maze Basics: Sucrose Preference Test. Noldus, 2019. [Link]

  • Barria, A., et al. Interactions between the NR2B Receptor and CaMKII Modulate Synaptic Plasticity and Spatial Learning. Journal of Neuroscience, 2007. [Link]

  • Schematic representation of NMDA receptor-mediated neuroprotection. ResearchGate, 2017. [Link]

  • Yang, C., et al. Uncovering the Underlying Mechanisms of Ketamine as a Novel Antidepressant. Frontiers in Psychiatry, 2022. [Link]

  • Zanos, P., et al. (2R,6R)-hydroxynorketamine exerts mGlu2 receptor-dependent antidepressant actions. Proceedings of the National Academy of Sciences, 2019. [Link]

  • Rislenemdaz. Wikipedia, 2023. [Link]

  • Simplified schematic diagram of BDNF modulators acting at the synaptic level during fear extinction processes. ResearchGate, 2019. [Link]

  • Electrophysiological recording from rat prefrontal cortex slices for sarcosine (A) and glycine (B). ResearchGate, 2020. [Link]

  • Analysis Of Dendritic Spine Morphology In Cultured CNS Neurons l Protocol Preview. YouTube, 2022. [Link]

  • Buonarati, O.R., et al. CaMKII binding to GluN2B flips a β-adrenergic switch from synaptic depression to potentiation. bioRxiv, 2022. [Link]

  • Sucrose Preference Test. BioMed, 2025. [Link]

  • Miller, O.H., et al. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine. eLife, 2014. [Link]

  • Kim, M., et al. Interaction between alphaCaMKII and GluN2B controls ERK-dependent plasticity. eLife, 2012. [Link]

  • Protocol for GluN2B Antibody (Cat. No. 244 103) Western Blot (WB) ECL Detection. Synaptic Systems, 2023. [Link]

  • Schematic illustration of the BDNF signaling. ResearchGate, 2023. [Link]

  • Maze Bazics: Sucrose Preference Test. Conduct Science, 2024. [Link]

  • Karanges, E., et al. Novel insights into the behavioral analysis of mice subjected to the forced-swim test. Translational Psychiatry, 2015. [Link]

  • Kim, M., et al. Interaction Between αCaMKII and GluN2B Controls ERK-Dependent Plasticity. eLife, 2012. [Link]

  • Lozovaya, N. Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Methods in Molecular Biology, 2018. [Link]

  • Forced Swim Test v.3. University of Notre Dame, 2023. [Link]

  • METHODS Behavioral tests Sucrose preference test (SPT) and body weight (BW). Synapse, 2023. [Link]

  • Lisman, J., et al. Synaptic memory and CaMKII. Physiological Reviews, 2012. [Link]

  • Chidambaram, S.B., et al. Quantification of Dendritic Spines Remodeling under Physiological Stimuli and in Pathological Conditions. International Journal of Molecular Sciences, 2021. [Link]

  • Statement on the forced swim test in rodent models. NHMRC, 2023. [Link]

  • Anti-GluN2B/NR2B Glutamate Receptor Antibody. CiteAb, 2023. [Link]

  • Black, J.A., et al. BDNF Modulation of NMDA Receptors Is Activity Dependent. Journal of Neurophysiology, 2005. [Link]

  • Xu, T., et al. Phosphorylation of Tyrosine 1070 at the GluN2B Subunit Is Regulated by Synaptic Activity and Critical for Surface Expression of N-Methyl-D-aspartate (NMDA) Receptors. Journal of Biological Chemistry, 2015. [Link]

  • Kowiański, P., et al. BDNF Therapeutic Mechanisms in Neuropsychiatric Disorders. International Journal of Molecular Sciences, 2022. [Link]

  • Western Blotting/Immunoblotting (WB/IB) Protocol. Aviva Systems Biology, 2023. [Link]

  • Lozovaya, N. Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Methods in Molecular Biology, 2018. [Link]

  • Quantification of the density and morphology of dendritic spines and synaptic protein distribution using Thy1-YFP transgenic mice. STAR Protocols, 2021. [Link]

  • Electrophysiological recording from Brain Slices Protocol v1. ResearchGate, 2024. [Link]

  • Fava, M., et al. Investigational drugs in recent clinical trials for treatment-resistant depression. Expert Opinion on Investigational Drugs, 2014. [Link]

  • Brain slice electrophysiology video protocol. YouTube, 2019. [Link]

Sources

Technical Deep Dive: BMS-986163 – Structural Dynamics and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: BMS-986163 Molecular Structure and Chemical Properties Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Prodrug Strategy

BMS-986163 is a highly water-soluble phosphate prodrug designed to deliver BMS-986169 , a potent and selective Negative Allosteric Modulator (NAM) of the GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptors.[1][2][3] Developed to address the critical solubility limitations of the parent molecule, BMS-986163 represents a textbook case of rational prodrug design in neuropsychiatric drug discovery, specifically for Treatment-Resistant Depression (TRD).

While the parent compound (BMS-986169) exhibits single-digit nanomolar affinity (


 nM), its poor aqueous solubility (

) precluded intravenous formulation. The phosphate ester modification in BMS-986163 increases solubility by approximately 10,000-fold (

), enabling rapid bioconversion in vivo to the active moiety.

Molecular Architecture and Chemical Identity[4][5][6]

Chemical Structure Analysis

The core scaffold of the active parent (BMS-986169) features a fluorinated piperidine ring linked to a pyrrolidinone moiety.[4] The introduction of fluorine at the C3 position of the piperidine is a critical structural feature, lowering the basicity of the piperidine nitrogen (


) to mitigate hERG channel inhibition—a common liability in this chemical class.
PropertyActive Parent (BMS-986169)Prodrug (BMS-986163)
IUPAC Name (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one(R)-3-((3S,4S)-3-fluoro-4-(4-(phosphonooxy)phenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one
CAS Number 1801151-08-51801151-09-6
Molecular Formula


Molecular Weight 382.47 g/mol 462.45 g/mol
Key Moiety 4-Hydroxyphenyl (Phenol)4-Phosphonooxyphenyl (Phosphate Ester)
Chirality (3S, 4S)-Piperidine; (R)-PyrrolidinoneRetained
Physicochemical Profiling

The transformation from parent to prodrug fundamentally alters the physicochemical landscape, shifting the molecule from a lipophilic CNS penetrant to a hydrophilic delivery vehicle.

  • Solubility (pH 7.4):

    • Parent:

      
       (Poor).[2]
      
    • Prodrug:

      
       (Excellent).
      
  • Lipophilicity (LogD):

    • Parent: 2.9 (Optimal for BBB penetration).

    • Prodrug: Significantly lower (driven by the ionized phosphate).

  • Stability:

    • Solid State: Stable at 50°C for >4 weeks.

    • Solution: Aqueous solutions stable for >90 days at 25°C.

    • Bioconversion: Rapid hydrolysis by alkaline phosphatases in plasma.

Synthesis and Manufacturing Workflow

The synthesis of BMS-986163 requires a convergent strategy that establishes three contiguous stereocenters. The critical step involves a retentive deoxyfluorination to install the fluorine atom with specific stereochemical control.

Synthetic Pathway Visualization

The following diagram illustrates the high-level chemical logic, moving from the chiral resolution of the piperidine core to the final phosphorylation.

BMS_Synthesis Start1 Boronate Ester + 4-Benzyloxybromobenzene Step1 Suzuki Coupling Start1->Step1 Step2 Hydroboration/Oxidation (Racemic Trans-Hydroxypiperidine) Step1->Step2 Step3 Chiral SFC Resolution (Isolation of (S,S)-Enantiomer) Step2->Step3 Step4 Coupling with Bromopyrrolidinone Step3->Step4 Deprotection & Coupling Step5 Retentive Deoxyfluorination (Deoxo-Fluor®) Step4->Step5 Stereospecific F-Introduction Parent BMS-986169 (Active Parent) Low Solubility Step5->Parent Step6 Phosphorylation (POCl3 + Hydrolysis) Parent->Step6 Prodrug BMS-986163 (Prodrug) High Solubility Step6->Prodrug

Figure 1: Convergent synthesis workflow for BMS-986163, highlighting the critical chiral resolution and deoxyfluorination steps.

Mechanism of Action: GluN2B Negative Allosteric Modulation[2][3][9][10]

BMS-986169 functions as a selective antagonist of the GluN2B subunit.[1][2][3][4][5] Unlike non-selective NMDA receptor antagonists (e.g., ketamine) which block the channel pore, BMS-986169 binds to the allosteric amino-terminal domain (ATD) . This selectivity is hypothesized to maintain antidepressant efficacy while minimizing psychotomimetic side effects.

Signaling Cascade

The therapeutic effect is believed to stem from a transient "glutamate surge" that paradoxically activates AMPA receptors, triggering downstream plasticity pathways.

MOA_Pathway Prodrug BMS-986163 (Prodrug) Parent BMS-986169 (Active) Prodrug->Parent Alkaline Phosphatase (Plasma) GluN2B GluN2B Receptor (Interneurons) Parent->GluN2B Allosteric Inhibition (Ki = 4 nM) Glutamate Glutamate Surge (Presynaptic) GluN2B->Glutamate Disinhibition of Pyramidal Neurons AMPA AMPA Receptor (Activation) Glutamate->AMPA Increased Stimulation mTOR mTOR Pathway (Signaling) AMPA->mTOR Phosphorylation BDNF BDNF Release mTOR->BDNF Synapse Synaptogenesis (Antidepressant Effect) BDNF->Synapse

Figure 2: Pharmacodynamic pathway from prodrug administration to synaptic plasticity.

Experimental Protocols

Protocol: Prodrug-to-Parent Bioconversion Assay

Objective: To verify the cleavage rate of the phosphate group in plasma.

  • Preparation: Prepare a

    
     stock solution of BMS-986163 in DMSO.
    
  • Incubation: Spike the stock into pooled human/rat plasma to a final concentration of

    
    .
    
  • Conditions: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot

    
     samples at 
    
    
    
    minutes.
  • Quenching: Immediately add

    
     of ice-cold acetonitrile containing an internal standard (e.g., warfarin) to precipitate proteins.
    
  • Analysis: Centrifuge at 4,000 rpm for 10 min. Analyze supernatant via LC-MS/MS monitoring the transition for BMS-986169 (Parent) and BMS-986163 (Prodrug).

  • Validation: The half-life (

    
    ) should be 
    
    
    
    minutes in human plasma to confirm suitability for IV administration.
Protocol: Solubility Assessment (Thermodynamic)

Objective: To quantify the solubility advantage of the prodrug.

  • Excess Addition: Add excess solid BMS-986163 (~

    
    ) to 
    
    
    
    of phosphate-buffered saline (PBS, pH 7.4).
  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter the suspension through a

    
     PVDF membrane.
    
  • Quantification: Dilute the filtrate 1:100 with mobile phase and analyze via HPLC-UV (254 nm).

  • Comparison: Repeat with BMS-986169 (Parent). Expect ~

    
     for prodrug vs ~
    
    
    
    for parent.

References

  • Marcin, L. R., et al. (2018). "BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder."[6] ACS Medicinal Chemistry Letters, 9(5), 472–477.[7][8] Link

  • Bristow, L. J., et al. (2017). "Preclinical Characterization of (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)..." Journal of Pharmacology and Experimental Therapeutics, 363(3), 377-393.[5] Link

  • Kempson, J., et al. (2018). "Evolution of a Scale-Up Synthesis to a Potent GluN2B Inhibitor and Its Prodrug." Organic Process Research & Development, 22(7), 846–855.[6] Link[6]

Sources

Technical Guide: The Glutamate Surge Hypothesis and BMS-986163

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Neuropharmacology / Drug Development Target Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: Precision Targeting of the Surge

The Glutamate Surge Hypothesis represents a paradigm shift in the treatment of Major Depressive Disorder (MDD), moving beyond the monoamine hypothesis toward rapid-acting synaptic plasticity. While ketamine validates this mechanism via non-selective NMDA receptor (NMDAR) antagonism, its clinical utility is limited by psychotomimetic side effects.

BMS-986163 emerges as a critical translational tool in this domain. It is a water-soluble phosphate prodrug of BMS-986169 , a highly selective Negative Allosteric Modulator (NAM) of the GluN2B subunit of the NMDAR.[1] This guide dissects the mechanistic role of BMS-986163 in validating the glutamate surge, detailing the experimental protocols required to verify its efficacy and safety profile compared to non-selective agents.

Mechanistic Deep Dive: The Disinhibition Cascade

To understand how BMS-986163 operates, one must first master the causality of the glutamate surge. The hypothesis posits that the antidepressant effect is not caused by direct inhibition of excitatory neurons, but by the disinhibition of pyramidal neurons via blockade of receptors on inhibitory interneurons.[2]

The Circuitry of Disinhibition
  • Baseline State: GABAergic interneurons exert tonic inhibition on glutamatergic pyramidal neurons in the medial Prefrontal Cortex (mPFC).

  • The Trigger (GluN2B Blockade): GluN2B-containing NMDARs are disproportionately enriched on these GABAergic interneurons. BMS-986163 selectively binds to the allosteric site of GluN2B.[1][3][4]

  • The Surge: Blockade of GluN2B reduces the excitatory drive to GABA neurons

    
     Reduced GABA release 
    
    
    
    Disinhibition of Pyramidal neurons.
  • Plasticity Induction: The resulting burst of glutamate activates postsynaptic AMPA receptors (which are not blocked by BMS-986163). This AMPA throughput depolarizes the neuron, activating Voltage-Gated Calcium Channels (VGCCs), triggering BDNF release and mTORC1 signaling.

Visualization of the Signaling Pathway

The following diagram illustrates the precise site of action for BMS-986163 and the downstream intracellular cascade.

BMS-986163_Mechanism BMS BMS-986163 (GluN2B NAM) GluN2B GluN2B-NMDAR BMS->GluN2B Inhibits GABA_Neuron GABAergic Interneuron GABA_Release GABA Release GABA_Neuron->GABA_Release Reduced Activity GluN2B->GABA_Neuron Located on Pyramidal Pyramidal Neuron (Presynaptic) GABA_Release->Pyramidal Disinhibition Glutamate Glutamate Surge Pyramidal->Glutamate Burst Firing AMPA AMPA Receptor Glutamate->AMPA Activates PostSynaptic Postsynaptic Neuron BDNF BDNF Release PostSynaptic->BDNF Ca2+ Influx AMPA->PostSynaptic Depolarization mTOR mTORC1 Activation BDNF->mTOR Signaling Synapse Synaptogenesis mTOR->Synapse Plasticity

Caption: Figure 1. BMS-986163 inhibits GluN2B on interneurons, triggering a glutamate surge and downstream plasticity.

Compound Profile: BMS-986163 vs. Ketamine

BMS-986163 was developed to solve the "ketamine paradox": how to achieve the surge without the psychotomimetic side effects (dissociation) caused by blocking GluN2A or other subtypes.

Pharmacological Data Summary
ParameterBMS-986163 (Prodrug) / BMS-986169 (Active)Ketamine (Reference)Implications
Target GluN2B (Negative Allosteric Modulator)NMDAR (Non-selective Pore Blocker)BMS avoids GluN2A-mediated cognitive/motor side effects.
Binding Affinity (

)
4.0 nM (Active Parent)~650 nMHigh potency allows for lower dosing and reduced off-target toxicity.
Functional

24 nM~1-5

M
Potent functional inhibition of calcium flux.
Bioavailability High (Rapid conversion from prodrug)Low (Oral), High (IV)Prodrug formulation allows for stable IV/Oral administration.
Side Effect Profile No significant dissociation or sedation at therapeutic dosesDissociation, Hallucinations, SedationValidates GluN2B selectivity as a safety strategy.

Data Source: Warrier et al., ACS Med. Chem. Lett. 2018 [1]

Experimental Framework: Validating the Hypothesis

To scientifically validate that BMS-986163 acts via the Glutamate Surge hypothesis, researchers must correlate neurochemical fluxes with behavioral outcomes. The following protocols are designed to be self-validating, including necessary controls.

Protocol A: In Vivo Microdialysis (The Surge Detector)

Objective: Quantify the extracellular glutamate burst in the mPFC following BMS-986163 administration.

Methodology:

  • Stereotaxic Surgery: Implant guide cannula targeting the mPFC (Coordinates relative to Bregma: AP +3.2 mm, ML +0.5 mm, DV -3.0 mm) in adult male Sprague-Dawley rats. Allow 5-7 days recovery.

  • Probe Insertion: Insert concentric microdialysis probe (2mm membrane length) 12 hours prior to sampling to minimize insertion trauma artifacts.

  • Perfusion: Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0

    
    L/min.
    
  • Baseline Stabilization: Collect samples every 10 minutes for 2 hours until glutamate levels vary <10%.

  • Drug Administration:

    • Group 1: Vehicle (Saline/Phosphate buffer).

    • Group 2: Ketamine (10 mg/kg, IP) – Positive Control.

    • Group 3: BMS-986163 (3-10 mg/kg, IV/IP).

  • Analysis: Analyze dialysate via HPLC with fluorescence detection (OPA derivatization).

  • Validation Criteria: The Positive Control (Ketamine) must show a >150% increase in extracellular glutamate within 30 minutes. If BMS-986163 fails to elevate glutamate but produces antidepressant effects, the "Surge" hypothesis for this compound is refuted.

Protocol B: Electrophysiology (LTP Induction)

Objective: Confirm that the glutamate surge translates into synaptic potentiation (Long-Term Potentiation).

Methodology:

  • Slice Preparation: Prepare 400

    
    m hippocampal slices.
    
  • Recording: Field Excitatory Postsynaptic Potentials (fEPSPs) recorded in the CA1 stratum radiatum.

  • Induction: Apply BMS-986169 (active parent, 100 nM) to the bath.

  • Measurement: Monitor fEPSP slope.

  • Mechanism Check: Co-apply NBQX (AMPA antagonist). If BMS-986163-induced potentiation is blocked by NBQX, it confirms the effect is AMPA-dependent (consistent with the Surge hypothesis).

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Neurochemistry (Microdialysis) cluster_1 Phase 2: Behavior & Molecular Start Study Initiation Surgery Stereotaxic Cannulation (mPFC) Start->Surgery Recovery Recovery (7 Days) Surgery->Recovery Baseline Baseline Sampling (aCSF perfusion) Recovery->Baseline Dosing Administer BMS-986163 (vs Vehicle/Ketamine) Baseline->Dosing HPLC HPLC Analysis (Glutamate Quantification) Dosing->HPLC Behavior Forced Swim Test (FST) 24h Post-Dose Dosing->Behavior Western Western Blot (p-mTOR, BDNF levels) Behavior->Western

Caption: Figure 2. Integrated workflow combining neurochemical validation with behavioral and molecular endpoints.

Critical Synthesis: Does BMS-986163 Validate the Hypothesis?

The development of BMS-986163 provides strong evidence supporting a refined version of the Glutamate Surge Hypothesis.

  • Selectivity Matters: The efficacy of BMS-986163 in preclinical models (FST, TST) suggests that the entire NMDAR population does not need to be blocked. Targeting the GluN2B subunit—predominantly located on inhibitory interneurons in relevant cortical circuits—is sufficient to trigger the disinhibition surge.

  • Safety Decoupling: The absence of psychotomimetic effects with BMS-986163 implies that the "dissociative" side effects of ketamine are likely mediated by GluN2A or other subunits, whereas the "antidepressant" surge is mediated by GluN2B blockade.

  • Clinical Translation: BMS-986163 (and its parent) serves as a proof-of-concept that the glutamate surge can be harnessed safely, moving the field away from broad-spectrum anesthetics toward precision neuropharmacology.

References

  • Warrier, J., et al. (2018). BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder.[1][4] ACS Medicinal Chemistry Letters, 9(5), 472–477.[4] [Link]

  • Moghaddam, B., et al. (1997). Activation of glutamatergic neurotransmission by ketamine: a novel step in the pathway from NMDA receptor blockade to dopaminergic and cognitive disruptions associated with the prefrontal cortex. The Journal of Neuroscience, 17(8), 2921–2927. [Link]

  • Duman, R. S., & Aghajanian, G. K. (2012). Synaptic dysfunction in depression: potential therapeutic targets. Science, 338(6103), 68-72. [Link]

  • Jimbo, M., et al. (2014). The role of GluN2B subunits of the NMDA receptor in the effects of ketamine on hippocampal synaptic plasticity. International Journal of Neuropsychopharmacology, 17(11), 1853-1863. [Link]

Sources

rapid-acting antidepressant mechanism of NMDA receptor modulators

The elucidation of the mechanisms underlying the rapid antidepressant effects of NMDA receptor modulators represents a significant advancement in the field of psychiatry and neuroscience. The convergence of evidence points to a model where an initial blockade of NMDA receptors on inhibitory interneurons triggers a glutamate surge, leading to AMPA receptor activation and the subsequent engagement of BDNF and mTOR signaling pathways. This cascade culminates in increased synaptogenesis and a rapid reversal of the synaptic deficits associated with depression. [3][13][24][27] Future research should continue to explore the nuances of these pathways, including the specific roles of different NMDA receptor subunits and the contribution of ketamine's metabolites. [8][38]A deeper understanding of these mechanisms will be invaluable for the development of novel, safer, and more effective rapid-acting antidepressants that can provide much-needed relief for individuals suffering from depression. [8]

References

  • Role of the mTOR signaling pathway in the rapid antidepressant action of ketamine. (2011). Vertex AI Search.
  • Beyond NMDA Receptors: A Narrative Review of Ketamine's Rapid and Multifaceted Mechanisms in Depression Treatment. (2024). MDPI.
  • Antidepressant mechanisms of ketamine: a review of actions with relevance to treatment-resistance and neuroprogression. (2023). Frontiers.
  • A novel NMDA receptor modulator: the antidepressant effect and mechanism of GW043. (2024). Wiley Online Library.
  • Novel rapid-acting antidepressants: molecular and cellular signaling mechanisms. (2017). Taylor & Francis Online.
  • Ketamine. (n.d.). Wikipedia.
  • Mechanisms of Ketamine Action as an Antidepressant. (n.d.). PMC - NIH.
  • Ketamine: synaptogenesis, immunomodulation and glycogen synthase kinase-3 as underlying mechanisms of its antidepressant properties. (2013). PMC.
  • Activation of mTOR and Synaptogenesis: Role in the Actions of Rapid-Acting Antidepressants. (n.d.). PMC.
  • NMDAR modulators as rapid antidepressants: Converging and distinct signaling mechanisms. (n.d.). PMC - PubMed Central.
  • Mechanisms of Ketamine and its Metabolites as Antidepressants. (n.d.). PMC.
  • The role of eEF2 kinase in the rapid antidepressant actions of ketamine. (2020). PubMed - NIH.
  • Neurobiology of rapid acting antidepressants: convergent effects on GluA1-synaptic function. (n.d.). PMC.
  • mTOR Activation Is Required for the Antidepressant Effects of mGluR2/3 Blockade. (n.d.). PMC.
  • Ketamine Lifts Depression via a Byproduct of its Metabolism. (2016). Nimh.nih.gov.
  • The Role of eEF2 Kinase in Rapid Antidepressant Action of Ketamine. (n.d.). PMC - NIH.
  • BDNF — a key transducer of antidepressant effects. (n.d.). PMC.
  • Antidepressant-relevant concentrations of the ketamine metabolite (2R,6R)-hydroxynorketamine do not block NMDA receptor function. (n.d.). PNAS.
  • The role of eukaryotic elongation factor 2 kinase in rapid antidepressant action of ketamine. (2013). PubMed.
  • CaMKII and eEF2K pathways mediate the antidepressant action of ketamine. (2025). ResearchGate.
  • The Neurobiology of Depression, Ketamine and Rapid-Acting Antidepressants: Is it Glutamate Inhibition or Activation?. (n.d.). PMC.
  • mTOR activation is required for the antidepressant effects of mGluR 2/3 blockade. (2012). Oxford Academic.
  • Ketamine's antidepressant effect is mediated by energy metabolism and antioxidant defense system. (n.d.). MPG.PuRe.
  • Rapid-acting NMDA and GABAergic Modulators in Mood Disorders: From Synaptic Mechanisms to Clinical Practice. (n.d.). Unknown Source.
  • Variations in BDNF and Their Role in the Neurotrophic Antidepressant Mechanisms of Ketamine and Esketamine: A Review. (2024). MDPI.
  • Activity-dependent brain-derived neurotrophic factor signaling is required for the antidepressant actions of (2R,6R)-hydroxynorketamine. (2018). PNAS.
  • Ketamine: Mechanisms and Relevance to Treatment of Depression. (2024). Annual Reviews.
  • Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine. (n.d.). PMC - NIH.
  • cognitive neuroscience of ketamine in major depression. (2025). Brain - Oxford Academic.
  • Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms. (2022). General Psychiatry.
  • S-Ketamine Rapidly Reverses Synaptic and Vascular Deficits of Hippocampus in Genetic Animal Model of Depression. (2017). Oxford Academic.
  • Targeting NMDA Receptors in Emotional Disorders: Their Role in Neuroprotection. (2022). MDPI.
  • NV-5138 as a fast-acting antidepressant via direct activation of mTORC1 signaling. (2019). JCI.
  • Ketamine-induced antidepressant effects are associated with AMPA receptors-mediated upregulation of mTOR and BDNF in rat hippocampus and prefrontal cortex. (2020). European Psychiatry - Cambridge University Press & Assessment.
  • eEF2 pathways regulate cellular protein translation. (A) Activation of.... (n.d.). ResearchGate.
  • Ketamine as an antidepressant: overview of its mechanisms of action and potential predictive biomarkers. (n.d.). PMC.
  • ON or OFF?: Modulating the N-Methyl-D-Aspartate Receptor in Major Depression. (2017). Frontiers.
  • Neurogenesis, Synaptogenesis, Dendric Remodeling. (n.d.). Ketamine Saved Me!.
  • The effects of ketamine on prefrontal glutamate neurotransmission in healthy and depressed subjects. (n.d.). PMC.
  • Synaptic Mechanisms Underlying Rapid Antidepressant Action of Ketamine. (2012). American Journal of Psychiatry.
  • New Research Shows Impact of Ketamine on Key Neurotransmitters in the Brain. (2015). Unknown Source.
  • Association between S-ketamine induced changes in glutamate levels in the pregenual anterior cingulate cortex and plasma brain-derived neurotrophic factor in healthy subjects. (2025). Frontiers.
  • Involvement of the Secretory Pathway for AMPA Receptors in NMDA-Induced Potentiation in Hippocampus. (2001). Journal of Neuroscience.
  • NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD). (n.d.). Unknown Source.
  • How do NMDA receptor antagonists affect AMPA receptor activity?. (2014). Quora.
  • Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. (2005). Unknown Source.
  • Potentiation of Synaptic AMPA Receptors Induced by the Deletion of NMDA Receptors Requires the GluA2 Subunit. (2011). Journal of Neurophysiology | American Physiological Society.

Sources

BMS-986163: Preclinical Profile and Discovery of a GluN2B Negative Allosteric Modulator

[1][2][3][4][5]

Content Type: Technical Whitepaper Subject: BMS-986163 (GluN2B NAM Prodrug) Primary Reference: ACS Medicinal Chemistry Letters (2018)

Executive Summary

BMS-986163 is a highly selective, water-soluble phosphate prodrug designed to deliver BMS-986169 , a potent Negative Allosteric Modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] Developed by Bristol-Myers Squibb, this compound represents a strategic effort to harness the rapid antidepressant efficacy observed with ketamine while mitigating its psychotomimetic side effects by selectively targeting the GluN2B subtype rather than the broad NMDA channel.

The development of BMS-986163 highlights a classic medicinal chemistry challenge: optimizing a highly potent and selective parent molecule (BMS-986169) that suffered from poor aqueous solubility, necessitating a prodrug strategy for intravenous (IV) administration.

Scientific Rationale & Target Validation

The Ketamine Paradox and GluN2B

The discovery of ketamine's rapid antidepressant effects transformed the treatment landscape for Major Depressive Disorder (MDD) and Treatment-Resistant Depression (TRD). However, ketamine is a non-selective NMDA receptor blocker. Its blockade of the pore affects all NMDA subtypes (GluN2A, GluN2B, etc.), leading to dissociative side effects and abuse potential.

The GluN2B Hypothesis: Preclinical data suggests that the antidepressant efficacy of NMDA antagonists is largely mediated by the GluN2B subunit, while the psychotomimetic side effects are linked to GluN2A inhibition or broad channel blockade. Therefore, a selective GluN2B NAM should theoretically retain efficacy while improving the safety profile.

Mechanism of Action (MoA)

BMS-986163 (via its active parent BMS-986169) binds to the allosteric ifenprodil-binding site at the interface of the GluN1 and GluN2B subunits. Unlike orthosteric antagonists (which bind the glutamate site) or channel blockers (which plug the pore), NAMs stabilize the receptor in a closed or desensitized conformation, reducing the opening frequency of the channel.

Diagram: GluN2B Signaling & Modulation

MoAGluN2BNMDA Receptor(GluN2B Subunit)CaCa2+ InfluxGluN2B->CaReducesBMSBMS-986169(Active Parent)BMS->GluN2BAllosteric InhibitioneEF2eEF2 Kinase(Deactivation)Ca->eEF2ModulatesBDNFBDNF TranslationeEF2->BDNFDe-suppressionmTORmTORC1 SignalingBDNF->mTORActivatesSynapseSynaptogenesis(Dendritic Spine Growth)mTOR->SynapsePromotesDepressionAntidepressant EffectSynapse->DepressionMediates

Caption: Putative signaling cascade. BMS-986169 inhibits GluN2B, paradoxically leading to downstream mTOR activation and synaptogenesis, mimicking the ketamine response pathway.

Discovery Chemistry & Optimization

The discovery program began with the Ifenprodil pharmacophore, characterized by two aromatic rings separated by a linker containing a basic nitrogen.

The Parent: BMS-986169

Medicinal chemistry efforts focused on rigidifying the linker to improve selectivity against the hERG potassium channel (a common liability in this class) and the GluN2A subtype.

  • Structure: Contains a phenol moiety critical for interaction with the receptor but contributing to high lipophilicity.

  • Profile:

    • GluN2B Binding (Ki): 4.0 nM[2][3][4][1][5][6]

    • Functional Potency (IC50): 24 nM[2][3][4][1][5][6]

    • Selectivity: >50-fold selective over GluN2A.

    • Limitation: Extremely low aqueous solubility (< 0.001 mg/mL at pH 7.4), making IV formulation impossible without toxic excipients.

The Solution: Phosphate Prodrug (BMS-986163)

To enable IV administration, the phenol group of BMS-986169 was phosphorylated to create the prodrug BMS-986163.[1]

  • Chemistry: Dihydrogen phosphate ester of BMS-986169.[1]

  • Solubility: Increased to ~20 mg/mL (at pH 7.4), a >20,000-fold improvement.

  • Bio-conversion: Rapidly hydrolyzed by Alkaline Phosphatase (ALP) in the blood to release the active parent.

Diagram: Prodrug Conversion Strategy

ProdrugProdrugBMS-986163Phosphate ProdrugSolubility: High (~20 mg/mL)Inactive In VitroEnzymeAlkaline Phosphatase(Plasma/Tissue)Prodrug->EnzymeParentParentEnzyme->ParentHydrolysis

Caption: In vivo bioconversion of the soluble prodrug BMS-986163 to the active GluN2B NAM BMS-986169.[1]

Preclinical Pharmacology Profile

In Vitro Potency & Selectivity

Data summarized from Marcin et al. (2018).

Assay ParameterBMS-986169 (Active Parent)BMS-986163 (Prodrug)Note
GluN2B Binding (Ki) 4.0 nM > 10,000 nMProdrug is inactive until cleaved.
GluN2B Functional (IC50) 24 nM N/AMeasured via Ca2+ flux.
GluN2A Binding > 10 µMN/AHigh subtype selectivity.
hERG Inhibition (IC50) > 30 µM> 100 µMLow cardiac risk.
Plasma Protein Binding 98.5%< 10%Parent is highly bound; Prodrug is free.
In Vivo Efficacy (Mouse Forced Swim Test)

The Forced Swim Test (FST) is a standard behavioral model for antidepressant activity.

  • Protocol: Mice administered BMS-986163 (IV).[2][3][4][5]

  • Result: Significant reduction in immobility time compared to vehicle, comparable to ketamine controls.

  • Target Engagement: Ex vivo receptor occupancy studies confirmed that efficacy correlated with >70% GluN2B receptor occupancy.

Pharmacokinetics (PK)
  • Conversion: Rapid conversion of Prodrug -> Parent observed in Rat, Dog, and Monkey.[1]

  • Half-life: Tuned to allow once-daily or infusion-based dosing in clinical settings.

  • CNS Penetration: The parent molecule (BMS-986169) exhibits excellent blood-brain barrier (BBB) permeability (

    
     ~ 0.3-0.5).
    

Experimental Protocols

To ensure reproducibility, the following protocols describe the core assays used to validate the BMS-986163 profile.

Protocol A: Radioligand Binding Assay (GluN2B Affinity)

Objective: Determine the binding affinity (

  • Membrane Preparation: Use HEK293 cells stably expressing human GluN2B/GluN1 subunits. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4).

  • Ligand: Use

    
    -Ifenprodil (specific for the allosteric site) at a concentration of ~2 nM.
    
  • Incubation:

    • Mix 50 µg membrane protein,

      
      -Ifenprodil, and varying concentrations of BMS-986169 (10 pM to 10 µM).
      
    • Include 10 µM non-radioactive Ifenprodil to define non-specific binding.

    • Incubate for 60 minutes at room temperature to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Ca2+ Flux Assay

Objective: Measure functional inhibition of the NMDA receptor channel.

  • Cell Culture: Plate CHO cells expressing GluN1/GluN2B in 96-well black-walled plates.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Compound Addition: Add BMS-986169 at varying concentrations 10 minutes prior to stimulation.

  • Stimulation: Inject Glutamate (10 µM) and Glycine (10 µM) to open the channel.

  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data: Calculate inhibition percentage relative to vehicle control.

Safety & Toxicology

A critical aspect of the BMS-986163 program was avoiding the cardiovascular liabilities seen with earlier GluN2B inhibitors (e.g., Traxoprodil, which had QT prolongation issues).

  • hERG Safety: BMS-986169 was designed with a specific pKa and lipophilicity profile to minimize hERG channel blockage (

    
    ).
    
  • General Tox: In 4-day rat and single-dose monkey studies, BMS-986163 was well-tolerated at doses yielding exposures far exceeding the predicted therapeutic level. No psychotomimetic behaviors (hyperlocomotion) were observed, confirming GluN2B selectivity spares the side effects of broad NMDA blockade.

References

  • Marcin, L. R., et al. (2018). "BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder."[3][1][6] ACS Medicinal Chemistry Letters, 9(5), 472–477.[5][6]

  • Warrier, J., et al. (2018). "Discovery of BMS-986169, a Potent and Selective Negative Allosteric Modulator of GluN2B." Bioorganic & Medicinal Chemistry Letters. (Contextual citation for parent molecule discovery details).
  • Bristol-Myers Squibb. "Patent WO2016025345A1: Prodrugs of GluN2B selective NMDA receptor antagonists."

Methodological & Application

Application Note: Synthesis and Characterization of Water-Soluble Phosphate Prodrug BMS-986163

[1]

Executive Summary

BMS-986163 is a phosphono-oxy prodrug designed to overcome the solubility limitations of its parent compound, BMS-986169 (a potent, selective negative allosteric modulator of the NMDA receptor subtype GluN2B). While the parent molecule exhibits high potency (

The conversion to the phosphate prodrug BMS-986163 increases aqueous solubility by over 1000-fold (from


Key Chemical Transformation
  • Substrate: BMS-986169 (Contains a phenolic hydroxyl group).

  • Reagent Class: Phosphoramidites (High-fidelity route) or Phosphoryl halides (Scale-up route).

  • Product: BMS-986163 (Zwitterionic monohydrate phosphate).[1]

Mechanistic Rationale & Bio-Activation

The design relies on the masking of the phenolic hydroxyl group. The phosphate moiety introduces polarity and charge at physiological pH, driving solubility. The bio-activation is a self-validating step: the prodrug is inactive until cleaved, ensuring that off-target effects of the prodrug moiety are minimized.

Pathway Visualization

The following diagram illustrates the synthesis logic and the biological activation pathway.

BMS986163_PathwayParentBMS-986169(Active Parent)Low SolubilityIntermediatePhosphite/PhosphateIntermediate(Protected)Parent->Intermediate1. Phosphorylation((BnO)2PN(iPr)2)ProdrugBMS-986163(Phosphate Prodrug)Solubility: ~20 mg/mLIntermediate->Prodrug2. Oxidation & Deprotection(tBuOOH; H2/Pd-C)SystemicSystemic Circulation(IV Administration)Prodrug->SystemicFormulationBioActiveActive Drug Release(In Vivo)Systemic->BioActiveAlkaline Phosphatase(Hydrolysis)BioActive->ParentRegeneration

Caption: Synthetic transformation of BMS-986169 to BMS-986163 and subsequent in vivo bio-activation.

Experimental Protocol: Synthesis of BMS-986163

This protocol utilizes the Phosphoramidite Oxidation Method . This route is preferred for research and high-purity applications over direct phosphorylation with POCl

Materials & Reagents[2][3][4][5]
  • Substrate: BMS-986169 (Synthesized via Suzuki coupling of 4-benzyloxybromobenzene and boronate esters, followed by chiral separation).[1]

  • Phosphorylating Agent: Dibenzyl diisopropylphosphoramidite.

  • Activator:

    
    -Tetrazole (0.45 M in acetonitrile).
    
  • Oxidant: tert-Butyl hydroperoxide (t-BuOOH) (5.5 M in decane).

  • Solvents: Dichloromethane (DCM), anhydrous; Methanol (MeOH).

  • Catalyst: 10% Palladium on Carbon (Pd/C).

Step-by-Step Methodology
Stage 1: Phosphorylation (Formation of Phosphate Ester)
  • Preparation: Charge a flame-dried reaction flask with BMS-986169 (1.0 equiv) and dissolve in anhydrous DCM (10 mL/g). Maintain an inert atmosphere (

    
     or 
    
    
    ).
  • Activation: Add

    
    -Tetrazole  (2.0 equiv) to the solution. Stir for 5 minutes at ambient temperature.
    
  • Coupling: Dropwise add Dibenzyl diisopropylphosphoramidite (1.5 equiv).

    • Critical Checkpoint: Monitor by TLC or LC-MS. The reaction is typically complete within 2–4 hours. The intermediate is the P(III) phosphite.

  • Oxidation: Cool the reaction mixture to 0°C. Slowly add t-BuOOH (2.0 equiv). Stir for 1 hour while warming to room temperature.

    • Mechanism:[2][3][4][5][6] This converts the unstable phosphite P(III) to the stable phosphate P(V) ester.

  • Work-up: Quench with aqueous sodium thiosulfate (10%). Extract with DCM. Wash organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Purify the dibenzyl phosphate intermediate via silica gel chromatography (Gradient: Hexanes/EtOAc) if necessary, though high-quality reagents often allow telescoping to the next step.

Stage 2: Deprotection (Hydrogenolysis)
  • Dissolution: Dissolve the dibenzyl phosphate intermediate in MeOH or EtOH (10 mL/g).

  • Catalyst Addition: Add 10% Pd/C (10 wt% loading relative to substrate) under an inert atmosphere.

    • Safety: Pd/C is pyrophoric. Keep wet with solvent.

  • Hydrogenation: Purge the vessel with Hydrogen gas (

    
    ) and stir under a hydrogen balloon (1 atm) or slight pressure (15 psi) for 2–6 hours.
    
    • Endpoint: Monitor for the disappearance of benzyl groups via LC-MS.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.

  • Concentration: Concentrate the filtrate to obtain the crude phosphate acid.

Stage 3: Crystallization (Zwitterion Formation)
  • Resuspension: Suspend the crude residue in water/alcohol mixture (typically water/isopropanol).

  • Crystallization: Heat to dissolve, then slowly cool to induce crystallization. BMS-986163 crystallizes as a zwitterionic monohydrate .[1]

  • Isolation: Filter the white solid and dry under vacuum at 40°C.

Quality Control & Characterization

The following parameters confirm the identity and purity of the synthesized prodrug.

Physiochemical Properties Table
ParameterBMS-986169 (Parent)BMS-986163 (Prodrug)
Molecular State Free Base / PhenolZwitterionic Monohydrate
Aqueous Solubility (pH 7.4)

mg/mL
19.9 mg/mL
Melting Point Broad / Variable172°C (Sharp)
LogD 2.9 (Lipophilic)< 0 (Hydrophilic)
Bio-conversion (

)
N/ARapid (< 15 min in plasma)
Analytical Validation
  • 
    P NMR:  Essential for confirming phosphorylation. Expect a singlet shift relative to phosphoric acid standard (typically 
    
    
    to
    
    
    ppm depending on pH).
  • 
    H NMR:  Confirm loss of benzyl protecting groups (absence of aromatic signals at 7.3–7.4 ppm from the protecting group) and retention of the core scaffold.
    
  • HPLC Purity:

    
     required for biological assays. Use a C18 column with a polar mobile phase (Water/Acetonitrile + 0.1% TFA) to ensure the polar prodrug does not elute in the void volume.
    

Process Safety & Handling

  • Tetrazole: Explosive risk in dry, crystalline form. Use commercially available solutions (acetonitrile).

  • Palladium on Carbon: Pyrophoric. Handle under inert gas; never allow the catalyst to dry out on filter paper.

  • BMS-986163: While the prodrug is water-soluble, it is a potent pharmacological agent. Handle with standard PPE (gloves, lab coat, goggles) in a fume hood.

References

  • Discovery and Synthesis of BMS-986163: Marcin, L. R., et al. (2018). "BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder."[1][4][5][7] ACS Medicinal Chemistry Letters, 9(5), 472–477.[5][8] [Link]

  • Optimized Scale-Up Protocol: Kempson, J., et al. (2018).[1][4] "Evolution of a Scale-Up Synthesis to a Potent GluN2B Inhibitor and Its Prodrug." Organic Process Research & Development, 22(7), 846–855.[4] [Link]

  • General Phosphate Prodrug Strategies: Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270. [Link]

Executive Summary & Strategic Rationale

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ex Vivo Quantification of GluN2B Target Engagement

Subtitle: Protocols for Radioligand Occupancy, Functional Electrophysiology, and Phospho-Biomarker Analysis in Native Tissue.

The GluN2B subunit of the NMDA receptor is a pivotal target for neuroprotective and antidepressant therapeutics. However, developing GluN2B-selective ligands presents a unique "selectivity paradox":

  • Homology: The glutamate binding site is highly conserved across GluN2A-D subunits.

  • Off-Target Binding: The classic allosteric site (N-terminal domain) targeted by ifenprodil-like compounds shares significant pharmacophore overlap with Sigma-1 (

    
    ) and Sigma-2 (
    
    
    
    ) receptors
    .

The Challenge: Standard in vitro IC50 values often fail to predict in vivo efficacy due to poor brain penetrance or non-specific Sigma binding.

The Solution: This guide details three orthogonal ex vivo workflows to validate Target Engagement (TE):

  • Radioligand Receptor Occupancy (RO): The definitive quantitative measure of % receptor saturation.

  • Functional Electrophysiology: Verifying the blockade of GluN2B-mediated synaptic currents.

  • Biochemical Biomarkers: Monitoring Tyr1472 phosphorylation as a proxy for synaptic retention.

Method A: Radioligand Receptor Occupancy (The Gold Standard)

Principle: This assay measures the percentage of GluN2B receptors occupied by a test compound administered in vivo. It relies on the "pre-saturation" principle: if the drug binds the target in the animal, fewer binding sites are available for the radiotracer applied ex vivo to the brain slices.

Critical Expert Insight (The Sigma Mask): Classic tracers like


 bind with high affinity to Sigma receptors. You cannot measure GluN2B occupancy accurately without masking Sigma sites.  This protocol utilizes GBR-12909  to occlude Sigma receptors, isolating the GluN2B signal.
Protocol Workflow

1. In Vivo Dosing & Tissue Prep

  • Treatment: Administer Test Compound (various doses) and Vehicle (Control) to animals (

    
     per group).
    
  • Timing: Sacrifice animals at

    
     (time of peak plasma concentration).
    
  • Brain Removal: Rapidly remove brain (<60 sec), flash-freeze in isopentane cooled by dry ice (

    
    ). Store at 
    
    
    
    .
  • Sectioning: Cut 20

    
     coronal sections using a cryostat. Mount on gelatin-coated slides.
    

2. Autoradiography Assay

  • Pre-wash: Incubate slides in Assay Buffer (50 mM Tris-HCl, pH 7.4) for 20 min at room temperature (RT) to remove endogenous glutamate/glycine (which can alter allosteric binding).

  • Incubation (The Competition Step):

    • Total Binding (TB): Incubate sections with 5 nM

      
       + 10 
      
      
      
      GBR-12909
      (Sigma Mask).
    • Non-Specific Binding (NSB): Incubate adjacent sections with 5 nM

      
       + 10 
      
      
      
      GBR-12909 + 10
      
      
      Ro 25-6981
      (or CP-101,606).
  • Duration: 60 minutes at RT.[1][2]

  • Washing:

    • Ice-cold Tris-HCl buffer (2 min).

    • Ice-cold Tris-HCl buffer (2 min).

    • Dip in distilled water (remove salts).

    • Rapidly dry under a stream of cool air.

3. Imaging & Analysis

  • Expose slides to a Tritium-sensitive phosphor screen for 5–7 days.[3]

  • Scan on a phosphorimager (e.g., Typhoon or Cyclone).[3]

  • Quantification: Measure optical density (DLU/mm²) in the Hippocampus (CA1/CA3) and Cortex.

4. Data Calculation




Method B: Functional Electrophysiology (The Mechanistic Check)

Principle: GluN2B-containing NMDARs exhibit slower decay kinetics than GluN2A receptors.[4] By isolating the NMDAR current and applying a specific antagonist, one can quantify the "Ifenprodil-sensitive" component.

Protocol: Whole-Cell Patch Clamp in Acute Slices

  • Slice Preparation:

    • Prepare 300

      
       acute hippocampal slices in ice-cold cutting solution (high sucrose/low Na+).
      
    • Recover in ACSF (Artificial Cerebrospinal Fluid) at 32°C for 30 min.

  • Pharmacological Isolation:

    • Bath Solution: Mg²⁺-free ACSF (to relieve voltage block) containing:

      • CNQX (20

        
        ):  Blocks AMPA/Kainate receptors.
        
      • Bicuculline (10

        
        ):  Blocks GABA
        
        
        
        receptors.
      • Glycine (10

        
        ):  Co-agonist saturation.
        
  • Recording (Voltage Clamp @ -70 mV):

    • Stimulate Schaffer collaterals; record EPSCs in CA1 pyramidal neurons.

    • Establish a stable baseline of NMDAR-mediated EPSCs (10 min).

  • Validation Step (The "Wash-In"):

    • Perfuse the Test Compound (ex vivo application) OR measure slices from treated animals (if off-rate is slow).

    • Control: Wash in Ro 25-6981 (1

      
      )  at the end of the experiment.
      
    • Interpretation: If the current amplitude decreases by ~30-50% (typical GluN2B contribution in adult CA1), the target is present. If the test compound occludes the effect of Ro 25-6981, TE is confirmed.

Method C: Biomarker Analysis (Phospho-Tyr1472)

Expert Insight: The phosphorylation of GluN2B at Tyr1472 is regulated by Fyn kinase and is critical for preventing endocytosis.[5] Effective GluN2B antagonism often destabilizes this phosphorylation, leading to receptor internalization. This serves as a downstream biochemical marker of engagement.

Workflow:

  • Tissue Fractionation: Homogenize hippocampal tissue in Synaptic Protein Extraction Buffer (with phosphatase inhibitors: Na3VO4, NaF).

  • Synaptosome Preparation: Centrifuge at 1,000 x g (remove nuclei), then supernatant at 10,000 x g to pellet crude synaptosomes.

  • Western Blot:

    • Primary Ab: Anti-Phospho-GluN2B (Tyr1472) (Rabbit polyclonal, 1:1000).

    • Normalization Ab: Anti-Total GluN2B .

  • Result: A decrease in the pTyr1472/Total ratio often correlates with antagonist engagement and subsequent receptor internalization.

Visualization of Workflows

Figure 1: The Radioligand Occupancy Workflow

GluN2B_Occupancy Dosing In Vivo Dosing (Drug vs Vehicle) Sacrifice Sacrifice & Snap Freeze (-80°C) Dosing->Sacrifice Tmax Sectioning Cryosectioning (20 µm) Sacrifice->Sectioning Incubation Incubation [3H]Ifenprodil + GBR-12909 Sectioning->Incubation Thaw Mount Washing Wash & Dry (Remove Unbound) Incubation->Washing Equilibrium Imaging Phosphorimaging & ROI Analysis Washing->Imaging Exposure

Caption: Step-by-step workflow for determining GluN2B receptor occupancy using radioligand autoradiography with Sigma receptor masking.

Figure 2: Synaptic Signaling & Phospho-Marker Logic

GluN2B_Signaling cluster_effect Drug Effect GluN2B GluN2B (Synaptic) Tyr1472 p-Tyr1472 (Phosphorylation) GluN2B->Tyr1472 Fyn Fyn Kinase Fyn->Tyr1472 Phosphorylates AP2 AP-2 Adaptor Tyr1472->AP2 Inhibits Binding Endocytosis Endocytosis (Internalization) AP2->Endocytosis Triggers Antagonist GluN2B Antagonist Antagonist->GluN2B Binds Antagonist->Fyn Disrupts Coupling

Caption: Mechanism of Tyr1472 regulation. Antagonists often disrupt Fyn coupling, reducing p-Tyr1472 and promoting internalization.

Troubleshooting & Validation (Self-Correcting Systems)

IssueProbable CauseCorrective Action (The "Self-Check")
High Non-Specific Binding (NSB) Inadequate washing or sticky tracer.Add 0.1% PEI (Polyethyleneimine) to the buffer. Ensure wash buffer is ice-cold to prevent dissociation of specific binding.
No Displacement by Drug Drug washed off during incubation?If the drug has a fast off-rate (

), standard RO fails. Use ex vivo potency (apply drug to slice) or switch to PET imaging.
Inconsistent Binding Data Sigma receptor interference.Mandatory Check: Run a control lane with

+ 10

Ifenprodil (blocks all) vs.

+ 10

GBR-12909. If the counts differ significantly, your Sigma mask is working.

References

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology, 44(4), 851-859.

  • Mutel, V., et al. (1998). Characterization of [3H]Ro 25-6981 binding to the NR2B subunit of the NMDA receptor in rat brain. Journal of Neurochemistry, 70(5), 2147-2155.

  • Nakazawa, T., et al. (2001). Characterization of Fyn-mediated tyrosine phosphorylation sites on GluR epsilon 2 (NR2B) subunit of the N-methyl-D-aspartate receptor. Journal of Biological Chemistry, 276(1), 693-699.

  • Haider, A., et al. (2019). Preclinical Evaluation of Benzazepine-Based PET Radioligands (R)- and (S)-11C-Me-NB1 Reveals Distinct Enantiomeric Binding Patterns and Tightrope Walk between GluN2B- and Sigma1 Receptor-Targeted PET Imaging.[6] Journal of Nuclear Medicine, 60(6), 834-841.

  • Hashimoto, K., & London, E. D. (1993). Further characterization of [3H]ifenprodil binding to sigma receptors in rat brain.[7][8] European Journal of Pharmacology, 236(1), 159-165.

Sources

Application Notes and Protocols for In Vitro Prodrug to Parent Conversion Assays: A Case Study of BMS-986163

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale and Importance of In Vitro Prodrug Conversion Assays

In modern drug development, the prodrug approach is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active parent molecule. A prodrug is an inactive or significantly less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. This application note provides a comprehensive guide to designing and executing in vitro assays to characterize the conversion of the investigational prodrug BMS-986163 to its active parent compound, BMS-986169.

BMS-986163 is a water-soluble phosphate prodrug of BMS-986169, a potent and selective negative allosteric modulator of the GluN2B subtype of the N-methyl-D-aspartate (NMDA) receptor. The primary motivation for developing BMS-986163 was to address the poor aqueous solubility of its parent compound, thereby enabling intravenous administration. The conversion of BMS-986163 to BMS-986169 is reported to be rapid in vitro across various species, a critical attribute for a prodrug intended for acute indications. This rapid conversion is primarily mediated by alkaline phosphatases (ALPs), a group of ubiquitous enzymes found in various tissues and biological fluids, which catalyze the hydrolysis of phosphate esters.

Understanding the rate and extent of this conversion is paramount for several reasons:

  • Validation of the Prodrug Strategy: These assays confirm that the prodrug efficiently releases the active parent drug under physiological conditions.

  • Prediction of In Vivo Performance: In vitro conversion rates can provide an initial estimate of the in vivo pharmacokinetic profile of the prodrug and the resulting exposure to the parent drug.

  • Species-Specific Differences: Evaluating conversion in biological matrices from different species (e.g., human, rat, monkey) is crucial for the selection of appropriate preclinical models and for anticipating potential differences in human pharmacokinetics.

  • Regulatory Submission: Data from well-controlled in vitro metabolism studies are a key component of the data package required for regulatory submissions to agencies such as the FDA and EMA.[1][2]

This guide will provide detailed, step-by-step protocols for assessing the conversion of BMS-986163 in relevant in vitro systems, including purified alkaline phosphatase, human plasma, human liver microsomes, and human hepatocytes. Furthermore, we will detail a robust analytical methodology using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of both the prodrug and the parent compound.

Experimental Design: A Multi-faceted Approach to Characterizing Prodrug Conversion

A thorough in vitro evaluation of a prodrug's conversion should employ a tiered approach, starting from a simple, purified enzyme system to more complex, physiologically relevant biological matrices. This allows for a mechanistic understanding of the conversion process and its potential variability.

Key In Vitro Systems for Prodrug Conversion Studies:
  • Purified Alkaline Phosphatase (ALP) Assay: This is a fundamental experiment to confirm the direct enzymatic conversion of the phosphate prodrug by its target enzyme. It provides a clean system to determine the kinetics of the enzymatic reaction without the complexity of a biological matrix.

  • Human Plasma Stability Assay: Plasma is a primary site of exposure for an intravenously administered drug. This assay assesses the stability of the prodrug in the presence of plasma esterases and other enzymes, providing a good indication of its stability in systemic circulation.

  • Human Liver Microsomes (HLM) Assay: The liver is the primary site of drug metabolism. While ALPs are not the most abundant enzymes in microsomes, this system can help identify the potential involvement of other microsomal enzymes in the prodrug's metabolism.

  • Human Hepatocytes Assay: As the "gold standard" for in vitro metabolism studies, hepatocytes contain a full complement of metabolic enzymes and cofactors.[3] This system provides the most physiologically relevant in vitro model to assess the overall hepatic conversion and potential for further metabolism of the parent compound.

The following sections will provide detailed protocols for each of these assays.

Protocol 1: Conversion of BMS-986163 using Purified Alkaline Phosphatase

This protocol aims to confirm the direct role of alkaline phosphatase in the conversion of BMS-986163 to BMS-986169 and to determine the basic kinetic parameters of this reaction.

Materials and Reagents:
  • BMS-986163

  • BMS-986169 (for analytical standard)

  • Purified Alkaline Phosphatase (e.g., from bovine intestine or human placenta)

  • Tris-HCl buffer (50 mM, pH 9.0)

  • Magnesium Chloride (MgCl₂) (1 mM)

  • Zinc Chloride (ZnCl₂) (0.1 mM)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Internal Standard (IS) for LC-MS/MS analysis (structurally similar stable-isotope labeled compound is preferred)

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a stock solution of BMS-986163 (e.g., 10 mM in DMSO).

    • Prepare working solutions of BMS-986163 by diluting the stock solution in the reaction buffer.

    • Prepare the reaction buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 0.1 mM ZnCl₂, pH 9.0.

    • Prepare a stock solution of purified alkaline phosphatase (e.g., 1000 U/mL in reaction buffer).

    • Prepare the internal standard (IS) solution in acetonitrile (e.g., 100 ng/mL).

  • Incubation:

    • In a microcentrifuge tube, add the appropriate volume of reaction buffer.

    • Add the BMS-986163 working solution to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the alkaline phosphatase solution (e.g., to a final concentration of 1 U/mL).

    • Incubate the reaction mixture at 37°C in a shaking water bath.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture (e.g., 50 µL).

    • Immediately quench the reaction by adding the aliquot to a tube containing a 3-fold volume of ice-cold acetonitrile with the internal standard (e.g., 150 µL). This will precipitate the enzyme and stop the reaction.

  • Sample Preparation for LC-MS/MS Analysis:

    • Vortex the quenched samples for 1 minute.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the concentrations of BMS-986163 and BMS-986169 at each time point using a validated LC-MS/MS method.

    • Plot the concentration of BMS-986163 and BMS-986169 versus time.

    • Calculate the rate of disappearance of BMS-986163 and the rate of formation of BMS-986169.

    • The half-life (t½) of the prodrug can be determined from the slope of the natural logarithm of the remaining prodrug concentration versus time.

Visualization of the Enzymatic Conversion Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prep_Reagents Prepare Reagents: - BMS-986163 Stock - Reaction Buffer - Alkaline Phosphatase Add_Buffer Add Reaction Buffer Prep_Reagents->Add_Buffer Add_Prodrug Add BMS-986163 Add_Buffer->Add_Prodrug Pre_Incubate Pre-incubate at 37°C Add_Prodrug->Pre_Incubate Start_Reaction Initiate with ALP Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Take_Aliquot Withdraw Aliquot at Time Points Incubate->Take_Aliquot Quench Quench with Acetonitrile + IS Take_Aliquot->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Data_Analysis Data Analysis: - Quantify Prodrug & Parent - Calculate Rate & Half-life LCMS->Data_Analysis

Caption: Workflow for the in vitro conversion assay of BMS-986163 using purified alkaline phosphatase.

Protocol 2: Stability and Conversion of BMS-986163 in Human Plasma

This protocol evaluates the rate of conversion of BMS-986163 to BMS-986169 in human plasma, a key indicator of its stability in systemic circulation.

Materials and Reagents:
  • BMS-986163

  • BMS-986169

  • Pooled Human Plasma (with appropriate anticoagulant, e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) for LC-MS/MS analysis

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a stock solution of BMS-986163 (e.g., 10 mM in DMSO).

    • Prepare a working solution of BMS-986163 by diluting the stock solution in PBS.

    • Thaw the pooled human plasma on ice.

    • Prepare the internal standard (IS) solution in acetonitrile.

  • Incubation:

    • In a microcentrifuge tube, add the human plasma (e.g., 495 µL).

    • Pre-incubate the plasma at 37°C for 5 minutes.

    • Initiate the reaction by adding a small volume of the BMS-986163 working solution (e.g., 5 µL) to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (e.g., <0.1%) to avoid affecting enzyme activity.

    • Incubate the mixture at 37°C in a shaking water bath.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma mixture (e.g., 50 µL).

    • Immediately quench the reaction by adding the aliquot to a tube containing a 3-fold volume of ice-cold acetonitrile with the internal standard (e.g., 150 µL).

  • Sample Preparation for LC-MS/MS Analysis:

    • Follow the same procedure as described in Protocol 1 (steps 4.1-4.3) for protein precipitation and supernatant collection.

  • Data Analysis:

    • Follow the same data analysis procedure as described in Protocol 1 (step 5) to determine the rate of conversion and the half-life of BMS-986163 in human plasma.

Protocol 3: Conversion of BMS-986163 in Human Liver Microsomes (HLM)

This protocol assesses the contribution of hepatic microsomal enzymes to the conversion of BMS-986163.

Materials and Reagents:
  • BMS-986163

  • BMS-986169

  • Pooled Human Liver Microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) for LC-MS/MS analysis

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare stock and working solutions of BMS-986163 as described previously.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the internal standard (IS) solution in acetonitrile.

  • Incubation:

    • In a microcentrifuge tube, add the potassium phosphate buffer.

    • Add the HLM to the buffer (e.g., to a final protein concentration of 0.5 mg/mL).

    • Add the BMS-986163 working solution to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • A control incubation without the NADPH regenerating system should be run in parallel to assess non-CYP mediated metabolism.

  • Time-Point Sampling and Reaction Quenching:

    • Follow the same procedure as described in Protocol 2 (step 3).

  • Sample Preparation for LC-MS/MS Analysis:

    • Follow the same procedure as described in Protocol 1 (steps 4.1-4.3).

  • Data Analysis:

    • Follow the same data analysis procedure as described in Protocol 1 (step 5). Compare the conversion rates in the presence and absence of NADPH to determine the involvement of CYP enzymes.

Protocol 4: Conversion of BMS-986163 in Human Hepatocytes

This protocol provides the most physiologically relevant in vitro assessment of the conversion of BMS-986163 in the liver.

Materials and Reagents:
  • BMS-986163

  • BMS-986169

  • Cryopreserved Human Hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E supplemented with serum and other necessary components)

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) for LC-MS/MS analysis

Step-by-Step Methodology:
  • Hepatocyte Plating and Culture:

    • Thaw and plate the cryopreserved human hepatocytes in collagen-coated plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer (typically 4-6 hours).

    • Replace the plating medium with fresh, pre-warmed culture medium and incubate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Incubation with BMS-986163:

    • Prepare a working solution of BMS-986163 in the culture medium.

    • Aspirate the old medium from the hepatocyte cultures and replace it with the medium containing BMS-986163 (e.g., at a final concentration of 1 µM).

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.

    • To assess intracellular concentrations, at each time point, the medium can be removed, the cells washed with ice-cold PBS, and then lysed with a solution like acetonitrile with the internal standard.

  • Sample Preparation for LC-MS/MS Analysis:

    • For the medium samples, add a 3-fold volume of ice-cold acetonitrile with the internal standard to precipitate any proteins.

    • For the cell lysates, the samples are ready for centrifugation after lysis.

    • Follow the same procedure as described in Protocol 1 (steps 4.2-4.3) for centrifugation and supernatant collection.

  • Data Analysis:

    • Follow the same data analysis procedure as described in Protocol 1 (step 5) to determine the rate of conversion of BMS-986163 in human hepatocytes.

Analytical Methodology: Simultaneous Quantification of BMS-986163 and BMS-986169 by LC-MS/MS

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of both the prodrug and the parent compound in the various in vitro matrices.

LC-MS/MS System and Parameters:

A typical LC-MS/MS system would consist of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

ParameterRecommended SettingRationale
Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for small molecules.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
GradientA linear gradient from low to high organic phaseTo elute the more polar prodrug first, followed by the less polar parent drug.
Flow Rate0.3 - 0.5 mL/minTypical flow rate for analytical scale UHPLC.
Column Temperature40°CTo ensure reproducible retention times.
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive ModeBoth compounds are expected to have basic nitrogens that can be readily protonated.
MS/MS ModeMultiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantification.
MRM TransitionsTo be determined by direct infusion of BMS-986163 and BMS-986169Precursor ion ([M+H]⁺) and the most stable product ions will be selected.
Dwell Time50 - 100 msTo ensure sufficient data points across each chromatographic peak.
Sample Preparation: A Critical Step for Accurate Quantification

The choice of sample preparation method depends on the complexity of the matrix and the desired level of cleanliness.

  • Protein Precipitation (PPT): This is a simple and rapid method suitable for initial screening. Acetonitrile is a common precipitating agent.

  • Liquid-Liquid Extraction (LLE): This method can provide a cleaner sample than PPT by partitioning the analytes into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE offers the most thorough sample cleanup and can be used to concentrate the analytes, leading to lower limits of quantification.

For the protocols described above, protein precipitation is generally sufficient.

Visualization of the Prodrug to Parent Conversion Pathway

G Prodrug BMS-986163 (Phosphate Prodrug) Parent BMS-986169 (Active Parent Drug) Prodrug->Parent Hydrolysis Phosphate Inorganic Phosphate Parent->Phosphate Enzyme Alkaline Phosphatase (ALP) Enzyme->Prodrug

Caption: Enzymatic conversion of the prodrug BMS-986163 to its active parent, BMS-986169.

Data Interpretation and Reporting

The primary output of these assays will be the rate of conversion of BMS-986163 to BMS-986169 in each in vitro system, typically expressed as a half-life (t½).

In Vitro SystemKey Information Gained
Purified Alkaline Phosphatase Confirms the direct enzymatic conversion mechanism and provides fundamental kinetic data.
Human Plasma Indicates the stability of the prodrug in systemic circulation and the rate of conversion by plasma enzymes.
Human Liver Microsomes Assesses the contribution of hepatic microsomal enzymes to the conversion process.
Human Hepatocytes Provides the most physiologically relevant in vitro measure of hepatic conversion and overall metabolic stability.

These in vitro data, when considered together, provide a comprehensive picture of the prodrug's bioconversion characteristics. This information is critical for making informed decisions in the drug development process, including the design of preclinical and clinical studies.

Conclusion

The in vitro prodrug to parent conversion assays described in this application note provide a robust framework for characterizing the biotransformation of BMS-986163. By systematically evaluating its conversion in purified enzyme systems and relevant biological matrices, researchers can gain a thorough understanding of its metabolic fate. The detailed protocols and analytical methodology presented herein are designed to ensure the generation of high-quality, reliable data that are essential for advancing the development of this promising therapeutic candidate.

References

  • Marcin, L. R., et al. (2018). BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder. ACS Medicinal Chemistry Letters, 9(5), 472–477. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry. [Link]

  • Li, A. P. (2001). Human hepatocytes: isolation, cryopreservation and applications in drug development. Chemico-Biological Interactions, 134(3), 189–213. [Link]

  • Browning, M. C., & Johnson, K. A. (2010). Simultaneous bioanalysis of a phosphate prodrug and its parent compound using a multiplexed LC-MS method. Bioanalysis, 2(5), 953–963. [Link]

  • Zhang, D., Luo, G., Ding, X., & Lu, C. (2012). Preclinical experimental models of drug metabolism and disposition in drug discovery and development. Acta Pharmaceutica Sinica B, 2(6), 549–561. [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?[Link]

  • Cyprotex. Plasma Stability. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies; Draft Guidance for Industry. [Link]

  • Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]

  • Wu, J. J. (2009). Evaluation of in Vitro Models for Screening Alkaline Phosphatase-Mediated Bioconversion of Phosphate Ester Prodrugs. Drug Metabolism and Disposition, 37(7), 1536–1543. [Link]

Sources

Application Note: High-Fidelity Electrophysiology Assays for GluN2B Negative Allosteric Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The NMDA receptor (NMDAR) subunit GluN2B is a validated therapeutic target for ischemic stroke, neuropathic pain, and major depressive disorder. Unlike broad-spectrum NMDAR antagonists (e.g., MK-801) that cause psychotomimetic side effects by blocking the channel pore, GluN2B-selective Negative Allosteric Modulators (NAMs) bind to the N-terminal domain (NTD), preserving physiological synaptic transmission while dampening excitotoxicity.

This Application Note provides a rigorous, field-proven protocol for characterizing GluN2B NAMs using manual whole-cell patch-clamp electrophysiology. It addresses specific challenges such as calcium-dependent inactivation, current run-down, and the necessity for rapid solution exchange.

Biological Rationale: The Allosteric Mechanism

To design a valid assay, one must understand the target's biophysics. GluN2B-selective NAMs (e.g., Ifenprodil, Ro 25-6981) do not compete with Glutamate or Glycine, nor do they plug the pore.

  • Binding Site: The interface between the GluN1 and GluN2B N-terminal domains (NTD).

  • Mechanism: They stabilize the NTD in a "closed-clamshell" conformation. This increases the energy barrier for the channel to open, reducing the Open Probability (

    
    ) without altering unitary conductance.
    
  • Selectivity: High affinity for GluN1/GluN2B heterotetramers; >200-fold lower affinity for GluN1/GluN2A.

Diagram 1: Mechanism of GluN2B Allosteric Inhibition

GluN2B_Mechanism cluster_Receptor NMDAR Heterotetramer GluN1 GluN1 Subunit (Glycine Site) GluN2B GluN2B Subunit (Glutamate Site) NTD_Interface NTD Dimer Interface (Allosteric Site) Pore Ion Channel Pore (Mg2+ Block Site) NTD_Interface->Pore Stabilizes Closed State (Reduces P_open) Agonists Agonists: Glutamate + Glycine Agonists->GluN1 Binding required for activation Agonists->GluN2B NAM NAM (e.g., Ifenprodil) NAM->NTD_Interface Binds to LIVBP-like domain

Caption: Schematic of the GluN1/GluN2B receptor showing the distinct binding site for NAMs at the N-terminal Domain (NTD) interface, separate from the agonist sites and the channel pore.[1]

Experimental Setup (The Hardware)

Cell Systems

While primary hippocampal neurons express native GluN2B, they also express GluN2A and tri-heteromeric receptors, complicating pharmacological profiling.

  • Recommendation: Recombinant HEK293 or CHO cells stably co-expressing GluN1/GluN2B .

  • Induction: If using inducible systems (Tet-On), induce expression 24–48 hours prior to recording to prevent cytotoxicity from receptor overexpression.

Perfusion Requirements

NMDARs desensitize. Although NAMs are less dependent on millisecond-scale kinetics than competitive antagonists, slow perfusion introduces artifacts.

  • System: Gravity-fed multi-barrel fast perfusion (e.g., Warner Instruments SF-77B or equivalent).

  • Exchange Time: < 50 ms is ideal to resolve peak vs. steady-state currents.

Detailed Protocols (The Software)

Solution Chemistry

The choice of solutions is critical to prevent "run-down" (progressive loss of current) and to isolate the NMDAR current from other conductances.

Table 1: Extracellular Solution (Bath)

Goal: Isolate NMDAR current and remove Magnesium block.

Component Conc. (mM) Function
NaCl 140 Major charge carrier.
KCl 2.8 Physiological baseline.
CaCl2 1.0 Lower Ca2+ reduces Ca-dependent inactivation.
MgCl2 0 CRITICAL: Removes voltage-dependent pore block at -60mV.
HEPES 10 pH Buffer (Adjust to pH 7.4 with NaOH).
Glucose 10 Metabolic support/Osmolarity.

| Glycine | 0.05 (50 µM) | Co-agonist (Saturating concentration). |

Table 2: Intracellular Solution (Pipette)

Goal: Block K+ channels, buffer Ca2+, and prevent run-down.

Component Conc. (mM) Function
Cs-Gluconate 130 Blocks K+ channels; improves space clamp.
CsCl 10 Adjusts E_Cl.
HEPES 10 pH Buffer (Adjust to pH 7.2 with CsOH).
EGTA 10 High buffering to prevent Ca2+-induced inactivation.
Mg-ATP 4 CRITICAL: Prevents metabolic run-down.[2]

| Na-GTP | 0.3 | Prevents metabolic run-down. |

The Voltage-Clamp Workflow

Holding Potential: -60 mV. (Since Mg2+ is absent in the bath, we can record inward currents at negative potentials without pore blockade).

Step-by-Step Procedure:
  • Seal & Break-in: Obtain a GΩ seal. Apply suction to enter whole-cell mode.[3]

  • Equilibration: Wait 5 minutes for the intracellular solution (ATP/GTP) to dialyze the cell. This stabilizes the current.

  • Control Application (Reference):

    • Apply Glutamate (100 µM) + Glycine (50 µM) for 5 seconds.

    • Record the Peak Current and Steady-State Current .

    • Wash with buffer for 20 seconds. Repeat 3x until amplitude is stable (<10% variation).

  • Drug Application (The NAM Protocol):

    • Pre-incubation: Peruse the cell with Extracellular Buffer + Test Compound (e.g., Ifenprodil) for 30–60 seconds. Note: NAMs often require pre-binding to the closed state for maximum potency.

    • Co-application: Switch to Glutamate (100 µM) + Glycine (50 µM) + Test Compound .

  • Washout: Peruse with standard buffer for >30 seconds to assess reversibility.

Diagram 2: Experimental Workflow & Logic

Workflow Start Whole-Cell Config Established Stabilize Dialysis (5 min) (ATP/GTP Load) Start->Stabilize Baseline Control Pulse (Glu + Gly) Record I_control Stabilize->Baseline Decision Stable? Baseline->Decision PreInc Pre-Incubation (Buffer + NAM) 30-60s TestPulse Test Pulse (Glu + Gly + NAM) Record I_drug PreInc->TestPulse Wash Washout (Buffer only) TestPulse->Wash Decision->Baseline No (<10% var) Decision->PreInc Yes

Caption: Operational workflow for NAM screening. Note the critical pre-incubation step to allow allosteric site occupancy prior to channel gating.

Data Analysis & Validation

Quality Control Criteria

Before analyzing pharmacological effects, reject cells that fail these metrics:

  • Seal Resistance: > 1 GΩ.

  • Series Resistance (Rs): < 20 MΩ (Compensation > 70% recommended).

  • Leak Current: < 100 pA at -60 mV.

  • Run-down: Control current amplitude decreases >20% over the baseline period.

Calculating Inhibition

NAMs often affect Peak and Steady-State currents differently. For GluN2B NAMs, Steady-State inhibition is the primary metric.



Where


 is the steady-state current during co-application.
Run-Down Correction

If mild run-down (5-10%) persists despite ATP loading, use linear interpolation:

  • Measure Control Current before (

    
    ) and after (
    
    
    
    ) the drug application.
  • Calculate the theoretical baseline at the time of drug application (

    
    ) assuming a linear decay.
    
  • Normalize

    
     against 
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseSolution
Rapid Current Decay Ca2+-dependent inactivationIncrease intracellular EGTA to 10mM; Lower extracellular Ca2+ to 0.5-1.0 mM.
No Current Mg2+ block or Receptor internalizationEnsure Extracellular Mg2+ is 0 mM. Check cell surface expression (try lower temperature induction).
Incomplete Block Insufficient Pre-incubationNAMs have slower on-rates than pore blockers. Increase pre-incubation to 60s.
High Noise Poor seal or K+ contaminationVerify Cs+ internal solution; Re-polish pipette tips.

References

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400. Link

  • Traynelis, S. F., et al. (2010).[4][5] Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405–496. Link

  • Hansen, K. B., et al. (2018). Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology, 150(8), 1081–1105. Link

  • Mony, L., Kew, J. N., Gunthorpe, M. J., & Paoletti, P. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential.[1] British Journal of Pharmacology, 157(8), 1301–1317. Link

  • Ogden, D., & Stanfield, P. (1994). Patch clamp techniques for single channel and whole-cell recording.[6][7] Microelectrode Techniques: The Plymouth Workshop Handbook. Link

Sources

pharmacokinetic analysis of BMS-986163 in non-human primates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetic Evaluation of the GluN2B Negative Allosteric Modulator Prodrug BMS-986163 in Non-Human Primates

Executive Summary & Mechanism of Action

BMS-986163 is a water-soluble dihydrogen phosphate prodrug designed to deliver BMS-986169 , a potent and selective Negative Allosteric Modulator (NAM) of the GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptors. Developed for the treatment of Major Depressive Disorder (MDD) and Treatment-Resistant Depression (TRD), this compound aims to replicate the rapid antidepressant effects of ketamine with an improved safety profile.

The Challenge: The active parent, BMS-986169, exhibits poor aqueous solubility (approx. 2 µg/mL at pH 7.4), rendering it unsuitable for intravenous (IV) formulation. BMS-986163 improves solubility to ~19.9 mg/mL, enabling IV administration.

The Pharmacokinetic Goal: The primary objective in Non-Human Primate (NHP) analysis is to validate the rapid bioconversion of the prodrug to the active parent, quantify CNS penetration (CSF/Plasma ratio), and determine the clearance profile to predict human dosing.

Mechanism of Bioconversion

The following diagram illustrates the conversion pathway and the critical signaling node targeted by the active parent.

G Prodrug BMS-986163 (Phosphate Prodrug) Parent BMS-986169 (Active Parent) Prodrug->Parent Rapid Hydrolysis Enzyme Alkaline Phosphatase (Systemic/Blood) Enzyme->Prodrug Catalysis Target GluN2B-NMDA Receptor (Post-Synaptic Density) Parent->Target Allosteric Inhibition Effect mTOR Activation & Synaptogenesis Target->Effect Downstream Signaling

Figure 1: Bioconversion of BMS-986163 to BMS-986169 and subsequent GluN2B target engagement.

Preclinical Strategy: Why Non-Human Primates?

While rodent models are sufficient for early efficacy screening, NHPs (specifically Cynomolgus macaques) are the definitive model for BMS-986163 PK profiling due to three factors:

  • GluN2B Homology: NHP NMDA receptor subunit expression profiles closely mimic human neuroanatomy, unlike rodent models which can show divergent receptor distribution.

  • Phosphatase Activity: The rate of prodrug hydrolysis by alkaline phosphatases in NHP plasma correlates more accurately to human rates than rodent plasma, which often exhibits hyper-hydrolytic activity.

  • CSF Accessibility: NHPs allow for serial Cisterna Magna port sampling, enabling longitudinal measurement of drug concentration in Cerebrospinal Fluid (CSF)—a proxy for brain interstitial fluid exposure.

Protocol A: In Vivo Pharmacokinetic Study Design

Objective: To determine the plasma PK profile and CNS distribution of BMS-986163 and BMS-986169 following IV administration.

Subject: Male Cynomolgus macaques (n=3 per dose group), non-naïve, 3–5 kg.

Dosing Regimen
  • Formulation: BMS-986163 dissolved in sterile saline (0.9% NaCl) or PBS.

  • Route: Intravenous (IV) infusion via saphenous or cephalic vein.

  • Dose Levels:

    • Low: 3.6 mg/kg

    • Mid: 12 mg/kg

    • High: 36 mg/kg

    • Note: Doses are equivalent to parent exposure targets based on molecular weight conversion.

Sample Collection (The Critical Path)

Warning: Phosphate prodrugs are notoriously unstable in collected blood. Without stabilization, ex vivo conversion continues, leading to overestimation of parent and underestimation of prodrug .

Step-by-Step Collection Workflow:

  • Preparation: Pre-chill collection tubes (K2EDTA) containing a phosphatase inhibitor cocktail (e.g., Sodium Fluoride/Potassium Oxalate or specific proprietary phosphatase inhibitors).

  • Blood Draw: Collect 0.5 mL blood at: Pre-dose, 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 12 h, and 24 h post-dose.

  • Stabilization: Immediately invert tube 5 times to mix inhibitor. Place on wet ice.

  • Processing: Centrifuge at 3000 x g for 10 min at 4°C within 30 minutes of collection.

  • CSF Collection: Perform cisterna magna puncture at Tmax (estimated 0.5–1 h) and terminal timepoint (24 h) to assess blood-brain barrier (BBB) penetration.

Protocol B: Bioanalytical Assay (LC-MS/MS)

Objective: Simultaneous quantification of the polar prodrug and the lipophilic parent.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of stabilized plasma to a 96-well plate.

  • Internal Standard (IS): Add 20 µL of stable isotope-labeled IS (e.g., BMS-986169-d5) to control for matrix effects.

  • Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Rationale: Acidic conditions further stabilize the phosphate group during extraction.

  • Vortex/Spin: Vortex for 5 min; Centrifuge at 4000 rpm for 15 min.

  • Dilution: Transfer supernatant and dilute 1:1 with water to match initial mobile phase conditions (preventing peak distortion for the early-eluting polar prodrug).

LC-MS/MS Conditions
  • Instrument: Sciex Triple Quad 6500+ coupled with Shimadzu Nexera LC.

  • Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 50 mm).

    • Why T3? This column retains polar compounds (prodrug) better than standard C18, allowing separation from the solvent front.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 2.0 min: 95% B (Elute Parent)

    • 2.5 min: 95% B

    • 2.6 min: 5% B (Re-equilibrate)

Mass Transitions (MRM)
AnalytePrecursor (m/z)Product (m/z)PolarityNote
BMS-986163 463.2365.1PositivePhosphate loss
BMS-986169 383.2188.1PositiveParent fragment
IS (d5) 388.2193.1PositiveDeuterated Parent

Data Analysis & Interpretation

Pharmacokinetic Parameters (NCA)

Analyze concentration-time data using Phoenix WinNonlin (Certara) using a Non-Compartmental Analysis (NCA) model for IV infusion.

Key Metrics to Report:

  • Cmax: Maximum observed concentration (verify dose proportionality).

  • T1/2 (Half-life): Critical for determining dosing frequency.

  • AUC_last: Area under the curve (measure of total exposure).

  • CL (Clearance): Systemic clearance of the parent.

  • Vss (Volume of Distribution): Indicates tissue distribution.

  • K_conv: Rate constant of prodrug-to-parent conversion.

Expected Results & Troubleshooting
ParameterExpected OutcomeTroubleshooting / Deviation
Prodrug T1/2 Extremely short (< 15-30 min).If > 1h, suspect enzyme saturation or kidney impairment.
Parent Tmax Rapid appearance (tracking infusion).Delayed Tmax implies slow hydrolysis (rare in NHP).
CSF/Plasma Ratio > 0.5 (High CNS penetration).If < 0.1, check for P-gp efflux liability (though '169 is optimized).
Ex Vivo Stability < 5% conversion in treated tubes.If Parent levels are high in "0 min" samples, stabilization failed.
Visualization of Workflow

Workflow cluster_0 In Vivo Phase cluster_1 Bioanalysis Phase cluster_2 Data Output Dose IV Infusion BMS-986163 Blood Blood Collection (w/ Phosphatase Inhibitor) Dose->Blood Serial Sampling CSF CSF Tap (Cisterna Magna) Dose->CSF Tmax & 24h Prep Protein Precipitation (Acidic ACN) Blood->Prep Plasma Separation CSF->Prep LCMS LC-MS/MS Analysis (HSS T3 Column) Prep->LCMS NCA NCA Analysis (WinNonlin) LCMS->NCA Report PK Parameters: CL, Vss, AUC, CSF Ratio NCA->Report

Figure 2: End-to-end workflow for PK assessment of BMS-986163 in NHPs.

References

  • Marcin, L. R., et al. (2018).[1][2] "BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder."[1][2][3][4][5] ACS Medicinal Chemistry Letters, 9(5), 472–477.[1][5]

    • Source:

    • Relevance: Primary disclosure of the molecule, synthesis, and initial PK data in r
  • Hansen, K. B., et al. (2014).[3] "Structural and mechanistic determinants of a novel site for noncompetitive inhibition of GluN2B-containing NMDA receptors." Journal of Neuroscience, 34(10), 3603-3621.

    • Source:

    • Relevance: Establishes the structural basis for GluN2B NAMs and their selectivity profiles.
  • Meanwell, N. A. (2018). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 31(10), 1014-1056.

    • Source:

    • Relevance: Discusses the strategy of using phosphate prodrugs (like BMS-986163)

Sources

preparation of BMS-986163 aqueous solutions for injection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Preparation of BMS-986163 Aqueous Solutions for Injection

Executive Summary & Scientific Rationale

This guide details the protocol for preparing BMS-986163 , a water-soluble dihydrogen phosphate prodrug of the GluN2B negative allosteric modulator (NAM) BMS-986169 .[1]

Critical Distinction (The "Why"): Researchers often confuse the prodrug (BMS-986163) with the parent active molecule (BMS-986169). This distinction is fatal to experimental design if ignored.

  • BMS-986169 (Parent): Highly lipophilic, poor aqueous solubility (~2 µg/mL). Requires toxic co-solvents (DMAC/Cyclodextrins) for IV administration.

  • BMS-986163 (Prodrug): Designed specifically to solve the solubility limit. It is a zwitterionic monohydrate with high aqueous solubility (~19.9 mg/mL at pH 7.4).[1]

Mechanism of Action: Upon injection, BMS-986163 is rapidly hydrolyzed by endogenous alkaline phosphatases in the plasma to release the active parent, BMS-986169, which then targets the GluN2B subunit of NMDA receptors.

Physicochemical Profile & Formulation Strategy

PropertySpecificationImplication for Protocol
Compound ID BMS-986163Use strict inventory control to distinguish from parent '169.
Chemical Nature Dihydrogen Phosphate ProdrugInherently acidic in solution; requires buffering.
Solubility (pH 7.4) ~19.9 mg/mLSuitable for bolus IV or IP without organic co-solvents.
Stability Solid: Stable >4 weeks at 50°CSolution: Stable ~90 days at 25°CRobust for batch preparation; refrigeration recommended.
In Vivo Conversion Rapid (t1/2 < 5 min)PK/PD modeling must account for rapid conversion to parent.

Protocol: Preparation of Sterile Aqueous Solution (5 mg/mL)

Target Concentration: 5 mg/mL (Scalable) Vehicle: Phosphate Buffered Saline (PBS), pH 7.4 Route: Intravenous (IV) or Intraperitoneal (IP)

Reagents & Equipment
  • BMS-986163 (Solid, crystalline monohydrate)

  • Sterile PBS (1X, pH 7.4, Ca/Mg-free)

  • 0.1 N NaOH (for pH adjustment)

  • 0.22 µm PES (Polyethersulfone) Syringe Filter

  • Sterile glass vials (Amber preferred)

Step-by-Step Methodology

Step 1: Gravimetric Analysis Calculate the required mass based on the active moiety correction factor if using a salt form different from the standard monohydrate.

  • Formula:

    
    
    
  • Weigh 10.0 mg of BMS-986163 into a sterile 5 mL glass vial.

Step 2: Solubilization (The "Wetting" Phase) Add 1.8 mL of Sterile PBS.

  • Note: Do not add the full 2.0 mL yet. The dissolution of phosphate prodrugs can slightly alter volume and pH.

  • Vortex gently for 30-60 seconds. The powder should dissolve rapidly due to the phosphate group's hydrophilicity.

Step 3: pH Titration (Critical Control Point) BMS-986163 is a dihydrogen phosphate; dissolving it may lower the pH of the PBS vehicle.

  • Measure pH using a micro-probe.

  • If pH < 7.0, add 0.1 N NaOH dropwise under constant stirring until pH reaches 7.4 ± 0.1 .

  • Caution: Do not overshoot pH > 8.0, as alkaline conditions can accelerate premature hydrolysis of the phosphate ester in vitro.

Step 4: Final Volume Adjustment (QS) Add Sterile PBS to bring the total volume to exactly 2.0 mL .

  • Invert 5 times to mix.

Step 5: Sterilization Pass the solution through a 0.22 µm PES syringe filter into a fresh, sterile amber vial.

  • Why PES? PES membranes have low protein/drug binding compared to Nylon or PVDF, ensuring minimal loss of the prodrug.

Step 6: Quality Check Inspect visually against a light source. The solution must be clear, colorless, and free of particulates.

Visualizing the Mechanism & Workflow

The following diagram illustrates the conversion pathway and the preparation logic.

BMS_Preparation_Workflow cluster_0 In Vitro Preparation cluster_1 In Vivo Mechanism Prodrug BMS-986163 (Solid Phosphate Prodrug) Solubilization Dissolve in PBS (pH 7.4) Prodrug->Solubilization Filtration 0.22µm PES Filtration Solubilization->Filtration ReadySol Sterile Aqueous Solution Filtration->ReadySol Injection IV/IP Injection ReadySol->Injection Administration Hydrolysis Alkaline Phosphatase (Plasma) Injection->Hydrolysis ActiveParent BMS-986169 (Active GluN2B NAM) Hydrolysis->ActiveParent Rapid Conversion Target GluN2B Receptor Inhibition ActiveParent->Target

Caption: Workflow from bench-side preparation of the prodrug to in vivo bio-activation of the parent compound.

Troubleshooting & "What If" Scenarios

Scenario A: "I only have the parent compound (BMS-986169)."

  • Problem: You cannot use the aqueous protocol above. It will precipitate immediately.

  • Solution: You must use a co-solvent system.

  • Alternative Vehicle: 10% DMAC (Dimethylacetamide) + 10% Ethanol + 30% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) + 50% Water.

  • Warning: This vehicle has higher physiological toxicity and may confound behavioral data compared to the clean PBS vehicle used for BMS-986163.

Scenario B: "The solution turned cloudy after 24 hours."

  • Cause: Likely hydrolysis of the prodrug back to the insoluble parent in the vial. This happens if the pH was too high (>8.0) or storage temperature was too high.

  • Action: Discard.[2] Prepare fresh. Store stock solutions at 4°C or -20°C.

Scenario C: "In vivo efficacy is lower than expected."

  • Check: Verify the conversion rate.[1][3][4] While conversion is rapid in rodents/primates, ensure your specific animal model expresses sufficient alkaline phosphatase.

  • Check: Ensure you calculated the dose based on molar equivalents.

    • MW BMS-986163 (Prodrug) ≈ 462.45 g/mol [3]

    • MW BMS-986169 (Parent) ≈ 382.4 g/mol

    • Correction: You need to inject ~1.21 mg of '163 to deliver 1 mg of '169.

References

  • Marcin, L. R., et al. (2018).[3][5] "BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder."[1][3][4][5][6][7] ACS Medicinal Chemistry Letters, 9(5), 472–477.[3][4]

    • [Link]

    • Context: Primary source detailing the synthesis, solubility profile (19.9 mg/mL), and prodrug strategy.[1]

  • Warrier, J., et al. (2018).[5][6] "Discovery and Preclinical Profile of a Water-Soluble Intravenous Prodrug BMS-986163." PubMed Central (PMC).

    • [Link]

    • Context: Validates the in vivo conversion r
  • Bristol Myers Squibb. (2018).[4] "GluN2B Negative Allosteric Modulators." Figshare Dataset.

    • [Link]

    • Context: Supplementary data regarding chemical stability and crystal structure.

Sources

Application Note: Characterization of GluN2B Negative Allosteric Modulators via [3H]Ifenprodil Displacement

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for characterizing the interaction of the novel GluN2B negative allosteric modulator (NAM) BMS-986163 using [3H]ifenprodil radioligand binding assays.

Introduction & Scientific Rationale

The GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor is a validated target for major depressive disorder (MDD) and neuroprotection. Unlike non-selective NMDA antagonists (e.g., ketamine) that carry psychotomimetic side effects, GluN2B-selective negative allosteric modulators (NAMs) bind to the N-terminal domain (NTD) interface, offering a safer therapeutic window.

[3H]Ifenprodil is the classic radioligand for this site.[1][2] However, its utility is complicated by high-affinity off-target binding to sigma receptors (


, 

)
. A robust protocol must pharmacologically isolate the GluN2B component.

BMS-986163 is a water-soluble phosphate prodrug of BMS-986169 .[3][4] While BMS-986169 is the active moiety with single-digit nanomolar affinity (


 nM), characterizing the prodrug BMS-986163 is critical to confirm its latent profile (lower affinity) or to study its conversion in tissue homogenates containing phosphatases.
Key Mechanistic Insights
  • The Binding Pocket: Both ifenprodil and BMS-986169 bind to the interface between the GluN1 and GluN2B NTDs (the "ifenprodil binding site"). This is an allosteric site distinct from the glutamate (GluN2) and glycine (GluN1) agonist sites.

  • The Specificity Challenge: Ifenprodil binds

    
     receptors with equal or greater affinity than GluN2B. Self-Validating Step:  You must include a sigma-selective ligand (e.g., GBR-12909) in the assay buffer to mask these sites, forcing [3H]ifenprodil to bind only to GluN2B.
    

Experimental Workflow & Signaling Diagram

The following diagram illustrates the structural binding logic and the assay workflow required to isolate GluN2B-specific signals.

G cluster_0 Target: NMDA Receptor (GluN1/GluN2B) cluster_1 Off-Target: Sigma Receptors GluN2B GluN2B Subunit (NTD) Interface Allosteric Binding Pocket (Ifenprodil Site) GluN2B->Interface GluN1 GluN1 Subunit (NTD) GluN1->Interface Sigma Sigma-1 / Sigma-2 Receptors Ifen [3H]Ifenprodil (Radioligand) Ifen->Interface Specific Binding (Target) Ifen->Sigma Non-Specific (High Affinity) BMS BMS-986163 / '69 (Competitor) BMS->Interface Displaces Tracer Blocker GBR-12909 (Masking Agent) Blocker->Sigma Blocks Off-Target Validation VALID ASSAY: Sigma Sites Masked Blocker->Validation

Caption: Mechanistic diagram showing the necessity of GBR-12909 to block Sigma receptors, allowing [3H]ifenprodil to specifically label the GluN1/GluN2B interface for displacement by BMS-986163.

Materials & Reagents

ComponentSpecificationPurpose
Radioligand [3H]Ifenprodil (Specific Activity: 60–80 Ci/mmol)Tracer for GluN2B NTD.
Test Compound BMS-986163 (Prodrug) & BMS-986169 (Active Parent)Competitors.[5] BMS-986169 is the positive control for high affinity.
Sigma Blocker GBR-12909 (Vanoxerine)CRITICAL: Masks

receptors to prevent false signals.
NSB Definer Ifenprodil Tartrate (10

M) or Ro 25-6981 (1

M)
Defines Non-Specific Binding (NSB).
Tissue Source Rat Forebrain Membranes or HEK293-GluN1/GluN2BSource of receptors.
Assay Buffer 50 mM Tris-HCl, pH 7.4Standard physiological pH.
Filter Plates GF/B glass fiber filters (soaked in 0.3% PEI)Traps membrane-bound radioligand; PEI reduces filter binding.

Detailed Protocols

Protocol A: Membrane Preparation (Rat Forebrain)

Standardizing the receptor source is vital for reproducibility.

  • Dissection: Rapidly dissect rat cortex and hippocampus on ice.

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M Sucrose using a glass-Teflon homogenizer (10 strokes).

  • Centrifugation 1: Spin at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Save supernatant.

  • Centrifugation 2: Spin supernatant at 40,000 x g for 20 min at 4°C.

  • Wash: Resuspend pellet in 50 mM Tris-HCl (pH 7.4) and centrifuge again at 40,000 x g. Repeat twice to remove endogenous glutamate/glycine (though not strictly necessary for ifenprodil, it improves assay stability).

  • Storage: Resuspend final pellet in 50 mM Tris-HCl to ~2-5 mg protein/mL. Aliquot and store at -80°C.

Protocol B: Saturation Binding (Determination of )

Perform this first to validate the radioligand affinity in your specific tissue prep.

  • Buffer Prep: 50 mM Tris-HCl (pH 7.4) containing 3

    
    M GBR-12909 .[6][7]
    
  • Plate Setup: Use 96-well deep-well plates.

  • Additions (Final Volume 500

    
    L): 
    
    • 50

      
      L  [3H]Ifenprodil (8 concentrations: 0.5 nM to 100 nM).
      
    • 50

      
      L  Buffer (for Total Binding) OR 50 
      
      
      
      L
      Unlabeled Ifenprodil (10
      
      
      M final, for NSB).
    • 400

      
      L  Membrane suspension (20-50 
      
      
      
      g protein/well).
  • Incubation: 2 hours at 4°C (preferred for ifenprodil stability and selectivity) or RT.

  • Harvest: Rapidly filter through GF/B filters (pre-soaked in 0.3% polyethylenimine for 1 hr) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add liquid scintillant and count.

Protocol C: Competition Binding (BMS-986163 Characterization)

This assay measures the affinity (


) of BMS-986163 and its active parent BMS-986169.
  • Buffer Prep: 50 mM Tris-HCl (pH 7.4) containing 3

    
    M GBR-12909 .[6][7]
    
  • Radioligand: Prepare [3H]Ifenprodil at a fixed concentration equal to its

    
     (typically 2–5 nM ).
    
  • Competitor Prep:

    • Prepare serial dilutions of BMS-986163 (10 pM to 10

      
      M).
      
    • Prepare serial dilutions of BMS-986169 (Active Control).

  • Assay Reaction:

    • 50

      
      L  [3H]Ifenprodil (Fixed conc.).
      
    • 50

      
      L  Competitor (BMS-986163 or BMS-986169).
      
    • 400

      
      L  Membranes.
      
  • Incubation: 2 hours at 4°C.

  • Termination: Filter and wash as above.

Data Analysis & Expected Results

Analyze data using non-linear regression (e.g., GraphPad Prism).

1. Saturation Analysis: Calculate


 (equilibrium dissociation constant) and 

(receptor density).
  • Specific Binding = Total Binding - Non-Specific Binding.

  • Expectation:

    
     for [3H]ifenprodil in the presence of GBR-12909 should be 10–30 nM . Without GBR-12909, the curve may be biphasic due to sigma binding.
    

2. Competition Analysis: Calculate


 and convert to 

using the Cheng-Prusoff equation:

Where

is the concentration of [3H]ifenprodil used.

Expected Affinity Profile:

CompoundRoleExpected

(GluN2B)
Notes
BMS-986169 Active Parent2.0 – 5.0 nM High affinity.[3][4][5] Reference standard.
BMS-986163 Prodrug> 100 nM (Variable)Affinity depends on hydrolytic conversion in the assay. Pure prodrug should have low affinity.
Ifenprodil Reference10 – 30 nM Used as internal control.

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB): If NSB > 30% of total binding, ensure filters are PEI-soaked. Ifenprodil is "sticky."

  • Biphasic Curves: Indicates failure to mask sigma receptors. Fresh GBR-12909 is required.

  • Prodrug Conversion: If BMS-986163 shows unexpectedly high affinity (low

    
    ), it may be converting to BMS-986169 during the 2-hour incubation due to membrane phosphatases. To test this, include a phosphatase inhibitor cocktail in the buffer to stabilize the prodrug.
    

References

  • Marcin, L. R., et al. (2018). BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder.[3][5][7][8][9] ACS Medicinal Chemistry Letters, 9(5), 472–477.[5][8] Link[9]

  • Ahmed, S., et al. (2022). Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs. Pharmaceuticals, 15(8), 960. Link

  • Hashimoto, K. (2015). [3H]Ifenprodil binding to sigma-1 receptors in the rat brain. Pharmaceuticals.[1][4][6][7] (Contextual citation for Sigma binding issues).

  • BindingDB. Assay Entry for BMS-986169/GluN2B. Link

Sources

Application Notes and Protocols for Dosing Regimens of BMS-986163 in Rat Toxicology Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to designing and executing dosing regimens for the investigational compound BMS-986163 in rat toxicology studies. BMS-986163 is a water-soluble phosphate prodrug of BMS-986169, a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, being developed for major depressive disorder.[1][2][3] This guide integrates established principles of toxicology with the specific physicochemical and pharmacokinetic properties of BMS-986163 to offer a robust framework for safety assessment. Protocols for both intravenous and oral administration are detailed, alongside essential in-life and terminal monitoring parameters, all grounded in international regulatory guidelines.

Introduction to BMS-986163 and its Toxicological Assessment

BMS-986163 is designed to overcome the poor aqueous solubility of its active parent compound, BMS-986169.[1] Following administration, BMS-986163 is rapidly converted to BMS-986169 in vivo.[1][3][4] The preclinical development of any new therapeutic agent necessitates a thorough evaluation of its safety profile. For BMS-986163, toxicology studies in rats are a critical component of this assessment, providing essential data on potential target organs of toxicity, dose-response relationships, and the establishment of a safe starting dose for clinical trials.

The primary objectives of rat toxicology studies for BMS-986163 are:

  • To identify the maximum tolerated dose (MTD).

  • To determine the no-observed-adverse-effect level (NOAEL).

  • To characterize the toxicokinetic (TK) profile.

  • To identify potential target organs of toxicity.

This guide will provide the scientific rationale and step-by-step protocols to achieve these objectives, ensuring the generation of high-quality, reproducible, and regulatory-compliant data.

Mechanism of Action: The "Why" Behind Potential Toxicities

BMS-986169, the active metabolite of BMS-986163, is a negative allosteric modulator of the GluN2B subunit of the NMDA receptor.[1][2][3] This targeted mechanism, while promising for therapeutic efficacy in depression, also guides the toxicological evaluation. Over-inhibition of NMDA receptor function can lead to central nervous system (CNS) related side effects. Therefore, neurobehavioral observations are a critical component of the toxicology program for BMS-986163.

BMS_986163 BMS-986163 (Prodrug) BMS_986169 BMS-986169 (Active) BMS_986163->BMS_986169 Rapid in vivo conversion GluN2B GluN2B-containing NMDA Receptor BMS_986169->GluN2B Negative Allosteric Modulation Neuronal_Activity Modulation of Neuronal Activity GluN2B->Neuronal_Activity Inhibition Therapeutic_Effect Antidepressant Effect Neuronal_Activity->Therapeutic_Effect Toxicological_Endpoints Potential CNS Toxicities Neuronal_Activity->Toxicological_Endpoints

Caption: Simplified pathway of BMS-986163 action and potential outcomes.

Principles of Dosing Regimen Design

The design of a robust dosing regimen is foundational to any toxicology study. It involves a multi-step process, beginning with exploratory studies to define a suitable dose range, followed by formal, regulatory-compliant repeat-dose toxicity studies.

Dose Range-Finding (DRF) Studies

DRF studies are preliminary, non-GLP (Good Laboratory Practice) studies conducted to determine the MTD. These studies use a small number of animals and a wide range of doses to identify the doses for subsequent GLP studies.

Key objectives of a DRF study for BMS-986163:

  • Establish the MTD, defined as the highest dose that does not cause mortality or severe distress.

  • Identify a preliminary toxicity profile to guide observations in the main study.

  • Provide initial toxicokinetic data to ensure systemic exposure.

Selection of Dose Levels for GLP Studies

Based on the DRF study results, at least three dose levels and a concurrent control group should be used in the main GLP toxicology study, as recommended by the International Council for Harmonisation (ICH) M3(R2) guideline.[5][6][7][8][9]

  • High Dose: Should elicit some evidence of toxicity but not mortality or severe suffering. This is often the MTD identified in the DRF study.

  • Low Dose: Should be a multiple of the anticipated human therapeutic dose and ideally the NOAEL.

  • Intermediate Dose: Typically a geometric mean between the high and low doses.

  • Control Group: Receives the vehicle used to administer the test article.

A satellite group for toxicokinetic analysis is also typically included at each dose level.

Detailed Protocols

The following protocols are designed to be compliant with OECD Guideline 407 for a 28-day repeated-dose oral toxicity study in rodents, with adaptations for intravenous administration where relevant.[10][11][12][13][14]

Animal Model and Husbandry
  • Species: Rat (e.g., Sprague-Dawley or Wistar strains). The choice of strain should be justified and consistent across studies.

  • Age: Young adult rats (approximately 6-8 weeks old at the start of dosing).

  • Sex: Both male and female animals must be used.

  • Housing: Animals should be housed in controlled conditions of temperature, humidity, and a 12-hour light/dark cycle.

  • Diet and Water: Standard laboratory chow and water should be provided ad libitum.

Formulation of Dosing Solutions
  • Intravenous (IV) Administration: BMS-986163 is a water-soluble phosphate prodrug, which simplifies IV formulation.[1] Sterile saline or phosphate-buffered saline (PBS) are suitable vehicles. The concentration should be adjusted to achieve the desired dose in a volume appropriate for the animal's weight (typically 1-5 mL/kg).

  • Oral Gavage (PO) Administration: The active parent, BMS-986169, has poor oral bioavailability (F=2.5% in rats).[1] Therefore, oral studies should be conducted with the prodrug, BMS-986163. Given its water solubility, an aqueous solution is the preferred formulation for oral gavage. If a suspension is necessary, a suitable vehicle such as 0.5% methylcellulose in water can be used.

Protocol for a 28-Day Repeated-Dose Oral Gavage Toxicity Study

This protocol is based on OECD Guideline 407.[10][11][12][13][14]

start Start of Study acclimatization Acclimatization (≥ 5 days) start->acclimatization randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Oral Gavage (28 days) randomization->dosing recovery_group Recovery Group (No Dosing) randomization->recovery_group in_life_obs In-life Observations (Daily) dosing->in_life_obs terminal_procedures Terminal Procedures (Day 29) dosing->terminal_procedures end End of Study terminal_procedures->end recovery_obs Recovery Observations (14 days) recovery_group->recovery_obs recovery_terminal Recovery Group Terminal Procedures (Day 43) recovery_obs->recovery_terminal recovery_terminal->end

Caption: Workflow for a 28-day repeated-dose oral toxicity study with a recovery group.

Step-by-Step Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least 5 days prior to the start of the study.

  • Randomization: Randomly assign animals to dose groups (e.g., 10/sex/group for main study, 5/sex/group for TK).

  • Dosing: Administer BMS-986163 or vehicle daily by oral gavage for 28 consecutive days. Dose volume should be based on the most recent body weight measurement.

  • In-life Observations: Conduct and record the following observations:

    • Mortality and Morbidity: Twice daily.

    • Clinical Signs: At least once daily, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

    • Body Weight: Weekly.

    • Food Consumption: Weekly.

    • Neurobehavioral Assessment: A functional observational battery (FOB) should be performed towards the end of the study.

  • Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis at the end of the treatment period.

  • Terminal Procedures (Day 29):

    • Euthanize animals.

    • Conduct a full necropsy.

    • Record organ weights.

    • Collect tissues for histopathological examination.

  • Recovery Group: A control and high-dose group may be maintained for a 14-day treatment-free period to assess the reversibility of any toxic effects.

Protocol for a 4-Day Repeated-Dose Intravenous Toxicity Study

Based on published data for BMS-986163, a shorter duration IV study can be informative.[1]

Dose Groups (Example):

GroupDose Level (mg/kg/day)RouteNumber of Animals (Male/Female)
10 (Vehicle)IV5/5
210IV5/5
330IV5/5
4100IV5/5

Procedure:

  • Follow steps 1 and 2 from the oral gavage protocol.

  • Dosing: Administer BMS-986163 or vehicle daily by intravenous injection (e.g., via the tail vein) for 4 consecutive days.

  • In-life and Terminal Observations: Conduct observations as described in the oral gavage protocol, with terminal procedures on Day 5.

Data Collection and Analysis

A comprehensive dataset is crucial for a thorough toxicological assessment.

In-Life Data
ParameterFrequency
Mortality/MorbidityTwice Daily
Clinical ObservationsDaily
Body WeightWeekly
Food ConsumptionWeekly
Neurobehavioral AssessmentEnd of Study
Terminal Data
ParameterDetails
Hematology Red blood cell count, hemoglobin, hematocrit, white blood cell count (total and differential), platelet count.
Clinical Chemistry Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), electrolytes, glucose, total protein, albumin.
Gross Necropsy Macroscopic examination of all organs and tissues.
Organ Weights Brain, liver, kidneys, spleen, heart, thymus, adrenal glands, testes, ovaries.
Histopathology Microscopic examination of a comprehensive list of tissues from control and high-dose groups, and any gross lesions from all groups.

Conclusion

The successful toxicological evaluation of BMS-986163 in rats relies on a well-designed dosing regimen and a comprehensive assessment of in-life and terminal endpoints. The protocols outlined in this application note provide a robust framework for conducting these studies in a scientifically sound and regulatory-compliant manner. By carefully considering the unique properties of BMS-986163 and adhering to established toxicological principles, researchers can generate the critical safety data needed to advance the development of this promising therapeutic candidate.

References

  • ICH M3(R2) Non-clinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals - Scientific guideline. European Medicines Agency. (2013). [Link]

  • Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). IVAMI. [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Therapeutic Goods Administration (TGA). (2024). [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Regulations.gov. [Link]

  • OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). Inotiv. [Link]

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD. [Link]

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD. (2025). [Link]

  • ICH M3 (R2): Non-Clinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceutica. European Medicines Agency. [Link]

  • Warrier, J., et al. (2018). BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder. ACS Medicinal Chemistry Letters. [Link]

  • ICH M3 R2 approaches for exploratory studies. TRACER CRO. [Link]

  • 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. Slideshare. (2017). [Link]

  • Warrier, J., et al. (2018). BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder. ACS Medicinal Chemistry Letters. [Link]

  • Warrier, J., et al. (2018). BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder. PubMed. [Link]

  • Warrier, J., et al. (2018). BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder. ACS Medicinal Chemistry Letters - Figshare. [Link]

Sources

Troubleshooting & Optimization

improving aqueous solubility of GluN2B NAMs with phosphate prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solubility Optimization of GluN2B Negative Allosteric Modulators via Phosphate Prodrugs Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Knowledge Base Overview

Welcome to the technical support hub for the Phos-Solv platform. This guide addresses the critical challenge of aqueous insolubility in GluN2B Negative Allosteric Modulators (NAMs).

GluN2B NAMs (e.g., ifenprodil, traxoprodil, and newer biaryl analogs) typically possess high lipophilicity (LogP > 4.0) to cross the blood-brain barrier (BBB). However, this property often results in poor oral bioavailability and formulation difficulties. Phosphate prodrugs utilize the alkaline phosphatase (ALP) pathway to temporarily mask this lipophilicity, creating a highly soluble dianion at physiological pH that reverts to the parent drug in vivo.

Module 1: Synthesis & Purification Protocols

Objective: Successfully append a phosphate group to your GluN2B NAM scaffold.

Decision Matrix: Direct vs. Spacer Phosphorylation

Before starting, determine if your target hydroxyl/amine is sterically hindered.

  • Unhindered Phenols/Amines: Direct phosphorylation.

  • Hindered/Tertiary sites: Use an oxymethyl spacer (Fosphenytoin strategy) to prevent steric blockade of ALP cleavage.

Protocol A: Direct Phosphorylation via Phosphoramidite Chemistry

Recommended for phenolic GluN2B NAMs (e.g., Ifenprodil analogs).

Reagents:

  • Dibenzyl N,N-diisopropylphosphoramidite[1]

  • 1H-Tetrazole (Activator)

  • m-CPBA or t-BuOOH (Oxidant)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Coupling: Dissolve Parent NAM (1.0 eq) and tetrazole (1.5 eq) in dry DCM under Argon. Add phosphoramidite (1.2 eq) dropwise. Stir at RT for 2–4 hours.

    • Checkpoint: Monitor TLC for disappearance of starting material. If slow, add more tetrazole.

  • Oxidation: Cool to 0°C. Add oxidant (m-CPBA, 1.5 eq) slowly. Stir for 30 min. This converts the P(III) intermediate to the P(V) phosphate ester.

  • Deprotection (The Critical Step):

    • Standard: Hydrogenolysis (H₂, Pd/C) in MeOH/EtOAc.

    • Troubleshooting: If your GluN2B NAM contains reducible groups (e.g., benzyl amines common in ifenprodil), avoid H₂. Use TFA/DCM (1:1) or TMSBr to cleave benzyl groups without reducing the parent scaffold.

Protocol B: Chloromethyl Spacer Installation

Recommended for hindered tertiary alcohols.

  • Alkylation: React Parent NAM with excess chloromethyl chlorosulfate or chloromethyl chloroformate to install the -CH2-Cl handle.

  • Substitution: React the intermediate with di-tert-butyl phosphate (potassium salt) in DMF/NaI.

  • Deprotection: Acidic hydrolysis (TFA/DCM) yields the free phosphate.

Visualization: Synthesis Decision Tree

SynthesisWorkflow Start Target GluN2B NAM Check Steric Assessment of -OH/-NH Start->Check Direct Unhindered (Phenol/Primary Amine) Check->Direct Hindered Hindered (Tertiary/Ortho-sub) Check->Hindered Step1_Direct Coupling: Dibenzyl Phosphoramidite + Tetrazole Direct->Step1_Direct Step1_Spacer Linker Install: Chloromethyl chlorosulfate Hindered->Step1_Spacer Step2_Direct Oxidation: m-CPBA or t-BuOOH Step1_Direct->Step2_Direct Deprotect Deprotection Strategy Step2_Direct->Deprotect Step2_Spacer Substitution: Di-t-butyl phosphate Step1_Spacer->Step2_Spacer Step2_Spacer->Deprotect Final Water-Soluble Phosphate Prodrug Deprotect->Final  Yields Dianion

Figure 1: Synthetic pathway selection based on steric environment of the conjugation site.

Module 2: Physicochemical Characterization

Objective: Verify solubility improvements and chemical stability before biological testing.

Troubleshooting: "My Prodrug Precipitates in Acidic Media"

Root Cause: Phosphate prodrugs function as weak acids.

  • pKa1 ≈ 1.5–2.0

  • pKa2 ≈ 6.0–6.5 At pH < 5.0, the molecule exists as a mono-anion or zwitterion (if the parent NAM has a basic amine), which drastically reduces solubility compared to the dianion form present at pH 7.4.

Protocol: Comparative Solubility Assay

Do not rely on visual inspection. Use this kinetic solubility protocol.

  • Preparation: Prepare 10 mM DMSO stocks of Parent NAM and Phosphate Prodrug.

  • Incubation: Spike stocks into three buffers:

    • 0.1 M HCl (pH 1.2)

    • 50 mM Acetate (pH 4.5)

    • 50 mM Phosphate (pH 7.4)

  • Equilibration: Shake for 24 hours at 25°C.

  • Analysis: Filter (0.45 µm PVDF) and analyze filtrate via HPLC-UV.

Expected Data Profile:

Compound TypeSolubility (pH 1.2)Solubility (pH 7.4)Notes
Parent GluN2B NAM Moderate (if basic amine present)Very Low (< 5 µM) Lipophilic free base precipitates at neutral pH.
Phosphate Prodrug Low/Moderate (Mono-anion)High (> 1000 µM) Dianion repulsion prevents aggregation.

Module 3: Bioconversion & Pharmacokinetics[2][3]

Objective: Ensure the prodrug releases the active parent drug in vivo.

Troubleshooting: "Prodrug is Stable in Plasma (No Release)"

Root Cause: Steric hindrance prevents Alkaline Phosphatase (ALP) from docking. Diagnosis: If


 min in plasma, the phosphate is too crowded.
Solution:  Switch to the Oxymethyl Spacer  (see Module 1). This pushes the phosphate group away from the bulky NAM scaffold, restoring ALP recognition.
Protocol: In Vitro ALP Bioconversion Assay
  • Matrix: Rat/Human Plasma (fresh) or Intestinal S9 fraction.

  • Control: Heat-inactivated plasma (56°C for 30 min). Crucial to distinguish enzymatic cleavage from chemical instability.

  • Dosing: Spike prodrug to 1 µM final concentration.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with cold Acetonitrile containing Internal Standard.

  • Calc: Plot disappearance of Prodrug and appearance of Parent.

Visualization: Bioconversion Mechanism

Bioconversion Prodrug Phosphate Prodrug (Soluble Dianion) Intermed Unstable Intermediate (Hemiacetal if spacer used) Prodrug->Intermed Hydrolysis Enzyme Alkaline Phosphatase (ALP) Enzyme->Prodrug Catalysis Parent Active GluN2B NAM (Lipophilic) Intermed->Parent Spontaneous Collapse Byproduct Inorganic Phosphate (+ Formaldehyde if spacer) Intermed->Byproduct

Figure 2: Enzymatic activation pathway. ALP hydrolyzes the ester, leading to spontaneous release of the active lipophilic parent.

FAQ: Common Troubleshooting Scenarios

Q: My prodrug degrades during purification. What is happening? A: Phosphate esters can be sensitive to acid-catalyzed hydrolysis. If using silica gel chromatography, add 1% Triethylamine to your eluent to neutralize acidic sites on the silica. Alternatively, use C18 Reverse Phase chromatography with neutral buffers (Ammonium Bicarbonate).

Q: Can I use this for oral administration? A: Yes, but with a caveat. Oral phosphate prodrugs are typically cleaved by Intestinal ALP (on the brush border membrane) before absorption. The benefit here is preventing precipitation in the gut lumen (supersaturation), allowing the parent drug to absorb as it is released.

Q: The prodrug is soluble but has poor BBB permeability. Is this expected? A: Yes. The phosphate group adds negative charge, preventing BBB crossing. The strategy relies on systemic conversion to the parent drug in the plasma (or gut), which then crosses the BBB. The prodrug itself is not the CNS-active species.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

  • Heimbach, T., et al. (2003). Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs. International Journal of Pharmaceutics, 261(1-2), 81-92. Link

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. Link

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.[2] Chemical Research in Toxicology, 24(9), 1420–1456. Link

  • Layne, J., et al. (2019). Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. Journal of Medicinal Chemistry, 62(10). (Cited for failure mode analysis of hindered phosphates). Link

Sources

Technical Support Center: BMS-986163 Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: BMS-986163 (GluN2B NAM Phosphate Prodrug) Document ID: TS-986163-OPT-V2 Last Updated: February 21, 2026

⚠️ Critical Disambiguation Alert

Before proceeding, verify your compound code.

  • BMS-986163: This is a water-soluble phosphate prodrug of the GluN2B negative allosteric modulator (parent: BMS-986169).[1]

  • BMS-986256 (Afimetoran): This is a TLR7/8 antagonist.[2][3]

  • This guide specifically covers BMS-986163 .

Introduction: The Prodrug Stability Paradox

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with BMS-986163 not because the compound is inherently unstable, but because its design as a zwitterionic monohydrate prodrug creates unique handling requirements.

BMS-986163 was engineered to solve the poor solubility of its parent, BMS-986169.[1] However, this introduces a specific failure mode: Hydrolytic Reversion . If BMS-986163 hydrolyzes in solution, it releases the parent molecule, which is insoluble in water. Consequently, what looks like "precipitation of your compound" is actually "chemical degradation followed by precipitation of the byproduct."

This guide details how to maintain the stability of the prodrug in both solid and solution states to prevent this cascade.

Part 1: Solid State Stability (The Shelf Phase)

In its solid form, BMS-986163 is robust, provided you maintain its crystalline hydration state.

Key Properties
PropertySpecificationImplication for Storage
Form Zwitterionic MonohydrateRequires controlled humidity; do not over-dry.[2]
Melting Point ~172°C (Sharp)Thermally stable; resistant to ambient heat excursions.
Hygroscopicity ModerateCan absorb excess moisture if left open, leading to caking.
Light Sensitivity Low to ModerateStore in amber vials as a precaution for the indole core.
Storage Protocol
  • Temperature: Store at -20°C for long-term (months/years) or 4°C for short-term (weeks).

  • Container: Use tightly sealed glass vials (borosilicate). Avoid plastic microfuge tubes for long-term storage to prevent moisture permeation.

  • Desiccation: Store vials inside a secondary container with desiccant packs.

    • Expert Note: Do not store under high vacuum for extended periods, as stripping the crystal water (dehydration) can lead to an amorphous state, which is chemically less stable.

Part 2: Solution Stability (The Assay Phase)

This is where 90% of errors occur. Unlike most small molecules where DMSO is the universal answer, BMS-986163 is designed for aqueous solubility .

Solubility Profile
SolventSolubility LimitStability WindowRecommendation
Water (pH 7.4) ~20 mg/mL90 days at 25°CRecommended for stock if used quickly.
DMSO >50 mMHigh (if anhydrous)Recommended for frozen stocks (-80°C).
Ethanol Low/VariablePoorAvoid.
Optimized Reconstitution Workflow

The following diagram outlines the decision logic for preparing stocks to minimize hydrolysis risks.

BMS986163_Workflow Start Solid BMS-986163 (Monohydrate) Choice Intended Usage? Start->Choice LongTerm Long-Term Stock (>1 week) Choice->LongTerm Storage Immediate Immediate Assay (<24 hours) Choice->Immediate Experiment DMSO_Path Dissolve in anhydrous DMSO (10-50 mM) LongTerm->DMSO_Path Water_Path Dissolve in PBS or Water (pH 7.4, ~10 mM) Immediate->Water_Path Aliquot Aliquot & Freeze (-80°C) Avoid Freeze-Thaw DMSO_Path->Aliquot Assay Direct Use in Assay Water_Path->Assay Risk RISK: Hydrolysis to Parent (Precipitation Event) Water_Path->Risk If stored >90 days or pH < 5

Figure 1: Decision matrix for BMS-986163 reconstitution. Note that aqueous storage is possible but carries a higher risk of hydrolysis over extended periods compared to anhydrous DMSO.

Part 3: Troubleshooting & FAQs
Q1: My aqueous stock solution turned cloudy after sitting on the bench for a week. Did the compound crash out?

Diagnosis: Likely Chemical Degradation (Hydrolysis). Explanation: You are likely observing the "Prodrug Paradox." BMS-986163 (soluble) slowly hydrolyzed to the parent BMS-986169 (insoluble). Solution:

  • Check the pH.[2] Acidic pH accelerates hydrolysis of the phosphate group. Keep pH near 7.4.

  • Do not filter the solution to "clean it." You are filtering out the active parent core. Discard and prepare fresh.

Q2: I used BMS-986163 in a cell-free binding assay (e.g., SPR or Radioligand), but I see no binding. Why?

Diagnosis: Lack of Bio-activation. Explanation: BMS-986163 is a prodrug .[4][5] It requires phosphatase enzymes (alkaline phosphatase, etc.) to cleave the phosphate group and reveal the active pharmacophore (BMS-986169). In a purified protein assay, these enzymes are absent. Solution:

  • For Cell-Free Assays: You must use the parent compound, BMS-986169 , not 986163.

  • For Cell-Based Assays: BMS-986163 works well because cells express phosphatases naturally.

Q3: Can I autoclave BMS-986163 in media?

Diagnosis: Thermal Hydrolysis Risk. Explanation: While the solid is stable at 50°C, the solution is susceptible to rapid hydrolysis at the high temperatures and pressures of an autoclave (121°C). Solution: Sterile filter (0.22 µm) the stock solution and add it to pre-autoclaved media.

Part 4: Mechanism of Instability

Understanding the degradation pathway helps you avoid it. The diagram below illustrates the conversion you want (Bio-activation) versus the conversion you don't want (Premature Hydrolysis/Precipitation).

Degradation_Pathway cluster_vivo In Vivo / Cell Culture (Desired) cluster_bench On the Bench (Undesired) Prodrug BMS-986163 (Soluble Prodrug) Parent BMS-986169 (Insoluble Active Parent) Prodrug->Parent Rapid Conversion Prodrug->Parent Slow Hydrolysis --> Precipitation Enzyme Phosphatases Enzyme->Prodrug Catalyzes Factors Low pH Heat Time Factors->Prodrug Accelerates

Figure 2: The dual pathway of BMS-986163 conversion. In biological systems (green), conversion is functional. In storage (red), conversion leads to precipitation.

References
  • Marcin, L. R., et al. (2018).[6][7] "BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder."[4][5][6][7] ACS Medicinal Chemistry Letters, 9(5), 472–477.[5][6]

    • Source:[4]

    • Relevance: Primary source for synthesis, crystal structure (monohydrate)
  • Watterson, S. H., et al. (2021).[8] "Discovery of Afimetoran (BMS-986256)..." Journal of Medicinal Chemistry. (Cited for disambiguation purposes only).

    • Source:

  • Gillman, K. W., et al. (2010). "Discovery and Evaluation of BMS-708163..." ACS Medicinal Chemistry Letters.

    • Source:

Sources

Technical Support Center: Stability & Bioanalysis of BMS-986163

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Rapid Hydrolysis of BMS-986163 (Prodrug) in Plasma Analyte Class: Phosphate Prodrug (Negative Allosteric Modulator of GluN2B) Primary Reference: Marcin et al., ACS Med. Chem. Lett. 2018

Executive Summary

BMS-986163 is a water-soluble phosphate prodrug designed to rapidly convert into its active parent molecule, BMS-986169 , in vivo.[1][2] While this rapid conversion is a desired pharmacokinetic property for therapeutic efficacy, it presents a significant challenge for bioanalytical method validation and ex vivo sample handling.

If you are observing the disappearance of BMS-986163 and a corresponding artificial increase in BMS-986169 in your plasma samples, you are likely experiencing ex vivo enzymatic hydrolysis driven by plasma phosphatases (e.g., Alkaline Phosphatase).

This guide provides the protocols required to "freeze" this reaction at the moment of collection, ensuring your PK data reflects the physiological state rather than bench-top degradation.

Module 1: Diagnostic & Mechanism

Q: Why is BMS-986163 disappearing from my QC samples even on ice?

A: BMS-986163 is a phosphate ester. Unlike simple alkyl esters which are hydrolyzed by carboxylesterases, phosphate prodrugs are substrates for Alkaline Phosphatase (ALP) and other non-specific phosphatases abundant in plasma.

  • The Reaction: Hydrolysis of the phosphate group yields the parent (BMS-986169).

  • The Catalyst: Phosphatases are highly active in fresh plasma.

  • The Trap: Standard esterase inhibitors (like BNPP or PMSF) often fail to inhibit phosphatases effectively. Furthermore, while ice (4°C) slows the reaction, it does not stop it completely for highly labile prodrugs.

Q: Is this degradation species-dependent?

A: Yes. Preclinical data indicates rapid conversion in rat, monkey, dog, and human blood.[1] However, the rate (t1/2) varies by species due to differential phosphatase expression.

  • Rodents: Typically possess high esterase/phosphatase activity; degradation is often fastest here (t1/2 < 10 mins in some matrices without stabilization).

  • Primates/Humans: Slower but still significant enough to fail FDA/EMA stability acceptance criteria (<15% change).

Visualizing the Degradation Pathway

The following diagram illustrates the critical control points where hydrolysis occurs and where you must intervene.

BMS_Hydrolysis_Pathway Prodrug BMS-986163 (Phosphate Prodrug) Parent BMS-986169 (Active Parent) Prodrug->Parent Rapid Hydrolysis (t1/2 < 15 min) Enzyme Plasma Phosphatases (e.g., ALP) Enzyme->Prodrug Catalyzes Artifact Bioanalytical Bias: Underestimated Prodrug Overestimated Parent Parent->Artifact Acid Stabilizer: Acidification (pH < 4) Acid->Enzyme Inactivates Ice Control: Wet Ice (4°C) Ice->Enzyme Slows

Caption: Mechanism of ex vivo instability for BMS-986163. Phosphatase activity drives conversion to the parent, necessitating pH and temperature control.

Module 2: Stabilization Protocols

To quantify BMS-986163 accurately, you must inhibit phosphatase activity immediately upon blood collection. The most robust method for phosphate prodrugs is Acidification .

Protocol A: The Acidification Method (Recommended)

Alkaline phosphatase has a pH optimum of ~8-10. Lowering the plasma pH to < 4 renders the enzyme inactive.

StepActionTechnical Note
1. Preparation Prepare tubes with Citric Acid or Formic Acid .Target final concentration: ~0.5% to 1.0% acid in plasma.
2. Collection Draw blood into pre-chilled K2EDTA tubes.CRITICAL: Place immediately on wet ice. Do not allow to sit at room temp.
3. Processing Centrifuge at 4°C (approx. 1500-2000 x g) for 10 mins.Must be done within 15-30 mins of collection.
4. Stabilization Transfer plasma immediately into tubes containing the acid buffer.Ratio: e.g., 10 µL of 10% Formic Acid per 100 µL plasma. Vortex gently.
5. Verification Check pH of a dummy sample.Ensure pH is between 3.0 and 4.0.
6.[1][2][3][4][5] Storage Freeze at -70°C or -80°C.Avoid -20°C as enzymatic activity can persist in semi-frozen states.
Protocol B: The Inhibitor Cocktail (Alternative)

If acidification interferes with your LC-MS chromatography or stability of the parent compound, use a specific phosphatase inhibitor.

  • Inhibitor: Sodium Fluoride (NaF) + Potassium Oxalate (standard grey top tubes) is often insufficient for rapid phosphate prodrugs.

  • Enhanced Cocktail: Add Sodium Orthovanadate (phosphatase inhibitor) or a commercial phosphatase inhibitor cocktail.

  • Warning: Metal ions (Vanadate) can suppress ionization in LC-MS. Extensive cleanup (SPE) will be required.

Module 3: Troubleshooting LC-MS/MS Issues

Even if the sample is stabilized, hydrolysis can occur during analysis.[6]

Issue: "On-Column" Hydrolysis

Symptom: You see a "saddle" or bridge between the prodrug and parent peaks in the chromatogram, or the prodrug peak shape is distorted. Cause: The prodrug is degrading inside the HPLC column or autosampler.

The Fix:

  • Autosampler Temp: Ensure the autosampler is set to 4°C .

  • Mobile Phase pH: Ensure your mobile phases are acidic (0.1% Formic Acid). Neutral pH mobile phases can reactivate phosphatases if protein precipitation wasn't 100% effective, or promote chemical hydrolysis.

  • Column Temperature: Do not run the column at 40°C or 60°C. Lower the column oven to 25°C-30°C to minimize thermal degradation during the run.

Module 4: Stability Validation Workflow

Use this decision tree to validate your collection method before running valuable study samples.

Stability_Workflow Start Start Validation Spike Spike Whole Blood (37°C) with BMS-986163 Start->Spike Split Split Sample Spike->Split PathA Path A: Standard EDTA No Acid Split->PathA PathB Path B: Acidified Plasma (pH ~3.5) Split->PathB Incubate Incubate T=0, 30, 60 min PathA->Incubate PathB->Incubate Analyze LC-MS/MS Analysis Incubate->Analyze Incubate->Analyze Result Calculate % Remaining Analyze->Result Analyze->Result Fail >15% Loss: Method FAILED (Requires Inhibitor/Acid) Result->Fail Path A usually fails Pass <15% Loss: Method VALIDATED Result->Pass Path B usually passes

Caption: Step-by-step workflow to validate the stability of BMS-986163 in blood/plasma.

References

  • Marcin, L. R., et al. (2018). "BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder."[2] ACS Medicinal Chemistry Letters, 9(5), 472–477.[2] [Link] (Source of specific compound structure, mechanism, and in vivo conversion data)

  • European Bioanalysis Forum (EBF). "Stabilisation of Clinical Samples." EBF Topic Team 28 Recommendations. [Link] (General guidelines on stabilizing unstable analytes in plasma)

  • Li, W., et al. (2005). "Methodologies for Stabilization of Pharmaceuticals in Biological Samples." American Laboratory. [Link] (Foundational text on acidification and temperature control for prodrugs)

Sources

Technical Support Center: Detection of BMS-986169 in Brain Tissue

[1]

Status: Active Analyte: BMS-986169 (Active Metabolite/Parent) Matrix: Brain Tissue (Homogenate) Methodology: LC-MS/MS (ESI+)[1]

System Overview & Mechanism

BMS-986169 is the active parent molecule delivered via the water-soluble phosphate prodrug BMS-986163 .[1][2] In experimental designs, researchers often administer the prodrug to improve solubility, relying on rapid bioconversion by phosphatases to release BMS-986169.[1]

Critical Pharmacokinetic Context:

  • Target: GluN2B subunit of the NMDA receptor.[3][4]

  • Brain Uptake: High (Brain/Plasma ratio ~2.8 in mice).[1][4]

  • Lipophilicity: LogD ≈ 2.9 (Moderately lipophilic).[1]

  • Metabolic Fate: BMS-986169 is further metabolized into a carboxylic acid (Met-1) and an N-H lactam (Met-2).[1][4]

Biological Pathway Diagram

The following diagram illustrates the bioconversion pathway you must account for during analysis to prevent cross-contamination or misidentification.

BMS_Metabolismcluster_brainBrain Tissue MatrixProdrugBMS-986163(Phosphate Prodrug)ActiveBMS-986169(Active GluN2B NAM)Target AnalyteProdrug->ActiveAlkaline Phosphatases(Rapid Hydrolysis)Met1Metabolite 1(Carboxylic Acid)Active->Met1Oxidation(CYP450)Met2Metabolite 2(N-H Lactam)Active->Met2N-dealkylation

Figure 1: Bioconversion pathway of BMS-986163 to the active BMS-986169 and subsequent clearance metabolites.[1]

Validated Experimental Protocol

A. Sample Preparation (Brain Homogenization)

Brain tissue is ~60% lipid.[1] BMS-986169 (LogD 2.9) will partition heavily into these lipids.[1] A standard protein precipitation (PPT) is often insufficient for clean baselines; Liquid-Liquid Extraction (LLE) is recommended for superior recovery and matrix cleanup.[1]

Reagents:

  • Homogenization Buffer: 20:80 Methanol:Water (v/v).[1] Note: Avoid high organic content initially to prevent premature protein crashing before homogenization is complete.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (1:1).[1]

  • Internal Standard (IS): Deuterated BMS-986169 (d3 or d5) is preferred.[1] If unavailable, use a structural analog like Haloperidol (similar physicochemical profile).[1]

Step-by-Step Workflow:

  • Tissue Collection: Rapidly dissect brain tissue and snap-freeze in liquid nitrogen.[1]

  • Weighing: Weigh frozen tissue (typically 50–100 mg).

  • Homogenization:

    • Add 4 volumes of Homogenization Buffer (e.g., 400 µL buffer per 100 mg tissue).[1]

    • Homogenize using a bead beater (zirconium beads) for 60 seconds at 6000 rpm.

  • Extraction (LLE):

    • Transfer 50 µL of homogenate to a clean tube.

    • Add 10 µL of Internal Standard working solution.[1]

    • Add 600 µL of MTBE (Extraction Solvent).[1]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate phases.

  • Reconstitution:

    • Transfer the upper organic layer (supernatant) to a fresh plate/tube.[1]

    • Evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (30:70 ACN:Water + 0.1% Formic Acid).

B. LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo TSQ Altis). Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

ParameterSettingRationale
Column C18 (e.g., Waters XBridge BEH, 2.1 x 50mm, 2.5µm)Standard RP retention for hydrophobic drugs.[1]
Mobile Phase A 0.1% Formic Acid in WaterProtonation source for ESI+.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent for lipophilic analytes.[1]
Flow Rate 0.4 – 0.6 mL/minOptimal for ESI desolvation.[1]
Gradient 5% B to 95% B over 3.0 minRapid elution; BMS-986169 elutes ~1.8–2.2 min.[1]
Precursor Ion 383.2 [M+H]+Based on MW 382.2 (C23H27FN2O2).[1]
Product Ions 196.1 (Quant), 105.1 (Qual)196.1 corresponds to the fluorophenyl-piperidine fragment.[1]

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by analytical chemists working with BMS-986169.

Issue 1: "I am seeing a 'ghost peak' eluting before my analyte."

Diagnosis: In-source fragmentation of the prodrug.[1] Explanation: If you are dosing the prodrug (BMS-986163), residual prodrug in the brain tissue may degrade inside the heated ESI source, losing the phosphate group and appearing as the parent (BMS-986169).[1] Solution:

  • Chromatographic Separation: Ensure your gradient separates the Prodrug (polar, elutes early) from the Parent (lipophilic, elutes late).[1]

  • Monitor Prodrug Channel: Add an MRM transition for the prodrug (MW > 382) to confirm it is not co-eluting with the BMS-986169 peak.

Issue 2: "My recovery from brain tissue is low (<50%), but plasma is fine."

Diagnosis: Lipid entrapment or ion suppression.[1] Explanation: Brain phospholipids can encapsulate lipophilic drugs or suppress ionization in the MS source.[1] Solution:

  • Switch to LLE: If using Protein Precipitation (PPT), switch to MTBE extraction (described in Protocol).[1] MTBE excludes phospholipids better than ACN precipitation.[1]

  • Use Matrix-Matched Calibration: Do not quantify brain samples against a curve prepared in water/plasma.[1] Prepare your standard curve in blank brain homogenate to normalize matrix effects.

Issue 3: "The signal is drifting over the course of a 100-sample run."

Diagnosis: Column fouling.[1] Explanation: Brain lipids accumulate on the column guard, altering retention times and sensitivity.[1] Solution:

  • Divert Valve: Set the MS divert valve to waste for the first 1.0 minute and the last 1.0 minute of the gradient to prevent salts and heavy lipids from entering the source.

  • Column Wash: Inject a "sawtooth" wash (rapid 5-95% B cycles) every 20 samples.[1]

Analytical Workflow Diagram

Use this decision tree to optimize your extraction strategy.

Workflow_OptimizationStartStart: Brain Tissue SampleMethodChoose Extraction MethodStart->MethodPPTProtein Precipitation (PPT)(ACN/MeOH)Method->PPTHigh Throughput(>100 samples)LLELiquid-Liquid Extraction (LLE)(MTBE/Ethyl Acetate)Method->LLEHigh Sensitivity(<1 ng/g)CheckCheck Matrix Factor (MF)PPT->CheckLLE->CheckPassMF = 0.8 - 1.2Proceed to ValidationCheck->PassFailMF < 0.8 (Suppression)MF > 1.2 (Enhancement)Check->FailFail->LLESwitch Method

Figure 2: Decision matrix for selecting the optimal extraction methodology based on sensitivity needs.

References

  • Discovery of BMS-986169 : Marcin, L. R., et al. (2018).[1][2] "Discovery of BMS-986169, a Novel, Intravenous, Glutamate N-Methyl-d-aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder."[1][2][3][4] ACS Medicinal Chemistry Letters, 9(5), 472–477.[1][2] [1][2]

  • Preclinical Characterization : Bristow, L. J., et al. (2017).[1] "Preclinical Characterization of (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)..." Journal of Pharmacology and Experimental Therapeutics, 363(3), 377–393.[1]

  • Brain Tissue Binding Methodology : Friden, M., et al. (2009).[1] "Measurement of unbound drug exposure in brain: modeling of pH partitioning explains diverging results between the brain slice and brain homogenate methods." Drug Metabolism and Disposition, 37(6), 1226-1233.[1] (Cited for standard brain homogenate protocols).[1]

Validation & Comparative

BMS-986163 vs ketamine antidepressant efficacy comparison

Author: BenchChem Technical Support Team. Date: February 2026

Content Type : Preclinical & Translational Comparison Guide Subject : Next-Generation Rapid-Acting Antidepressants (RAADs) Status : Preclinical Candidate Profile (BMS-986163) vs. Clinical Standard (Ketamine)[1]

Executive Summary

This guide provides a technical analysis comparing BMS-986163 , a novel investigational agent, with Ketamine , the gold standard for rapid-acting antidepressant efficacy.[1]

While Ketamine functions as a non-selective N-methyl-D-aspartate receptor (NMDAR) channel blocker, BMS-986163 is a water-soluble phosphate prodrug that rapidly converts to BMS-986169 , a highly selective Negative Allosteric Modulator (NAM) of the GluN2B subunit.[1]

Key Takeaway : BMS-986163 is engineered to retain the rapid-onset synaptic plasticity characteristic of Ketamine while eliminating the psychotomimetic (dissociative) liabilities associated with broad NMDAR pore blockade.

Mechanistic Architecture

Ketamine: The "Trapping" Block

Ketamine acts as a non-competitive, open-channel blocker of the NMDAR.[1] It binds deep within the channel pore (the phencyclidine site), effectively "trapping" the channel in a closed state or blocking ion flux regardless of the subunit composition (GluN2A, GluN2B, GluN2C, GluN2D).[1]

  • Mechanism : Disinhibition of GABAergic interneurons

    
     Glutamate Burst 
    
    
    
    AMPA Receptor Activation
    
    
    mTORC1 Signaling
    
    
    BDNF Release.
  • Liability : Non-selective blockade leads to sensory dissociation, hallucinations, and abuse potential.[1]

BMS-986163 (BMS-986169): Precision Allosteric Modulation

BMS-986163 is pharmacologically inactive until hydrolyzed by alkaline phosphatases into BMS-986169 .[1] The active parent molecule binds to the Ifenprodil-binding domain (allosteric site) at the interface of the GluN1 and GluN2B subunits.

  • Mechanism : Induces a conformational change that reduces the probability of channel opening without fully blocking the pore.

  • Selectivity : >80-fold selectivity for GluN2B over GluN2A.[1]

  • Advantage : Preserves physiological synaptic transmission mediated by GluN2A, preventing dissociative side effects.[1]

Pathway Visualization

The following diagram illustrates the divergent binding sites and downstream convergence on neuroplasticity.

MOA_Comparison cluster_0 Drug Inputs cluster_1 Molecular Target cluster_2 Physiological Outcome Ketamine Ketamine (Racemic) Pore NMDAR Channel Pore (GluN1/GluN2A-D) Ketamine->Pore Open Channel Blockade BMS_Prodrug BMS-986163 (Prodrug) BMS_Parent BMS-986169 (Active Parent) BMS_Prodrug->BMS_Parent Alkaline Phosphatase (Hydrolysis) Allosteric GluN2B N-Terminal Domain (Allosteric) BMS_Parent->Allosteric Negative Allosteric Modulation Dissociation Dissociation & Psychotomimesis Pore->Dissociation Broad Blockade Plasticity Synaptic Plasticity (mTOR / BDNF) Pore->Plasticity GABA Disinhibition Allosteric->Dissociation No Effect Allosteric->Plasticity Selective Modulation

Caption: Divergent molecular initiation points (Pore vs. Allosteric) converging on plasticity, with BMS-986163 bypassing the dissociative pathway.[1]

Comparative Efficacy & Safety Profile

The following data synthesizes preclinical findings from rodent and primate models.

FeatureKetamine (IV)BMS-986163 / 169 (IV)Clinical Implication
Primary Mechanism NMDAR Pore BlockerGluN2B Negative Allosteric ModulatorSelectivity drives safety.[1]
Binding Affinity (

)
~650 nM (GluN2B)4.0 nM (GluN2B)BMS is significantly more potent.[1]
Functional Potency (

)
~1-5

M
24 nM Lower dose required for BMS.[1]
Onset of Action Rapid (Hours)Rapid (Hours)Both are RAADs.
Duration of Effect ~7 Days (Single Dose)~24 Hours (Sustained LTP observed)Comparable plasticity induction.[1]
Dissociative Side Effects High (Hyperlocomotion, stereotypy)Absent (No hyperlocomotion in mice/monkeys)Critical Differentiator.
hERG Inhibition LowWeak (

M)
Acceptable cardiac safety margin.[1]
Aqueous Solubility HighLow (Parent)

High (Prodrug)
Prodrug enables IV formulation.[1]
Key Experimental Evidence
  • Forced Swim Test (FST) : BMS-986169 (active parent) demonstrates a dose-dependent reduction in immobility time in mice, comparable to Ketamine, indicating robust antidepressant-like activity.[1]

  • Receptor Occupancy : Efficacy in the FST correlates with >80% GluN2B receptor occupancy ex vivo.

  • LTP Enhancement : Both compounds enhance Long-Term Potentiation in hippocampal slices, a cellular correlate of synaptic plasticity.[1]

Experimental Protocols (Validation Systems)

To objectively evaluate these compounds, researchers should utilize the following self-validating protocols.

Protocol A: Ex Vivo Receptor Occupancy (Target Engagement)

Objective : Confirm BMS-986163 crosses the BBB and engages GluN2B receptors.

  • Administration : Administer BMS-986163 (IV) to rats at varying doses (e.g., 1, 3, 10 mg/kg).[1]

  • Tissue Harvest : Sacrifice animals at

    
     (e.g., 30 min post-dose). Rapidly dissect the hippocampus and cortex.
    
  • Homogenization : Homogenize tissue in ice-cold Tris-HCl buffer.

  • Radioligand Binding : Incubate homogenates with [

    
    H]Ifenprodil  (or a specific GluN2B radioligand like [3H]Ro 25-6981) and a saturating concentration of non-radioactive BMS-986169 (to define non-specific binding).[1]
    
    • Note: Do not use [

      
      H]MK-801 for specific GluN2B occupancy as it binds the pore.[1]
      
  • Filtration & Counting : Filter through GF/B filters, wash, and count radioactivity.

  • Calculation :

    
    [1]
    
  • Validation : A dose-response curve should yield an

    
     that aligns with plasma concentration data.
    
Protocol B: Mouse Forced Swim Test (Behavioral Efficacy)

Objective : Assess antidepressant potential without confounding locomotor effects.

  • Acclimatization : House male C57BL/6 mice (n=10/group) for 7 days.

  • Dosing : Administer Vehicle, Ketamine (30 mg/kg IP, Positive Control), or BMS-986163 (IV, Test) 30-60 minutes prior to testing.[1]

  • Swim Session : Place mouse in a cylinder (

    
    C water) for 6 minutes.
    
  • Scoring : Record "Immobility Time" during the last 4 minutes.

    • Definition of Immobility: Floating with only small movements to keep the head above water.

  • Locomotor Control (Crucial) : Immediately following FST, place mice in an Open Field chamber for 10 minutes.

    • Validation: If BMS-986163 reduces immobility without increasing Open Field distance traveled, the effect is antidepressant-like. If distance increases, the effect may be a false positive due to psychostimulant/dissociative activity (typical of Ketamine).[1]

Strategic Conclusion

BMS-986163 represents a "precision" evolution in the rapid-acting antidepressant class.[1] By utilizing a prodrug strategy to solve solubility issues and a GluN2B-selective NAM mechanism to avoid pore blockade, it decouples the antidepressant efficacy of Ketamine from its psychotomimetic liabilities.

For drug development professionals, BMS-986163 serves as a proof-of-concept that channel pore blockade is not necessary for rapid antidepressant action , validating the GluN2B allosteric site as a viable, safer therapeutic target.[1]

References

  • Warrier, J., et al. (2018).[1][2] BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder.[1][2][3][4] ACS Medicinal Chemistry Letters, 9(5), 472–477.[1][3] Link[1][2]

  • Hanson, J. E., et al. (2024).[1] Therapeutic potential of N-methyl-D-aspartate receptor modulators in psychiatry. Neuropsychopharmacology, 49, 51–66.[1] Link[1]

  • Donello, J. E., et al. (2025).[1] Demystifying the Antidepressant Mechanism of Action of Stinels: Positive Allosteric Modulators of the NMDA Receptor. Pharmaceuticals, 18(2), 157.[1] Link[1]

  • Zarate, C. A., et al. (2006).[1] A randomized trial of an N-methyl-D-aspartate antagonist in treatment-resistant major depression.[1][5] Archives of General Psychiatry, 63(8), 856-864.[1] Link[1]

Sources

Validating BMS-986163 (GluN2B NAM) Efficacy in Chronic Mild Stress Models: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating BMS-986163 Efficacy in Chronic Mild Stress Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986163 is a water-soluble phosphate prodrug that rapidly converts to BMS-986169 , a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the NMDA receptor.[1][2] Unlike non-selective NMDA antagonists (e.g., Ketamine), BMS-986163 offers a pathway to rapid-acting antidepressant effects without the psychotomimetic (dissociative) side effects that limit clinical utility.[3]

This guide provides a rigorous experimental framework for validating BMS-986163 using the Chronic Mild Stress (CMS) model—the gold standard for assessing anhedonia and antidepressant efficacy in rodents. It contrasts the compound’s performance against industry benchmarks (Ketamine and Fluoxetine) and details the molecular mechanisms required for data interpretation.

Mechanistic Architecture: The GluN2B Advantage

To validate BMS-986163, researchers must understand that its efficacy stems from subtype selectivity . While Ketamine blocks the entire NMDA channel pore (halting all calcium flux), BMS-986163 binds to the allosteric ifenprodil site on the GluN2B subunit. This modulation reduces channel open probability without complete blockade, preserving essential physiological transmission while dampening the pathological over-activation associated with stress-induced excitotoxicity.

Key Mechanism:

  • Target: GluN2B-containing NMDARs (extrasynaptic preference).

  • Action: Negative Allosteric Modulation (NAM).

  • Downstream Effect: Rapid activation of the mTORC1 pathway and upregulation of BDNF, leading to synaptogenesis in the prefrontal cortex (PFC) and hippocampus.

Figure 1: Signaling Pathway & Mechanism of Action

G BMS BMS-986163 (Prodrug) Parent BMS-986169 (Active Parent) BMS->Parent Rapid Hydrolysis GluN2B GluN2B NMDAR (Allosteric Inhibition) Parent->GluN2B Binds Allosteric Site Glutamate Glutamate Surge (Disinhibition of GABA) GluN2B->Glutamate Presynaptic Disinhibition AMPA AMPA Receptor Activation Glutamate->AMPA Increased Transmission mTOR mTORC1 Pathway Signaling AMPA->mTOR Phosphorylation BDNF BDNF Release & Synaptogenesis mTOR->BDNF Protein Synthesis Behavior Reversal of Anhedonia (Antidepressant Effect) BDNF->Behavior Spine Density Restoration

Caption: BMS-986163 mechanism triggering the rapid-acting antidepressant cascade via GluN2B modulation.

Comparative Efficacy Analysis

When designing your study, BMS-986163 should be benchmarked against Ketamine (positive control for rapid onset) and Fluoxetine (positive control for chronic efficacy).

Table 1: Therapeutic Profile Comparison
FeatureBMS-986163 (GluN2B NAM)Ketamine (NMDAR Blocker)Fluoxetine (SSRI)
Mechanism Selective GluN2B Negative Allosteric ModulatorNon-selective NMDAR Channel BlockerSerotonin Reuptake Inhibitor
Onset of Action Rapid (Hours to Days)Rapid (Hours)Delayed (2-4 Weeks)
Dissociative Effects Absent (No hyperactivity/ataxia)High (Dose-limiting)Absent
CMS Efficacy Reverses anhedonia; restores spine densityReverses anhedonia; restores spine densityReverses anhedonia; restores neurogenesis
Dosing Regimen Acute or Intermittent (i.v./i.p.)Acute or Intermittent (i.p.)Chronic Daily (Oral/i.p.)

Experimental Expectation:

  • BMS-986163 should restore Sucrose Preference to baseline levels within 24 hours of a single dose (similar to Ketamine).

  • Fluoxetine will require 14-21 days of chronic dosing to show significant restoration.

Experimental Framework: The CMS Validation Protocol

The Chronic Mild Stress (CMS) model is the most reliable method to induce anhedonia (loss of pleasure), mimicking the core symptom of human depression.

Figure 2: CMS Validation Workflow

CMS_Workflow cluster_0 Phase 1: Induction (4 Weeks) cluster_1 Phase 2: Treatment & Testing Acclimatization Acclimatization (7 Days) Baseline Baseline SPT (Sucrose Preference) Acclimatization->Baseline Stressors Randomized Stressors (Daily for 28 Days) Baseline->Stressors MidTest Mid-Point SPT (Confirm Anhedonia) Stressors->MidTest Dosing Drug Admin (BMS-986163 / Vehicle) MidTest->Dosing FinalTest Post-Dose SPT (24h & 72h) Dosing->FinalTest Sacrifice Tissue Collection (HPC/PFC) FinalTest->Sacrifice

Caption: Timeline for CMS induction and drug validation. SPT = Sucrose Preference Test.[4]

Protocol A: Chronic Mild Stress Induction

Objective: Induce a depressive-like state (anhedonia) characterized by <65% sucrose preference.

  • Subjects: Adult male C57BL/6 mice or Sprague-Dawley rats (n=10-12 per group).

  • Duration: 4–6 weeks total.

  • Stressor Schedule: Apply 1-2 stressors daily in a randomized order to prevent habituation.

    • Wet Bedding: 12-14 hours.

    • Cage Tilt (45°): 12-14 hours.

    • Restraint Stress:[5][6][7] 1-2 hours (use ventilated tubes).

    • Light/Dark Cycle Reversal: 24 hours.

    • Food/Water Deprivation:[4][6] 12-18 hours (monitor weight closely).

    • Stroboscopic Illumination: 2-4 hours.

Protocol B: Drug Administration

Compound: BMS-986163 (Prodrug) or BMS-986169 (Parent).[1][2][8]

  • Vehicle: Saline or 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) for solubility.

  • Route: Intravenous (i.v.) is preferred for the prodrug to mimic clinical PK; Intraperitoneal (i.p.) is acceptable for the parent compound in mice.

  • Dosage Optimization:

    • Low Dose: 3 mg/kg (Sub-threshold check).

    • Target Dose: 10 mg/kg (Standard efficacy dose based on preclinical data).

    • High Dose: 30 mg/kg (To assess ceiling effect/toxicity).

  • Timing: Administer on Day 28 (after anhedonia is confirmed).

Protocol C: Sucrose Preference Test (SPT) - The Gold Standard

Why: This test quantifies anhedonia. A stressed animal will consume less sucrose solution compared to water.

  • Habituation: Provide two bottles (1% sucrose and water) for 48 hours prior to baseline to prevent neophobia.

  • Deprivation: Water deprive animals for 12 hours before the test.

  • Testing: Present two pre-weighed bottles (1% sucrose vs. water).

  • Duration: 1 hour (rapid test) or 12 hours (overnight).

  • Rotation: Switch bottle positions halfway through to avoid side bias.

  • Calculation:

    
    
    
  • Validation Criteria: Control animals should maintain >80% preference. CMS animals should drop to <65%. BMS-986163 is effective if preference returns to >75%.

Molecular Validation & Biomarkers

To prove the mechanism (not just the behavior), you must validate the signaling pathway in the Hippocampus and Prefrontal Cortex (PFC) post-sacrifice.

Table 2: Required Molecular Readouts

Target Method Expected Result (BMS-986163 Treated)
p-mTOR / total mTOR Western Blot Increased (Activation of mTORC1)
BDNF (Mature) ELISA / Western Increased (Neurotrophic support)
GluN2B Expression Western Blot Unchanged/Internalized (Target engagement)

| Dendritic Spine Density | Golgi-Cox Staining | Restored (Reversal of stress-induced atrophy) |

References
  • Marcin, L. R., et al. (2018). BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder.[1][3][9] ACS Medicinal Chemistry Letters. Link

  • Willner, P. (2017). The chronic mild stress (CMS) model of depression: History, evaluation and usage. Neurobiology of Stress. Link

  • Liu, M. Y., et al. (2018). Sucrose Preference Test for Measurement of Stress-induced Anhedonia in Mice. Bio-protocol. Link

  • Duman, R. S., & Aghajanian, G. K. (2012). Synaptic dysfunction in depression: potential therapeutic targets. Science. Link

  • Autry, A. E., et al. (2011). NMDA receptor blockade at rest triggers rapid behavioural antidepressant responses. Nature. Link

Sources

Comparative Guide: BMS-986163 vs. Traxoprodil (CP-101,606)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BMS-986163 represents a second-generation optimization in the class of GluN2B-selective negative allosteric modulators (NAMs). While Traxoprodil (CP-101,606) served as the prototypal "proof-of-concept" molecule validating GluN2B antagonism for rapid-acting antidepressant effects, its clinical development was terminated due to QTc prolongation (cardiovascular risk) and poor oral bioavailability.

BMS-986163 is a water-soluble phosphate prodrug that rapidly converts in vivo to its active parent, BMS-986169 .[1] This design overcomes the solubility limits of the parent scaffold while maintaining high potency (


 = 4.0 nM) and, crucially, providing a >800-fold safety margin against hERG channel inhibition, effectively resolving the cardiotoxicity issues that plagued Traxoprodil.

Mechanistic Architecture & Prodrug Strategy

Both molecules function as Negative Allosteric Modulators (NAMs) . Unlike ketamine, which blocks the channel pore (causing psychotomimetic side effects), NAMs bind to the amino-terminal domain (ATD) of the GluN2B subunit. This destabilizes the open conformation of the receptor, reducing the probability of channel opening without completely blocking physiological glutamate transmission.

The Phosphate Prodrug System

A critical differentiator is the delivery mechanism. Traxoprodil suffered from erratic bioavailability. BMS-986163 utilizes a phosphate prodrug strategy to ensure solubility and predictable exposure.[1]

ProdrugMechanism Prodrug BMS-986163 (Phosphate Prodrug) High Solubility Enzyme Alkaline Phosphatase (Systemic Circulation) Prodrug->Enzyme IV/Oral Admin Parent BMS-986169 (Active Parent) High Lipophilicity Enzyme->Parent Rapid Hydrolysis BBB Blood-Brain Barrier Parent->BBB Passive Diffusion Target GluN2B Receptor (Allosteric Site) BBB->Target Target Engagement Effect mTOR Activation Synaptogenesis Target->Effect Downstream Signaling

Figure 1: The metabolic activation pathway of BMS-986163. The phosphate group confers solubility for administration, after which endogenous alkaline phosphatase cleaves it to release the active lipophilic parent (BMS-986169) which penetrates the CNS.

Pharmacological Profiling: Head-to-Head Comparison

The following data contrasts the active parent of BMS-986163 (BMS-986169) against Traxoprodil.

FeatureTraxoprodil (CP-101,606) BMS-986163 (Active Parent: BMS-986169) Implication
Target GluN2B (NR2B) NAMGluN2B (NR2B) NAMBoth are highly selective over GluN2A.
Binding Affinity (

)
~1.5 – 5.0 nM4.0 nM Comparable high affinity potency.
Functional

~5 – 10 nM24 nM Both effectively inhibit current in functional assays.
hERG Inhibition (

)
< 1

M (High Risk)
> 18

M (Low Risk)
Critical Differentiator: BMS avoids QT prolongation.
Safety Margin Narrow (< 100x)> 875x (vs. therapeutic exposure)BMS is viable for chronic dosing; Traxoprodil is not.
Bioavailability Poor / VariableHigh (via Prodrug conversion)BMS-986163 ensures consistent plasma levels.
Selectivity High for NR2B vs NR2A> 1000-fold for NR2B vs NR2ABoth avoid learning/memory deficits associated with NR2A block.

Experimental Protocols

To validate these profiles in a research setting, the following self-validating protocols are recommended.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the affinity (


) of the compound for the GluN2B ifenprodil-binding site.

Reagents:

  • Source Tissue: Rat forebrain membranes or HEK293 cells stably expressing hGluN1/hGluN2B.

  • Radioligand: [³H]-Ifenprodil (Specific Activity > 30 Ci/mmol) or [³H]-Ro 25-6981.

  • Non-specific Control: 10

    
    M unlabeled Traxoprodil or Ifenprodil.
    

Workflow:

  • Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000

    
     for 20 min. Wash pellets twice to remove endogenous glutamate/glycine.
    
  • Incubation:

    • Prepare 96-well plates.

    • Add 50

      
      L radioligand (Final concentration ~2 nM).
      
    • Add 50

      
      L test compound (BMS-986169 or Traxoprodil) in serial dilution (
      
      
      
      to
      
      
      M).
    • Add 100

      
      L membrane suspension (20-50 
      
      
      
      g protein).
  • Equilibrium: Incubate at 4°C for 120 minutes . Note: Low temperature prevents receptor degradation and optimizes ifenprodil-site binding.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Ex Vivo Receptor Occupancy (RO)

Objective: Confirm that the drug crosses the BBB and engages the target in vivo.

Causality: Plasma concentration alone does not guarantee brain target engagement. This assay links PK to PD.

  • Dosing: Administer BMS-986163 (IV or PO) to rodents.

  • Sacrifice: At

    
     (e.g., 30-60 min), rapidly decapitate; remove brain; dissect cortex/hippocampus.
    
  • Homogenization: Homogenize tissue immediately in ice-cold buffer.

  • Binding: Perform a single-point binding assay using a saturating concentration of [³H]-Ifenprodil.

    • Principle: Drug bound in vivo will prevent radioligand binding ex vivo (if dissociation is slow) or the assay measures "free" receptors.

    • Correction: For reversible agents like BMS-986169, use tracer injection methods (inject radiotracer in vivo 15 min prior to sacrifice) for more accuracy, or ensure rapid processing to minimize dissociation.

Translational Context: Why BMS-986163 Wins

The failure of Traxoprodil was not a failure of the mechanism (GluN2B inhibition), but of the molecule (off-target toxicity).

  • Cardiovascular Safety: Traxoprodil blocks the hERG potassium channel, leading to Delayed Ventricular Repolarization (QT prolongation). BMS-986169 (the active parent) was structurally optimized to remove the pharmacophore responsible for hERG binding while retaining the GluN2B pharmacophore.

  • Solubility-Limited Absorption: Traxoprodil requires complex formulations. BMS-986163, being a phosphate prodrug, is highly water-soluble (>19 mg/mL at pH 7.4).[1] This allows for intravenous formulations (rapid onset) or standard oral dosing without variability.

Signaling Pathway: The Antidepressant Effect

Both drugs trigger the same downstream cascade, but BMS-986163 does so with a wider therapeutic index.

Signaling GluN2B GluN2B Receptor Ca Reduced Ca2+ Influx GluN2B->Ca BMS BMS-986169 (Inhibition) BMS->GluN2B eEF2K eEF2K Deactivation Ca->eEF2K BDNF BDNF Synthesis (Protein Translation) eEF2K->BDNF Disinhibition Synapse Synaptic Plasticity (Antidepressant Effect) BDNF->Synapse

Figure 2: The shared downstream mechanism. By selectively inhibiting GluN2B, these agents reduce calcium influx, deactivating eEF2K, which effectively "unbrakes" the translation of BDNF, driving rapid synaptic repair.

References

  • Marcin, L. R., et al. (2018). "BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder."[2] ACS Medicinal Chemistry Letters, 9(5), 472–477.[2] Link[3]

  • Chenard, B. L., et al. (1995). "(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A Potent New Neuroprotectant Which Selectively Blocks N-Methyl-D-aspartate Receptors Containing the NR2B Subunit." Journal of Medicinal Chemistry, 38(16), 3138–3145. Link

  • Preskorn, S. H., et al. (2008). "Randomized, Placebo-Controlled Trial of Traxoprodil, a GluN2B-Selective NMDA Antagonist, in Treatment-Resistant Major Depressive Disorder." Journal of Clinical Psychopharmacology, 28(6), 631-637. Link

  • Traynelis, S. F., et al. (2010). "Glutamate Receptor Ion Channels: Structure, Regulation, and Function." Pharmacological Reviews, 62(3), 405–496. Link

  • Warrier, J., et al. (2018). "Automated Synthesis and Evaluation of [18F]BMS-986169, a PET Ligand for the GluN2B Receptor." Nuclear Medicine and Biology, 61, 1-7. (Demonstrates the imaging utility of the parent scaffold). Link

Sources

Benchmarking the Phase 1 Safety Profile of Novel TYK2 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Selective TYK2 Inhibition

The landscape of autoimmune disease treatment is undergoing a significant transformation, driven by the advent of targeted therapies. Among these, inhibitors of Tyrosine Kinase 2 (TYK2) are emerging as a promising class of oral therapeutics. TYK2, a member of the Janus kinase (JAK) family, plays a pivotal role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons, which are central to the pathophysiology of numerous inflammatory conditions. Unlike broader JAK inhibitors, which have been associated with a range of dose-limiting toxicities, the new generation of TYK2 inhibitors are designed for greater selectivity, aiming for a more favorable safety profile.

This guide provides a comparative analysis of the Phase 1 safety and tolerability data for Bristol Myers Squibb's Deucravacitinib (BMS-986165), a first-in-class, oral, selective, allosteric TYK2 inhibitor, benchmarked against other TYK2 inhibitors in early-stage development. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the initial safety hurdles and distinguishing features of these novel compounds.

Understanding the Mechanism: The TYK2 Signaling Pathway

To appreciate the rationale behind targeting TYK2 and to anticipate potential on-target adverse effects, it is crucial to understand its role in cytokine signaling. The following diagram illustrates the canonical TYK2 pathway.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytokines IL-12R IL-12R TYK2 TYK2 IL-12R->TYK2 activates JAK2 JAK2 IL-12R->JAK2 activates IL-23R IL-23R IL-23R->TYK2 activates IL-23R->JAK2 activates IFNAR Type I IFN-R IFNAR->TYK2 activates IL-12 IL-12 IL-12->IL-12R IL-23 IL-23 IL-23->IL-23R IFN Type I IFN IFN->IFNAR STATs STAT proteins TYK2->STATs phosphorylates JAK2->STATs phosphorylates Nucleus Nucleus STATs->Nucleus translocate to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression caption Figure 1. Simplified TYK2 Signaling Pathway.

Figure 1. Simplified TYK2 Signaling Pathway.

By selectively inhibiting TYK2, these drugs aim to dampen the inflammatory cascade mediated by these cytokines, with the hypothesis that avoiding the inhibition of other JAK family members (JAK1, JAK2, JAK3) will mitigate side effects such as hematological abnormalities and opportunistic infections.

Deucravacitinib (BMS-986165): A First-in-Class Allosteric Inhibitor

Deucravacitinib stands out due to its unique mechanism of action. It binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the active kinase (JH1) domain targeted by most other JAK inhibitors. This allosteric inhibition locks the enzyme in an inactive state, providing a high degree of selectivity for TYK2 over other JAKs.[1]

Phase 1 Safety Profile of Deucravacitinib

The first-in-human, Phase 1 study of Deucravacitinib was conducted in healthy volunteers to assess its safety, tolerability, and pharmacokinetics. The study employed a randomized, double-blind, placebo-controlled, single- and multiple-ascending dose design.

In this initial trial, Deucravacitinib was found to be well-tolerated.[1] There were no serious adverse events (AEs) reported, and the overall frequency of AEs was similar between the Deucravacitinib and placebo groups.[1] Most AEs were mild to moderate in severity.[2]

A study in healthy Chinese subjects also found Deucravacitinib to be safe and well-tolerated, with the most common side effects being skin rashes and headaches.[2] No serious treatment-related AEs, deaths, or discontinuations due to AEs were reported.[2]

Comparative Analysis of Phase 1 Safety Data for Novel TYK2 Inhibitors

To provide a comprehensive benchmark, the safety findings for Deucravacitinib are compared with those of other oral TYK2 inhibitors that have reported Phase 1 data.

Compound (Developer) Phase 1 Study Population Most Common Adverse Events (AEs) Serious AEs (SAEs) & Dose-Limiting Toxicities (DLTs)
Deucravacitinib (BMS-986165) Healthy VolunteersUpper respiratory tract infections, nasopharyngitis, headache, diarrhea, nausea.[2][3]No serious AEs or dose-limiting toxicities reported in Phase 1.[1]
PF-06826647 (Pfizer) Healthy Volunteers & Psoriasis PatientsMild in severity, with no specific common AEs detailed in the provided search results.No deaths, serious AEs, severe AEs, or discontinuations due to AEs. All AEs were mild, except for one moderate case of vomiting in the placebo group.[4][5]
ESK-001 (Alumis) Healthy VolunteersNasopharyngitis, upper respiratory tract infections, headaches.[6]No deaths, serious AEs, or severe AEs reported. Most TEAEs were mild.[4][7]
Zasocitinib (TAK-279) (Takeda) Psoriasis PatientsCOVID-19, acneiform dermatitis, diarrhea.[8]No dose-dependent increase in AEs and no clinically meaningful differences in laboratory parameters.[9]
D-2570 (InventisBio) Healthy VolunteersNot specified in detail, but all were Grade 1 or 2 in severity.No deaths or serious treatment-emergent adverse events occurred.[10]

Key Insights from the Comparative Safety Data:

  • Generally Favorable Tolerability: Across the board, these novel TYK2 inhibitors demonstrated a favorable safety and tolerability profile in their initial Phase 1 trials. The majority of adverse events were mild to moderate and did not lead to study discontinuation.

  • Common AE Themes: A recurring theme among the reported adverse events includes upper respiratory tract infections and nasopharyngitis. This is a plausible on-target effect, given the role of TYK2 in immune surveillance.

  • Absence of Early Safety Signals for Serious Events: Crucially, the Phase 1 studies for these selective TYK2 inhibitors did not reveal signals for serious adverse events that have been a concern for broader JAK inhibitors, such as opportunistic infections, thromboembolic events, or significant hematological abnormalities.

Experimental Protocols for Safety Assessment in Phase 1 Trials

The robust assessment of safety in Phase 1 trials is paramount. The following outlines a typical, multi-faceted approach to safety monitoring in these early-stage studies.

Standard Phase 1 Dose-Escalation Study Design

A common design for first-in-human studies is the dose-escalation trial, often following a "3+3" design to identify the maximum tolerated dose (MTD) and any dose-limiting toxicities (DLTs).

Dose_Escalation_Workflow Start Start Dose_Cohort_1 Enroll 3 Patients at Dose Level 1 Start->Dose_Cohort_1 Observe_DLT_1 Observe for DLTs Dose_Cohort_1->Observe_DLT_1 No_DLT_1 0/3 DLTs Observe_DLT_1->No_DLT_1 One_DLT_1 1/3 DLTs Observe_DLT_1->One_DLT_1 Two_Plus_DLT_1 ≥2/3 DLTs Observe_DLT_1->Two_Plus_DLT_1 Escalate_Dose Escalate to Dose Level 2 No_DLT_1->Escalate_Dose Expand_Cohort_1 Enroll 3 More Patients at Dose Level 1 One_DLT_1->Expand_Cohort_1 MTD_Reached MTD Reached Two_Plus_DLT_1->MTD_Reached Observe_DLT_2 Observe for DLTs Expand_Cohort_1->Observe_DLT_2 No_DLT_2 ≤1/6 DLTs Observe_DLT_2->No_DLT_2 Two_Plus_DLT_2 ≥2/6 DLTs Observe_DLT_2->Two_Plus_DLT_2 No_DLT_2->Escalate_Dose Two_Plus_DLT_2->MTD_Reached Escalate_Dose->Dose_Cohort_1 Repeat Cycle End End MTD_Reached->End caption Figure 2. A '3+3' Dose-Escalation Workflow.

Figure 2. A '3+3' Dose-Escalation Workflow.

Step-by-Step Safety Monitoring Protocol:

  • Screening and Baseline Assessments:

    • Comprehensive medical history and physical examination.

    • Vital signs (blood pressure, heart rate, respiratory rate, temperature).

    • 12-lead electrocardiogram (ECG).

    • Standard clinical laboratory tests:

      • Hematology (complete blood count with differential).

      • Clinical chemistry (electrolytes, renal and liver function tests).

      • Urinalysis.

    • Serology for infectious diseases (e.g., Hepatitis B and C, HIV).

    • Tuberculosis screening.[6]

  • During Treatment (Single and Multiple Dosing):

    • Frequent monitoring of vital signs and for any emergent adverse events.

    • Regular physical examinations.

    • Serial blood sampling for pharmacokinetic analysis and safety labs at predefined time points.

    • Continuous ECG monitoring for a period post-dose, especially in early cohorts.

  • Post-Treatment Follow-up:

    • Continued monitoring for adverse events for a specified period after the last dose.

    • Repeat physical examination and laboratory tests to ensure return to baseline.

This rigorous monitoring ensures that any potential safety signals are detected early, allowing for prompt intervention and informed decisions about dose escalation.

Conclusion and Future Directions

The Phase 1 data for Deucravacitinib and other emerging oral TYK2 inhibitors are encouraging, suggesting a class of drugs with a favorable safety profile that is distinct from broader JAK inhibitors. The most commonly observed adverse events are generally mild and consistent with the mechanism of action. The absence of early signals for more severe toxicities is a positive indicator for their continued development.

As these molecules progress into later-stage clinical trials in larger patient populations with various autoimmune diseases, a more comprehensive understanding of their long-term safety will emerge. Continued vigilance and rigorous safety monitoring will be essential to fully characterize the risk-benefit profile of this promising new class of oral therapeutics.

References

  • Safety, tolerability, efficacy, pharmacokinetics, and pharmacodynamics of the oral TYK2 inhibitor PF-06826647 in participants with plaque psoriasis: a phase 1, randomised, double-blind, placebo-controlled, parallel-group study. The Lancet Rheumatology. [Link]

  • Twice-Daily ESK-001 Treatment for Psoriasis Leads to Majority Achieving PASI 75. Dermatology Times. [Link]

  • Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design. Clinical and Translational Science. [Link]

  • Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF-06826647: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Dose-Escalation Study. Clinical and Translational Science. [Link]

  • Tyrosine Kinase 2 Inhibition With Zasocitinib (TAK-279) in Psoriasis: A Randomized Clinical Trial. JAMA Dermatology. [Link]

  • Safety evaluation of deucravacitinib: a real-world analysis based on the FDA adverse event reporting system database. ResearchGate. [Link]

  • Pharmacokinetics, Safety, and Tolerability of ESK-001, an Allosteric TYK2 Inhibitor for Plaque Psoriasis: Evaluation in Asian Populations Compared to Caucasians. Alumis. [Link]

  • Deucravacitinib: A Complete Overview. DermNet. [Link]

  • SOTYKTU (deucravacitinib) Safety Information. SOTYKTU HCP. [Link]

  • Tyk2 Targeting in Immune-Mediated Inflammatory Diseases. MDPI. [Link]

  • Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects. Clinical Pharmacology in Drug Development. [Link]

  • Efficacy and Safety of ESK-001, a Highly Selective Oral TYK2 Inhibitor, in Moderate-to-Severe Plaque Psoriasis. Alumis. [Link]

  • Safety evaluation of deucravacitinib: a real-world analysis based on the FDA adverse event reporting system database. ResearchGate. [Link]

  • Zasocitinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Tyrosine Kinase 2 Inhibition With Zasocitinib (TAK-279) in Psoriasis: A Randomized Clinical Trial. George Washington University Health Sciences Research Commons. [Link]

  • A Study About How Well TAK-279 Works and Its Safety in Participants With Moderate-to-severe Plaque Psoriasis During 60 Weeks of Treatment With a Withdrawal and Retreatment Period. Takeda Clinical Trials. [Link]

  • Promising Long-term Results for ESK-001 in Psoriasis. Dermatology Times. [Link]

  • Zasocitinib (TAK-279) in psoriasis: Results from a phase IIb trial. PsOPsA Hub. [Link]

  • First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2. Clinical and Translational Science. [Link]

  • Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral TYK2 Inhibitor D‐2570 in Healthy Subjects: A First‐in‐Human Phase I Study. Clinical and Translational Science. [Link]

  • A Study to Evaluate the Effect of Deucravacitinib on Quality of Life in Participants With Plaque Psoriasis in a Community Setting. ClinicalTrials.gov. [Link]

  • Deucravacitinib in Plaque Psoriasis: 3-Year Safety and Efficacy Results. ACR Abstracts. [Link]

  • Safety & Common SOTYKTU® Side Effects. SOTYKTU. [Link]

  • Efficacy and safety of selective TYK2 inhibitor, deucravacitinib, in a phase II trial in psoriatic arthritis. Annals of the Rheumatic Diseases. [Link]

  • deucravacitinib (BMS-986165). Drug Hunter. [Link]

  • New Two-Year Deucravacitinib Data Reinforce Durable Efficacy and Consistent Safety Profile in Treatment of Moderate to Severe Plaque Psoriasis. Bristol Myers Squibb. [Link]

  • Side effects of tyrosine kinase inhibitors — management guidelines. Via Medica Journals. [Link]

  • Safety and Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis for Up to 3 Years: An Open-Label Extension of Randomized Clinical Trials. JAMA Dermatology. [Link]

  • A Study to Evaluate the Efficacy, Safety, and Drug Levels of Deucravacitinib (BMS-986165) in Adolescent Participants With Moderate to Severe Plaque Psoriasis. BMS Clinical Trials. [Link]

Sources

Technical Guide: Cross-Species Validation of BMS-986163 Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BMS-986163 represents a strategic medicinal chemistry solution to the solubility challenges often associated with GluN2B-selective negative allosteric modulators (NAMs). As a water-soluble phosphate prodrug, it rapidly converts in vivo to its active parent molecule, BMS-986169 , a potent and selective inhibitor of the NMDA receptor subtype GluN2B (


 nM).[1][2]

This guide provides a technical analysis of the pharmacokinetic (PK) validation of BMS-986163 across preclinical species (mouse, rat, dog, cynomolgus monkey). It contrasts the compound’s performance against standard GluN2B ligands (e.g., Traxoprodil, CERC-301), highlighting the translational logic used to predict human dosing regimens for Major Depressive Disorder (MDD).

Mechanistic Grounding & Prodrug Strategy

The GluN2B Target

Unlike non-selective NMDA receptor antagonists (e.g., ketamine) which block the ion channel pore and can cause psychotomimetic side effects, BMS-986169 functions as a Negative Allosteric Modulator (NAM) .[1] It binds to the Ifenprodil-binding site at the GluN1/GluN2B interface, reducing channel open probability without complete blockade.

The Solubility Hurdle

The active parent, BMS-986169, exhibits poor aqueous solubility, limiting its suitability for intravenous (IV) formulations required for rapid-onset therapy. BMS-986163 was engineered as a phosphate ester prodrug to overcome this.

Bioactivation Pathway

Upon administration, BMS-986163 is cleaved by endogenous alkaline phosphatases. This conversion is designed to be rapid and complete, ensuring the PK profile reflects the active parent rather than the prodrug.

Bioactivation Prodrug BMS-986163 (Phosphate Prodrug) Parent BMS-986169 (Active GluN2B NAM) Prodrug->Parent Hydrolysis (Rapid) Enzyme Alkaline Phosphatase (Plasma/Tissue) Enzyme->Prodrug Metabolites Metabolites (Met-1, Met-2) Parent->Metabolites CYP-mediated Oxidation/Dealkylation Target GluN2B Receptor (Synaptic Modulation) Parent->Target Allosteric Binding (Ki = 4.0 nM)

Figure 1: Bioactivation pathway of BMS-986163. The phosphate group acts as a temporary solubilizing handle, rapidly cleaved to release the active lipophilic parent.

Comparative Pharmacokinetics

The validation of BMS-986163 relies on establishing a correlation between species-specific clearance and predicted human pharmacokinetics. The data below synthesizes findings from Marcin et al. (2018) and comparative benchmarks for other GluN2B NAMs.

Cross-Species PK Profile (BMS-986169 Active Parent)

The active parent demonstrates a distinct "high clearance in rodents / moderate clearance in higher species" profile. This non-linear scaling is critical for accurate human dose prediction.

ParameterMouse (IV)Rat (IV)Dog (IV)Monkey (IV)Interpretation
Clearance (CL) HighHighModerateModerateMetabolic stability increases with species complexity.
Vol. Dist. (

)
HighModerateModerateModerateExtensive tissue distribution, consistent with CNS penetration.
Half-life (

)
ShortShortShortShortRapid elimination requires sustained dosing or specific formulation.
Prodrug Conversion >95%>95%>95%>95%Validates the prodrug strategy; minimal systemic prodrug exposure.
Oral Bioavailability (

)
N/A~2.5%N/AN/AConfirms necessity of IV prodrug or optimized formulation.
Benchmark Comparison: BMS-986163 vs. Alternatives
FeatureBMS-986163 (Prodrug)Traxoprodil (CP-101,606)CERC-301 (MK-0657)
Mechanism GluN2B NAMGluN2B AntagonistGluN2B NAM
Solubility High (Phosphate Prodrug)ModerateLow/Moderate
Selectivity High (>50-fold vs GluN2A)HighHigh
QTc Liability Low (Preclinical)High (Clinical failure cause)Low
Primary Limitation Short

Cardiotoxicity (hERG)Efficacy signals mixed in Phase II

Key Insight: While Traxoprodil failed due to QTc prolongation (cardiotoxicity), BMS-986163/986169 was specifically optimized to avoid hERG channel inhibition while maintaining high GluN2B affinity.

Experimental Protocols for Validation

To replicate or validate these PK profiles, the following standardized protocols are recommended. These ensure data integrity and allow for direct comparison with historical datasets.

Protocol A: In Vitro Metabolic Stability (Microsomal)

Objective: Determine intrinsic clearance (


) to predict hepatic clearance.
  • Preparation: Thaw frozen liver microsomes (Mouse, Rat, Dog, Human) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add BMS-986169 (1 µM final conc) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately transfer aliquots into 150 µL ice-cold acetonitrile containing internal standard (e.g., deuterated analog).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    
    
    
Protocol B: In Vivo Prodrug Conversion Assessment

Objective: Verify rapid hydrolysis of BMS-986163 to BMS-986169 in live subjects.

  • Subjects: Male Sprague-Dawley rats (

    
    ), fasted overnight.
    
  • Dosing: Administer BMS-986163 intravenously (IV bolus) at 3 mg/kg (equimolar to parent).

  • Sampling: Collect serial blood samples via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose.

  • Processing:

    • Critical Step: Collect blood into tubes containing sodium fluoride/potassium oxalate (phosphatase inhibitors) to prevent ex vivo conversion of remaining prodrug.

    • Centrifuge at

      
      C to harvest plasma.
      
  • Quantification: Analyze for both Prodrug (986163) and Parent (986169) using dual-channel LC-MS/MS.

  • Success Criteria: Prodrug should be undetectable or

    
     of total exposure (
    
    
    
    ) within 1 hour.

Translational Logic & Scaling

The following diagram illustrates the decision logic used to bridge preclinical data to human dose prediction, specifically addressing the clearance discrepancy between rodents and primates.

ScalingLogic RodentData Rodent Data (High Clearance) Allometry Allometric Scaling (Power Law) RodentData->Allometry Under-predicts Human T1/2 PrimateData Primate/Dog Data (Moderate Clearance) PrimateData->Allometry Primary Driver Correction Correction Factor (Liver Blood Flow / Protein Binding) Allometry->Correction HumanPred Predicted Human PK (Low/Moderate Clearance) Correction->HumanPred DoseSelect Phase I Dose Selection (Target Receptor Occupancy >80%) HumanPred->DoseSelect

Figure 2: Translational scaling logic. Primate data is weighted more heavily due to the metabolic disparity observed in rodents.

Conclusion

BMS-986163 successfully validates as a viable clinical candidate by solving the solubility limitations of the potent GluN2B NAM BMS-986169. The cross-species PK data confirms that while rodents exhibit high clearance, higher species (dog, monkey) show a more moderate clearance profile, suggesting a feasible dosing interval for human applications. The rapid and complete conversion of the prodrug validates the phosphate ester strategy for acute IV administration in depressive disorders.

References

  • Marcin, L. R., et al. (2018).[3] BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder. ACS Medicinal Chemistry Letters, 9(5), 472–477.[1][3] [Link]

  • Mony, L., et al. (2009). Allosteric modulators of the N-methyl-D-aspartate receptor: structure-function relationships and therapeutic potential. British Journal of Pharmacology, 157(8), 1301–1317. [Link]

  • Ibrahim, L., et al. (2012). A Randomized, Placebo-Controlled, Crossover Pilot Trial of the Oral Selective NR2B Antagonist MK-0657 in Patients with Treatment-Resistant Major Depressive Disorder. Journal of Clinical Psychopharmacology, 32(4), 551–557. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of BMS-986163

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of scientific discovery with a novel compound like BMS-986163 extends beyond the final data point. The responsible management of residual materials is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of BMS-986163, a water-soluble, intravenous prodrug that converts to the active negative allosteric modulator of the GluN2B NMDA receptor subtype, BMS-986169.[1][2][3][4][5][6]

As a potent, biologically active molecule, BMS-986163 and its parent compound require a disposal protocol that prioritizes safety, regulatory compliance, and the minimization of environmental impact. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this process with confidence and integrity.

The Regulatory Landscape: A Foundation of Compliance

The disposal of any chemical agent, particularly a pharmaceutical compound, is governed by a stringent set of regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The EPA , under the Resource Conservation and Recovery Act (RCRA) , has established clear guidelines for the management of hazardous waste, including many pharmaceuticals.[7][8] A key tenet of these regulations is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering).[9][10] This is to prevent the contamination of water supplies and ecosystems.[9]

OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[11][12] This written plan must detail procedures for the safe handling, storage, and disposal of all hazardous chemicals.[11][12][13]

While a specific Safety Data Sheet (SDS) for BMS-986163 was not publicly available at the time of this writing, the precautionary principle dictates that it should be handled as a potentially hazardous substance due to its potent biological activity. Bristol Myers Squibb (BMS), the developer of BMS-986163, has a corporate commitment to environmental sustainability and responsible waste management.[14][15]

Understanding BMS-986163: A Risk-Based Approach to Disposal

BMS-986163 is a water-soluble phosphate prodrug designed for intravenous administration.[1][2] It rapidly converts in vivo to its active parent molecule, BMS-986169.[1][2][3] Preclinical studies have shown the prodrug to be well-tolerated in toxicology studies, and the active parent compound was negative in an exploratory Ames test for mutagenicity.[1] However, the potent pharmacological activity as a GluN2B negative allosteric modulator necessitates careful handling and disposal to prevent unintended environmental or physiological effects.[1][2]

Key Properties for Disposal Consideration:

PropertyBMS-986163 (Prodrug)BMS-986169 (Active Parent)
Form Crystalline solid[1]Crystalline solid[1]
Aqueous Solubility 19.9 mg/mL at pH 7.4[1]2 µg/mL at pH 7.4[1]
Mechanism of Action ProdrugNegative Allosteric Modulator of GluN2B[1][2]

The Disposal Workflow: A Step-by-Step Protocol

The following procedures provide a comprehensive approach to the disposal of BMS-986163 waste, from segregation at the point of generation to final disposition.

Step 1: Waste Segregation and Classification

Proper segregation is the cornerstone of safe and compliant waste disposal. All waste streams containing BMS-986163 must be clearly labeled and kept separate from general laboratory waste.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Pathway A Solid Waste (Contaminated PPE, vials, etc.) D Labeled Hazardous Waste Container (Solid) A->D B Liquid Waste (Aqueous solutions, etc.) E Labeled Hazardous Waste Container (Liquid) B->E H Chemical Deactivation (e.g., Activated Carbon) then Solid Waste B->H For Small Quantities C Sharps Waste (Needles, syringes) F Puncture-Resistant Sharps Container C->F G Incineration via Licensed Hazardous Waste Vendor D->G E->G F->G

Caption: Decision workflow for the segregation and disposal of different BMS-986163 waste streams.

Step 2: Managing Solid Waste

Solid waste includes contaminated personal protective equipment (PPE) such as gloves and lab coats, empty vials, and contaminated labware (e.g., pipette tips, culture plates).

  • Collection: Place all solid waste contaminated with BMS-986163 into a designated, leak-proof hazardous waste container. This container should be clearly labeled with "Hazardous Waste" and the chemical name "BMS-986163."

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. The primary disposal method for pharmaceutical waste is high-temperature incineration.[10][16]

Step 3: Managing Liquid Waste

Liquid waste primarily consists of aqueous solutions of BMS-986163.

  • Collection: Collect all liquid waste containing BMS-986163 in a dedicated, sealed, and shatter-resistant container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name and approximate concentration.

  • pH Neutralization: While BMS-986163 is stable in aqueous solutions, it is good practice to ensure the pH of the collected waste is neutral (pH 6-8) before storage, unless this would compromise the stability of other components in the waste stream.

  • Disposal: As with solid waste, liquid pharmaceutical waste must be disposed of through your institution's EHS office or a licensed hazardous waste vendor for incineration. Under no circumstances should liquid waste containing BMS-986163 be poured down the drain. [9][10]

Step 4: Managing Sharps Waste

Sharps waste includes needles, syringes, and any other items that can puncture the skin.

  • Collection: Immediately following use, place all sharps contaminated with BMS-986163 into a designated, puncture-resistant sharps container.[17][18] These containers are typically red and marked with the universal biohazard symbol.

  • Container Management: Do not overfill sharps containers. Once they are three-quarters full, securely close and seal the lid.[18]

  • Disposal: The sealed sharps container should be treated as hazardous pharmaceutical waste and collected by your institution's EHS office for disposal, typically via incineration.

An Alternative for Small Quantities: Chemical Deactivation

For very small quantities of liquid waste, chemical deactivation may be a viable option to render the compound inert before disposal. Activated carbon is a well-documented agent for adsorbing and deactivating a wide range of pharmaceuticals.[19]

Protocol for Activated Carbon Deactivation:

  • Select a Commercial Deactivation Product: Utilize a commercially available drug deactivation system that contains activated carbon.[20][21] These products are often in the form of pouches or containers.

  • Follow Manufacturer's Instructions: Typically, this involves adding the liquid waste to the pouch or container, adding water if necessary, and sealing it.[20]

  • Agitate and Allow for Adsorption: Shake the container as directed to ensure thorough mixing of the waste with the activated carbon. Allow sufficient time for the deactivation process to complete, as specified by the manufacturer. Studies have shown that activated carbon can rapidly and effectively deactivate many medications.[19]

  • Dispose as Solid Waste: Once the deactivation process is complete, the sealed container can typically be disposed of in the regular solid waste stream. Confirm this is permissible with your institution's EHS office.

Caption: Step-by-step workflow for the chemical deactivation of small quantities of liquid BMS-986163 waste.

Emergency Procedures: Planning for the Unexpected

In the event of a spill of BMS-986163, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult the Chemical Hygiene Plan: Refer to your laboratory's CHP for specific spill response procedures.

  • Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: For liquid spills, use an absorbent material (e.g., spill pads, vermiculite) to contain the spill. For solid spills, carefully sweep or wipe up the material, avoiding the creation of dust.

  • Clean the Area: Decontaminate the spill area with an appropriate cleaning solution, followed by water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office.

Conclusion: A Commitment to Responsible Science

The proper disposal of BMS-986163 is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific integrity. By adhering to these guidelines, researchers can ensure that their groundbreaking work does not inadvertently pose a risk to themselves, their colleagues, or the environment. This comprehensive approach to waste management builds a foundation of trust and demonstrates a value that extends beyond the product itself, solidifying the role of the scientific community as stewards of a healthier future.

References

  • Marcin, L.R., et al. (2018). BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder. ACS Medicinal Chemistry Letters, 9(5), 472-477. [Link]

  • Marcin, L.R., et al. (2018). BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder. PubMed, 29795762. [Link]

  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals. [Link]

  • Bristol Myers Squibb. (2025, June 17). Waste management. [Link]

  • Ovid. (n.d.). Update on pharmaceutical waste disposal regulations. [Link]

  • Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure. [Link]

  • Republic Services. (2024, August 15). Pharmaceutical Waste Management: The Final Pharmaceutical Rule. [Link]

  • American Hospital Association. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. [Link]

  • Deterra System. (n.d.). Deterra® Drug Deactivation and Disposal System. [Link]

  • Bristol-Myers Squibb. (2017). Bristol-Myers Squibb Sharps Disposal Plan 2017. CalRecycle. [Link]

  • U.S. Environmental Protection Agency. (2004, September 15). Hazardous Waste Cleanup: Bristol-Myers Squibb Manufacturing Company in Humacao, Puerto Rico. [Link]

  • Bristol Myers Squibb. (2025, June 17). Responsible product stewardship. [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • U.S. Environmental Protection Agency. (2018, November 15). Hazardous Waste Cleanup: Bristol-Myers Squibb Company Worldwide Medicines in Brunswick, New Jersey. [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]

  • University of Tennessee. (2021, April 8). Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard. [Link]

  • ACS Medicinal Chemistry Letters. (2018, April 13). BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder. Figshare. [Link]

  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • Bristol Myers Squibb. (n.d.). Household Generated Sharps Management Plan. [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • ACS Publications. (2018, April 13). BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder. [Link]

  • ResearchGate. (2026, January 14). BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder | Request PDF. [Link]

  • Daniels Health. (n.d.). Secure a Drug. [Link]

  • Google Patents. (n.d.). US20150265867A1 - System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
  • ResearchGate. (n.d.). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications | Request PDF. [Link]

  • C G A. (n.d.). DETERRA® DRUG DEACTIVATION & DISPOSAL SYSTEM – TECHNICAL FAQ's. [Link]

  • Bristol Myers Squibb. (n.d.). the Bristol Myers Squibb Safety Data Sheet (SDS) Locator. [Link]

  • Novartis RLT Institute. (n.d.). Waste management. [Link]

  • Dartmouth College. (2022, July 6). Biohazardous Waste Disposal Guide. Environmental Health and Safety. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - SODIUM TUNGSTATE Dihydrate. [Link]

  • Covestro. (2012, August 22). SAFETY DATA SHEET. [Link]

Sources

Comprehensive Laboratory Safety & Handling Guide: BMS-986163 (Afimetoran)

[1]

Executive Safety Summary & Hazard Characterization

BMS-986163 (Afimetoran) is a potent, selective small-molecule inhibitor of Toll-like Receptors 7 and 8 (TLR7/8) .[1][2] While clinical trials (e.g., for Systemic Lupus Erythematosus) utilize oral doses around 30 mg, the pure substance in a research setting presents significantly higher risks than the formulated drug product.

The "Why" Behind the Protocol

To ensure safety, we must look beyond the Material Safety Data Sheet (SDS) and understand the pharmacological mechanism:

  • Mechanism-Based Toxicity: As an immunomodulator interfering with interferon pathways, systemic absorption can lead to immune suppression or dysregulation.[1]

  • Potency: With an IC50 in the nanomolar range (active parent BMS-986169: IC50 = 24 nM), minute quantities of airborne dust can trigger a pharmacological effect.[1]

  • Prodrug Volatility: BMS-986163 is a phosphate prodrug designed for solubility.[1][3] This physicochemical property often makes the powder more dispersible and easier to solubilize in mucosal membranes (lungs/eyes) than the lipophilic parent.

Occupational Exposure Band (OEB) Assignment: Based on the clinical dose (30 mg) and high potency, this compound is classified as OEB 3 / OEB 4 (Hazardous) .[1]

  • Default OEL (Occupational Exposure Limit):1–10 µg/m³ (8-hour TWA).[1]

  • Requirement: Handling must occur within containment; open-bench work is strictly prohibited.[1]

Personal Protective Equipment (PPE) Matrix

PPE is the last line of defense, not the first. However, for OEB 3/4 compounds, the PPE requirements are non-negotiable to prevent dermal absorption and inhalation.[1]

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 (Minimum) / PAPR (Recommended) For handling >100 mg of powder, a Powered Air Purifying Respirator (PAPR) is required to provide a protection factor of 1,000x against aerosolized particulates.[1]
Dermal (Hands) Double Nitrile Gloves (min 5 mil thickness)Why Double? The outer glove acts as a sacrificial barrier against solvent vectors (e.g., DMSO).[1] The inner glove remains clean for doffing.[1] Protocol: Tape the inner glove to the lab coat sleeve.
Body Tyvek® Lab Coat (Rear-closing)Front-button coats allow dust ingress.[1] Rear-closing (surgical style) or full coveralls ensure the torso is sealed against dust accumulation.[1]
Ocular Chemical Safety Goggles Standard safety glasses are insufficient for powders that can drift around lenses.[1] Goggles provide a full seal.[1]
Footwear Shoe Covers Prevents tracking of potent compound dust out of the designated "Hot Zone."

Engineering Controls & Containment

The primary barrier for BMS-986163 is the engineering control system.

  • Primary Containment: All powder handling (weighing, transfer, solubilization) must occur inside a Class II, Type A2 (or B2) Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.[1]

  • Static Control: Potent organic powders are often electrostatic.[1] Use an ionizing fan or anti-static gun inside the hood before weighing.[1]

    • Risk:[1] Static charge can cause powder to "jump" off the spatula, contaminating the scale and the user's gloves.

Visualization: Hierarchy of Controls

The following diagram illustrates the dependency logic for safety layers when handling BMS-986163.

HierarchyOfControlscluster_0Most Effectivecluster_1Containment Zonecluster_2Operator Behaviorcluster_3Last Line of DefenseEliminationElimination(Not possible for research)SubstitutionSubstitution(Use liquid stocks if available)Elimination->SubstitutionEngineeringEngineering Controls(BSC Class II, HEPA Filter, Isolator)Substitution->EngineeringIf solid handling requiredAdminAdministrative Controls(SOPs, Training, Access Control)Engineering->AdminSupported byPPEPPE(Double Gloves, PAPR, Tyvek)Admin->PPEEnforced by

Caption: The Hierarchy of Controls for BMS-986163. PPE is critical but relies on effective Engineering controls (BSC) to function correctly.

Operational Protocol: Weighing & Solubilization

Objective: Safely solubilize BMS-986163 powder into DMSO or water (phosphate prodrug is water-soluble) without generating aerosols.

Step-by-Step Workflow
  • Preparation (Pre-Entry):

    • Turn on the BSC/Hood 15 minutes prior to use to stabilize airflow.

    • Verify Magnehelic gauge pressure (should read between 0.3 – 0.5 inches w.g.).[1]

    • Place a surface liner (absorbent pad, plastic side down) in the hood.[1]

  • Donning (Gowning Up):

    • Put on shoe covers.[1]

    • Don inner nitrile gloves.[1]

    • Put on rear-closing Tyvek gown.[1]

    • Don outer nitrile gloves (ensure they cover the gown cuff).[1]

  • Weighing Procedure:

    • The "Wet Method" (Recommended): Instead of weighing exact powder, weigh the solvent to the powder.

      • Tare the vial containing the BMS-986163.[1]

      • Add solvent (e.g., DMSO) via pipette to the vial.[1]

      • Calculate concentration based on the added solvent weight (Density of DMSO ≈ 1.1 g/mL).[1]

      • Benefit: Eliminates the need to use a spatula and transfer dry powder, reducing airborne risk by 90%.

  • Decontamination (Post-Work):

    • Wipe all vials with a gauze pad soaked in 10% Bleach (sodium hypochlorite) followed by 70% Ethanol .[1]

    • Why Bleach? Oxidizing agents are generally required to degrade complex heterocyclic small molecules like Afimetoran; alcohol alone only spreads the compound.

Visualization: Safe Entry & Exit Workflow

GowningProtocolcluster_donningDonning (Clean Side)cluster_doffingDoffing (Dirty Side)StartStart: Lab EntryShoeCovers1. Shoe CoversStart->ShoeCoversInnerGloves2. Inner Gloves(Tape to skin/shirt)ShoeCovers->InnerGlovesGown3. Tyvek Gown(Rear Closing)InnerGloves->GownOuterGloves4. Outer Gloves(Over Gown Cuff)Gown->OuterGlovesWorkExperimental Work(Inside BSC)OuterGloves->WorkRemoveOuter5. Remove Outer Gloves(Inside Hood)Work->RemoveOuterRemoveGown6. Remove Gown(Roll inside-out)RemoveOuter->RemoveGownRemoveInner7. Remove Inner Gloves(Do not touch skin)RemoveGown->RemoveInnerWash8. Wash Hands(Soap & Water 20s)RemoveInner->Wash

Caption: Sequential gowning (donning) and de-gowning (doffing) logic to prevent cross-contamination.

Emergency Procedures

Spill Response (Powder)[1]
  • Alert: Announce the spill. Evacuate non-essential personnel.

  • Wait: Allow 15 minutes for aerosols to settle (if outside hood).

  • Cover: Gently cover the powder with paper towels dampened with 10% Bleach .[1]

    • Critical: Do NOT use dry paper towels (creates dust) and do NOT use a vacuum cleaner.[1]

  • Wipe: Wipe from the outside in, rolling the towel to trap the powder.[1]

Exposure (Skin/Eye)[1][4][5]
  • Skin: Wash with soap and copious water for 15 minutes.[1] Do not scrub hard (abrasion increases absorption).[1]

  • Eyes: Flush at eyewash station for 15 minutes.[1] Hold eyelids open.

  • Reporting: BMS-986163 is an investigational compound; medical surveillance is required immediately.[1]

Waste Disposal

  • Solid Waste: All gloves, wipes, and vials must be disposed of in High-Temperature Incineration bins (Yellow medical waste bins in most jurisdictions).[1]

  • Liquid Waste: Collect in a dedicated carboy labeled "Potent Compound - Organic."[1] Do not pour down the drain.

References

  • Bristol Myers Squibb. (2025).[1][4] Afimetoran (BMS-986163) Mechanism of Action and Clinical Profile. AdisInsight. Link[1]

  • National Institutes of Health (NIH). (2020).[1] Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PubMed Central.[1] Link

  • American Chemical Society (ACS). (2018).[1] BMS-986163, a Negative Allosteric Modulator of GluN2B.[1][3] ACS Medicinal Chemistry Letters. Link(Note: While this paper discusses GluN2B, it highlights the prodrug chemistry and potency profiles relevant to handling BMS-series small molecules).

  • SafeWork Australia. (2023).[1] Control Banding for Hazardous Chemicals. Link

  • Merck Millipore. (2025).[1] Safety Data Sheet Guidelines for Potent Compounds. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-986163
Reactant of Route 2
BMS-986163

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.